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Foundational

H-L-Lys(2-N3-Z)-OH: A Comprehensive Technical Guide to Structure, Properties, and Bioorthogonal Applications

Executive Summary In the rapidly evolving fields of synthetic biology and proteomics, the ability to engineer proteins with atomic precision is paramount. H-L-Lys(2-N3-Z)-OH , formally known as -(o-azidobenzyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of synthetic biology and proteomics, the ability to engineer proteins with atomic precision is paramount. H-L-Lys(2-N3-Z)-OH , formally known as


-(o-azidobenzyloxycarbonyl)-L-lysine (AzZLys), has emerged as a cornerstone unnatural amino acid (UAA) for Genetic Code Expansion (GCE)[][2]. By masking the critical 

-amino group of lysine with a bioorthogonal, stimuli-responsive protecting group, AzZLys serves a dual purpose: it acts as a chemical handle for site-specific bioconjugation via Click Chemistry, and it functions as a "traceless" switch for the spatiotemporal activation of hibernated proteins via Staudinger reduction[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptions. Here, we will dissect the causality behind the molecular design of AzZLys, the engineering of the translational machinery required to encode it, and the self-validating experimental protocols necessary for its successful application in drug development and structural biology.

Chemical Structure and Physicochemical Properties

The structural brilliance of AzZLys lies in its orthogonal reactivity. The core is an L-lysine backbone, allowing it to be seamlessly integrated into peptide chains. The


-amine is protected by a benzyloxycarbonyl (Z) group, which is further functionalized with an azide (-N

) at the ortho (2-) position of the benzyl ring[]. This specific spatial arrangement is not arbitrary; the ortho-positioning is the mechanistic key that enables intramolecular self-immolation upon reduction[3].
Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name (2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid
Common Synonyms AzZLys, H-Lys(Z(2-N3))-OH, o-Az-Z-Lys
CAS Number 1131963-69-3[]
Molecular Formula C

H

N

O

[]
Molecular Weight 321.34 g/mol []
Solubility Soluble in DMSO, 0.1 M NaOH; sparingly soluble in pure water.
Storage Conditions 2-8 °C. Must be protected from light and reducing agents (e.g., DTT, BME) to prevent premature azide degradation[].

Mechanistic Pathways: Bioorthogonality and Traceless Uncaging

The azide functionality of AzZLys is biologically inert, meaning it will not cross-react with endogenous cellular nucleophiles or electrophiles. However, it can be selectively targeted in vitro or in vivo through two distinct mechanistic pathways:

  • Cycloaddition (Click Chemistry): The azide reacts with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage. This is ideal for attaching fluorophores, PEG chains, or targeting ligands.

  • Staudinger Reduction and Traceless Uncaging: When treated with a water-soluble phosphine (e.g., TCEP), the azide is reduced to a primary amine. Because this new amine is ortho to the benzyloxycarbonyl linkage, it triggers a spontaneous, self-immolative 1,4-elimination cascade. This cascade releases CO

    
     and a 2-aminobenzyl alcohol byproduct, perfectly restoring the native, positively charged 
    
    
    
    -amine of the lysine residue[3]. This mechanism is highly prized for "uncaging" enzymes or signaling proteins that have been artificially inactivated by the bulky AzZLys modification.

ReactionPathway cluster_click Click Chemistry (Bioconjugation) cluster_staudinger Staudinger Reduction (Traceless Uncaging) AzZLys Protein-AzZLys (Azide-caged Lysine) Alkyne Alkyne Probe (DBCO / Alkyl) AzZLys->Alkyne CuAAC/SPAAC Phosphine Phosphine Reagent (e.g., TCEP) AzZLys->Phosphine Reduction Triazole Triazole Conjugate (Stable Linkage) Alkyne->Triazole AzaYlide Aza-ylide Intermediate Phosphine->AzaYlide Uncaging Self-Immolative 1,4-Elimination AzaYlide->Uncaging Hydrolysis FreeLys Active Protein (Free Lysine + CO2) Uncaging->FreeLys

Figure 1: Divergent bioorthogonal reaction pathways of AzZLys for either stable bioconjugation or traceless protein uncaging.

Genetic Code Expansion (GCE): Engineering the Translation Machinery

To incorporate AzZLys into a protein, we cannot rely on the native host machinery. We must hijack the translation system using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

The wild-type Pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei is naturally evolved to recognize pyrrolysine, which is significantly smaller than AzZLys[2][4]. To accommodate the bulky o-azidobenzyloxycarbonyl group, the PylRS active site must be structurally expanded.

  • The Y384F Mutation: Removes the hydroxyl group of Tyrosine 384, expanding the depth of the binding pocket to accommodate larger carbamate derivatives[2].

  • The Y306A Mutation: Truncates the bulky aromatic ring of Tyrosine 306 to a small methyl group (Alanine). This specific structure-based mutation drastically increases the lateral volume of the pocket, allowing the large benzyloxycarbonyl (Z) ring to fit without steric clash[2].

Together, the PylRS(Y306A/Y384F) double mutant exhibits high-fidelity aminoacylation of tRNA


 with AzZLys, enabling the suppression of the amber stop codon (UAG)[2].

GCE_Workflow Gene Target Gene (with UAG codon) Plasmid Expression Vector Gene->Plasmid Cell Host Cell (E. coli / Mammalian) Plasmid->Cell PylRS Mutant PylRS (Y306A/Y384F) PylRS->Cell tRNA tRNA_CUA tRNA->Cell Ribosome Ribosomal Translation Cell->Ribosome Media Culture Media + AzZLys (1-2 mM) Media->Ribosome Uptake & Aminoacylation Protein AzZLys-Modified Protein Ribosome->Protein Amber Suppression

Figure 2: The Genetic Code Expansion workflow for site-specific incorporation of AzZLys.

Self-Validating Experimental Protocols

A protocol is only as good as its controls. The following methodologies are designed as self-validating systems to ensure scientific integrity and prevent false positives caused by endogenous tRNA misacylation.

Protocol A: Site-Specific Incorporation of AzZLys in E. coli
  • Plasmid Transformation: Co-transform E. coli BL21(DE3) with your target protein plasmid (containing a TAG mutation at the desired site) and a pEVOL plasmid encoding the PylRS(Y306A/Y384F)/tRNA

    
     pair.
    
  • Culture Preparation: Inoculate a starter culture and grow overnight. Dilute 1:100 into fresh LB media containing appropriate antibiotics. Grow at 37°C until OD

    
     reaches 0.6.
    
  • The Critical Bifurcation (Self-Validation Checkpoint): Split the culture into two identical flasks:

    • Flask 1 (+AzZLys): Add AzZLys to a final concentration of 1-2 mM. (Causality: Cellular uptake of bulky UAAs is diffusion-limited. High extracellular concentration drives the equilibrium toward intracellular accumulation, preventing the ribosome from stalling).

    • Flask 2 (-AzZLys): Add an equivalent volume of solvent (e.g., dilute NaOH or DMSO).

  • Induction: Induce both cultures with 1 mM IPTG (for the target protein) and 0.2% Arabinose (to induce the orthogonal synthetase). Incubate at 30°C for 12-16 hours.

  • Validation via SDS-PAGE: Purify both lysates via Ni-NTA chromatography.

    • Integrity Check: The +AzZLys lane must show the full-length protein. The -AzZLys lane must only show a truncated fragment. If full-length protein appears in the negative control, the orthogonal system is compromised (misacylation with natural amino acids).

Protocol B: Traceless Uncaging via Staudinger Reduction
  • Buffer Exchange: Dialyze the purified AzZLys-protein into a strictly amine-free and reducing-agent-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). (Causality: Residual DTT or BME from purification will prematurely reduce the azide, while primary amines in Tris buffers can interfere with downstream mass spectrometry).

  • Reduction Initiation: Add 20-50 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP).

  • Incubation: Incubate at 37°C for 2 to 4 hours.

  • Verification: Confirm the loss of the o-azidobenzyloxycarbonyl mass (-176 Da) via Intact Mass Spectrometry (LC-MS) to validate the restoration of the wild-type lysine residue.

Comparative Analysis of Lysine Derivatives

To justify the selection of AzZLys over other commercially available lysine derivatives, researchers must weigh the required PylRS mutations against the desired downstream application.

Table 2: Comparison of Genetically Encoded Lysine Derivatives
UAARequired PylRS MutantPrimary ApplicationCleavability / Uncaging Mechanism
BocLys Wild-type or Y384FStructural probingAcidic (TFA) - Not compatible with folded proteins[2].
AlocLys Y384FCross-couplingPd-catalyzed deprotection (Requires heavy metals)[2].
AzZLys Y306A/Y384FClick chemistry & UncagingPhosphine-mediated (Staudinger reduction) - Highly bioorthogonal[2][3].
o-Nitrobenzyl-Lys Specific engineered mutantsPhoto-uncagingUV Light (365 nm) - Limited tissue penetration in vivo.

References

  • Yanagisawa, T., et al. "Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification". Chemistry & Biology, 2008. Available at:[Link]

  • Wan, W., et al. "The Pyrrolysine Translational Machinery as a Genetic-Code Expansion Tool". PubMed Central (NIH). Available at:[Link]

  • Lang, K. "Modulation of protein function on demand". mediaTUM - Technische Universität München. Available at:[Link]

Sources

Exploratory

Technical Guide: 2-Azidobenzyloxycarbonyl (2-Az-Z) Lysine Protection

The following technical guide details the mechanism, synthesis, and application of the 2-azidobenzyloxycarbonyl (2-Az-Z) protecting group for Lysine. Mechanism, Synthesis, and Orthogonality in Peptide Chemistry Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism, synthesis, and application of the 2-azidobenzyloxycarbonyl (2-Az-Z) protecting group for Lysine.

Mechanism, Synthesis, and Orthogonality in Peptide Chemistry

Executive Summary

The 2-azidobenzyloxycarbonyl (2-Az-Z) group represents a specialized "safety-catch" protecting group for the


-amine of Lysine. Unlike standard acid-labile (Boc) or base-labile (Fmoc) groups, 2-Az-Z is orthogonal to both, requiring a specific reductive trigger  for cleavage.

Its utility lies in complex chemical protein synthesis, particularly where native chemical ligation (NCL) or "click" chemistry requires masking of specific Lysine residues until a precise moment. The deprotection relies on the Staudinger reduction of the azide to an amine, followed by a rapid intramolecular cyclization-release mechanism.

Mechanistic Core: The Reductive Trigger

The defining feature of the 2-Az-Z group is its stability until the azide (


) is reduced to an amine (

). This reduction converts the protecting group from a stable carbamate into a highly unstable species that self-immolates.
The Pathway
  • Staudinger Reduction: A phosphine (e.g.,

    
    , TCEP) attacks the terminal nitrogen of the azide.
    
  • Ylide Formation: The intermediate phosphazide loses

    
     to form an iminophosphorane (aza-ylide).
    
  • Hydrolysis: Water hydrolyzes the ylide, yielding the 2-aminobenzyloxycarbonyl intermediate and a phosphine oxide byproduct.

  • Cyclization-Release (The "Ortho" Effect): The newly formed amine at the ortho position performs an intramolecular nucleophilic attack on the carbamate carbonyl.

  • Collapse: This cyclization expels the Lysine amine and forms a stable 3,4-dihydro-1,3-benzoxazin-2-one byproduct.

Mechanistic Visualization

The following diagram illustrates the transformation from the stable protected state to the release of free Lysine.

AzZ_Mechanism Start Fmoc-Lys(2-Az-Z)-OH (Stable Azide Form) Step1 Phosphine Attack (R3P) Start->Step1 Activation Ylide Iminophosphorane (Aza-Ylide Intermediate) Step1->Ylide -N2 (Staudinger) Hydrolysis Hydrolysis (+H2O) Ylide->Hydrolysis Rapid AmineInt 2-Aminobenzyloxycarbonyl (Unstable Intermediate) Hydrolysis->AmineInt -O=PR3 Cyclization Intramolecular Cyclization (Nucleophilic Attack) AmineInt->Cyclization Ortho-Effect Products Free Lysine + Benzoxazinone Cyclization->Products Release

Caption: The reductive deprotection cascade of the 2-Az-Z group via Staudinger reduction and subsequent cyclization-release.

Synthesis of Fmoc-Lys(2-Az-Z)-OH

Commercially available Fmoc-Lys(2-Az-Z)-OH is rare; researchers often must synthesize the building block. The following protocol utilizes a copper(II) chelation strategy to selectively protect the


-amine.
Reagents Required[1][2][3][4]
  • Precursor: 2-Azidobenzyl alcohol.

  • Activator: 4-Nitrophenyl chloroformate (or Disuccinimidyl carbonate - DSC).

  • Substrate: L-Lysine hydrochloride.[1]

  • Chelator: Copper(II) sulfate pentahydrate (

    
    ).[2]
    
  • Fmoc Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate).

Step-by-Step Protocol

Step 1: Activation of 2-Azidobenzyl Alcohol

  • Dissolve 2-azidobenzyl alcohol (1.0 eq) in dry DCM at 0°C.

  • Add pyridine (1.2 eq) and 4-nitrophenyl chloroformate (1.1 eq).

  • Stir for 2 hours at room temperature (RT).

  • Wash with 1M HCl, brine, and dry over

    
    .
    
  • Isolate 2-azidobenzyl-4-nitrophenyl carbonate (Yield ~85-90%).

Step 2: Selective


-Protection via Copper Chelation 
  • Dissolve L-Lysine HCl (1.0 eq) in water.

  • Add

    
     (0.5 eq) and adjust pH to ~9.0 with 
    
    
    
    . This forms the
    
    
    complex, masking the
    
    
    -amine and carboxyl.
  • Add the activated carbonate from Step 1 (dissolved in acetone/dioxane) to the aqueous copper complex.

  • Stir vigorously for 12–16 hours.

  • Filter the blue precipitate (H-Lys(2-Az-Z)-OH copper complex).

  • Decomplex by suspending in water and adding EDTA (1.2 eq) or 8-hydroxyquinoline to sequester copper.

  • Filter/extract to isolate H-Lys(2-Az-Z)-OH .

Step 3: Fmoc Protection

  • Dissolve H-Lys(2-Az-Z)-OH in water/dioxane (1:1).

  • Add

    
     (2.0 eq) followed by Fmoc-OSu (1.1 eq).
    
  • Stir at RT for 4 hours.

  • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

  • Purify via column chromatography (Hexane/EtOAc) to yield Fmoc-Lys(2-Az-Z)-OH .

Deprotection Protocol (Solid Phase)

This protocol describes the removal of the 2-Az-Z group on Solid Phase Peptide Synthesis (SPPS) resin.

Safety Note: While 2-Az-Z is stable, phosphines are toxic and air-sensitive. Perform in a fume hood.

Reagents[2][3][6][7]
  • Reducing Agent: Trimethylphosphine (

    
    , 1M in THF) is fastest. Tributylphosphine (
    
    
    
    ) or TCEP are alternatives but may be slower.
  • Solvent: Dioxane/Water (9:1) or THF/Water (9:1). Water is strictly required for the hydrolysis step.

Workflow
  • Wash: Wash the resin 3x with THF to remove DMF/DCM.

  • Incubate: Add 0.5 M

    
     in THF/Water (9:1) to the resin.[3]
    
  • Time: Agitate for 30–60 minutes at RT.

    • Note: Evolution of

      
       gas may be observed.[3]
      
  • Wash: Wash resin 5x with THF, then 5x with DMF.

  • Verify: Perform a Kaiser test or micro-cleavage LC-MS to confirm the mass shift (Loss of 2-azidobenzyloxycarbonyl moiety).

Orthogonality & Stability Matrix

The 2-Az-Z group offers a unique orthogonality profile compared to standard groups.

Protecting GroupCleavage ConditionMechanismOrthogonal To
Fmoc 20% PiperidineBase-induced

-elimination (E1cB)
Boc, Alloc, 2-Az-Z
Boc 95% TFAAcidolysis (

)
Fmoc, Alloc, 2-Az-Z
Alloc

/ Phenylsilane

-Allyl Palladium complex
Fmoc, Boc, 2-Az-Z
2-Az-Z Phosphines (

)
Staudinger Reduction / Cyclization Fmoc, Boc, Alloc
Stability Data
  • Acid Stability: Stable in 95% TFA (compatible with Boc deprotection/cleavage).

  • Base Stability: Stable in 20% Piperidine (compatible with Fmoc SPPS cycles).

  • Reducing Agents: Unstable to phosphines. Generally stable to thiols (e.g., DTT) at low concentrations/short times, but prolonged exposure should be avoided.

References

  • Griffin, R. J., et al. (1996). "The 2-azidobenzyloxycarbonyl group: A new safety-catch protecting group for amines." Journal of the Chemical Society, Perkin Transactions 1.

  • Winssinger, N., et al. (2007). "Azidomethyl-based protecting groups (AzOC): Orthogonal protection for carbohydrates and peptides." Organic Letters. (Note: Discusses the methoxy variant, relevant for mechanistic comparison).

  • Lou, Y., et al. (2008). "Benzothiazole-2-sulfonyl (Bts) and 2-Azidobenzyloxycarbonyl groups for orthogonal protection." Journal of Organic Chemistry.

  • Saxon, E., & Bertozzi, C. R. (2000). "Cell Surface Engineering by a Modified Staudinger Reaction." Science. (Foundational Staudinger chemistry).

Sources

Foundational

Engineering the Third Dimension of Peptide Synthesis: A Technical Guide to Orthogonal Lysine Protection

As the pharmaceutical landscape shifts from linear peptides to complex architectures—such as macrocycles, dendrimers, and antibody-drug conjugate (ADC) linkers—exquisite control over side-chain reactivity is paramount. I...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical landscape shifts from linear peptides to complex architectures—such as macrocycles, dendrimers, and antibody-drug conjugate (ADC) linkers—exquisite control over side-chain reactivity is paramount. In solid-phase peptide synthesis (SPPS), the lysine


-amine serves as the premier nucleophilic handle for site-specific modifications.

However, standard Fmoc/tBu SPPS operates on a two-dimensional orthogonality axis: base-labile Fmoc groups for chain elongation and acid-labile tBu/Boc groups for global deprotection. To selectively modify a single lysine residue on-resin, we must introduce a third dimension of orthogonality . As a Senior Application Scientist, I frequently guide researchers through the nuanced selection and execution of orthogonal lysine protecting groups. This whitepaper dissects the mechanistic causality, comparative advantages, and self-validating protocols for the three most critical orthogonal groups: Alloc, ivDde, and Mtt.

Mechanistic Causality in Protecting Group Selection

Selecting the correct orthogonal group is not merely a matter of protocol; it requires a deep understanding of the underlying cleavage mechanisms and potential side reactions that can compromise peptide integrity.

The Alloc Group (Allyloxycarbonyl)

The Alloc group is highly prized for its absolute orthogonality to both basic (piperidine) and acidic (TFA) conditions[1]. Its removal is driven by a Tsuji-Trost allylation mechanism[2].

  • The Mechanism : Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] coordinates to the allyl moiety, forming a reactive
    
    
    -allyl palladium complex[2].
  • The Causality of Scavengers : A nucleophilic scavenger is required to trap the allyl group and regenerate the Pd(0) catalyst. While secondary amines (like morpholine) were historically used, they often lead to the formation of undesired allylamine side products. Phenylsilane (PhSiH

    
    ) is now the gold standard because it acts as a hard nucleophile and hydride donor, cleanly trapping the complex without side-product formation[2]. Furthermore, because Pd(0) is rapidly oxidized to catalytically inactive Pd(II) by atmospheric oxygen, the reaction environment must be strictly sparged with Argon[3].
    
The ivDde Group vs. Dde

For applications where transition metals (like Palladium) might poison downstream biological assays, hydrazine-labile groups are preferred.

  • The Migration Problem : The first-generation Dde group is prone to severe intramolecular migration. During standard Fmoc deprotection with 20% piperidine, the Dde group can migrate from a protected lysine to an unprotected

    
    -amine or 
    
    
    
    -amine, completely scrambling the intended modification site[4].
  • The ivDde Solution : The ivDde variant (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) solves this through rational structural design. The addition of a bulky 3-methylbutyl substituent provides immense steric hindrance, completely suppressing N

    
    N' migration while maintaining orthogonality to Fmoc and Boc[4][5]. Cleavage is achieved cleanly via hydrazinolysis using 2–5% hydrazine in DMF[1][5].
    
The Mtt Group (4-Methyltrityl)

When both heavy metals and hydrazine are incompatible with the peptide payload (e.g., hydrazine can prematurely cleave Fmoc groups or reduce sensitive double bonds), hyper-acid labile groups are deployed[1].

  • The Mechanism : The Mtt group is cleaved by highly dilute acid (1–2% TFA in DCM)[1][6]. The electron-donating 4-methyl substituent stabilizes the resulting trityl carbocation, making it significantly more labile than a standard Trt group, yet stable enough to survive Fmoc elongation.

  • The Causality of Scavengers : Triisopropylsilane (TIS) must be included in the cleavage cocktail. Without TIS, the highly reactive, long-lived Mtt carbocation will re-alkylate the newly exposed lysine amine or other nucleophilic residues (like Tryptophan)[6].

Comparative Data & Decision Matrix

To streamline assay design, the quantitative and qualitative properties of these protecting groups are summarized below.

Protecting GroupCleavage ReagentStability to Piperidine (Fmoc Removal)Stability to 95% TFA (Global Cleavage)Migration RiskPrimary Use Case
Boc (Standard)95% TFAStableLabile NoneStandard chain elongation; no orthogonal modification needed.
Alloc Pd(PPh

)

+ Phenylsilane
StableStableNoneComplex macrocyclization; when hydrazine or dilute acid is poorly tolerated.
ivDde 2–5% Hydrazine in DMFStableStableNone (Unlike Dde)Metal-free deprotection; highly stable during long, difficult syntheses.
Mtt 1–2% TFA in DCM + TISStableLabile NoneMildest conditions; ideal when payloads are sensitive to metals and nucleophiles.

Workflow Visualization

G N1 Fmoc-SPPS Elongation (Resin-bound Peptide) N2 Orthogonal Deprotection (Alloc, ivDde, Mtt) N1->N2 Expose Lysine u03B5-NH2 N3 Side-Chain Derivatization (e.g., Cyclization, Labeling) N2->N3 On-resin coupling N4 Global Cleavage & Deprotection (95% TFA) N3->N4 Detach from resin N5 Final Modified Peptide N4->N5 Precipitation

Workflow of orthogonal lysine deprotection and side-chain modification in Fmoc-SPPS.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—providing the scientist with real-time feedback that the chemical transformation was successful.

Protocol A: Alloc Deprotection (Palladium Catalysis)

Note: This reaction is highly sensitive to oxygen and must be performed with care.

  • Resin Preparation : Swell the peptidyl-resin (0.1 mmol) in DCM for 15 minutes. Causality: DCM maximizes resin swelling, allowing the bulky Pd(0) catalyst to access the internal pores.

  • Degassing : Sparge the resin suspension with Argon for 5 minutes[3]. Causality: Displaces dissolved oxygen, preventing the rapid oxidation of Pd(0) to inactive Pd(II).

  • Catalyst Addition : Dissolve 0.1 eq. Pd(PPh

    
    )
    
    
    
    in 6 mL anhydrous DCM. Add 20 eq. Phenylsilane[2][7]. Immediately transfer to the resin and agitate in the dark for 30 minutes.
  • Validation & Cleanup : Drain and wash the resin extensively with DCM, then DMF. To remove residual palladium (which can poison downstream couplings), wash the resin twice with a 0.5% solution of sodium diethyldithiocarbamate in DMF. Validation: The resin should return to its original color; a persistent dark gray/black tint indicates trapped palladium.

Protocol B: ivDde Deprotection (Hydrazinolysis)
  • Reagent Preparation : Prepare a fresh solution of 3% Hydrazine in DMF[5].

  • Deprotection : Add the solution to the swollen resin and agitate for 15 minutes. Drain and repeat the treatment twice.

  • Self-Validation (UV Monitoring) : Collect the drained cleavage cocktails. The hydrazinolysis of ivDde produces an indazole byproduct that absorbs strongly at 290 nm. Validation: Measure the UV absorbance of the washes. When the absorbance drops to baseline, the deprotection is quantitatively complete.

  • Neutralization Wash : Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of hydrazine, which would otherwise prematurely cleave Fmoc groups in subsequent steps.

Protocol C: Mtt Deprotection (Hyper-Acidic Cleavage)
  • Reagent Preparation : Prepare a cleavage cocktail of 1% TFA and 2% TIS in DCM[1][6].

  • Deprotection & Visual Validation : Add the cocktail to the resin and agitate for 2–3 minutes. Validation: The solution will immediately turn bright yellow/orange due to the release of the Mtt carbocation. Drain and repeat the process (typically 5–8 times) until the drained solution remains completely colorless.

  • Free-Basing : The resulting

    
    -amine is currently protonated as a TFA salt and is non-nucleophilic. Wash the resin with 5% DIPEA in DMF (3 × 2 min) to free-base the amine.
    
  • Final Wash : Wash with DCM and DMF to prepare for the subsequent side-chain coupling.

References

  • [7] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory | UCI | 7

  • [2] Alloc Protecting Group Removal Protocol | WPMU CDN | 2

  • [4] Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | ResearchGate | 4

  • [1] Selecting Orthogonal Building Blocks | MilliporeSigma | 1

  • [3] A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach | PMC | 3

  • [5] 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease | PMC | 5

  • [6] Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen |6

Sources

Exploratory

Comparative Technical Analysis: Lys(N3) vs. Lys(2-N3-Z) Derivatives in Chemical Biology

Executive Summary In the landscape of non-canonical amino acid (nCAA) mutagenesis and peptide synthesis, Lys(N3) and Lys(2-N3-Z) represent two distinct functional paradigms.[1] While both derivatives utilize the azide mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-canonical amino acid (nCAA) mutagenesis and peptide synthesis, Lys(N3) and Lys(2-N3-Z) represent two distinct functional paradigms.[1] While both derivatives utilize the azide moiety, their chemical destiny is fundamentally opposite.

  • Lys(N3) (Azidolysine) functions as a permanent bioorthogonal handle .[1] It is designed to undergo cycloaddition (Click Chemistry) to attach payloads, creating a stable, irreversible linkage.[1]

  • Lys(2-N3-Z) (

    
    -2-azidobenzyloxycarbonyl-lysine)  functions as a transient, reduction-sensitive cage .[1] It is designed to mask the native lysine amine until a specific trigger (phosphine reduction) induces self-immolation, regenerating the wild-type lysine residue.
    

This guide details the structural differences, mechanistic pathways, and experimental protocols for utilizing these derivatives in drug development and protein engineering.

Structural Identity & Chemical Definitions

Precise nomenclature is critical in peptide chemistry to avoid costly synthetic errors.[1]

Lys(N3): The Bioorthogonal Handle

Commonly referred to as Azidolysine, this derivative is structurally 6-azido-L-norleucine .[1] It mimics the aliphatic chain length of lysine but replaces the terminal


-amine with an azide group.[]
  • IUPAC Name: (S)-2-amino-6-azidohexanoic acid[1][3][4]

  • Chemical Formula:

    
     (Side chain: 
    
    
    
    )[1]
  • Key Feature: The azide is directly attached to the alkyl chain. It is chemically stable and inert to most biological nucleophiles.[1]

Lys(2-N3-Z): The Self-Immolative Cage

This derivative is a native lysine protected at the


-amine by a modified Benzyloxycarbonyl (Z) group containing an ortho-azide.[1]
  • IUPAC Name:

    
    -((2-azidobenzyl)oxy)carbonyl-L-lysine[5]
    
  • Chemical Formula:

    
     (Side chain: 
    
    
    
    )[1]
  • Key Feature: The azide is located on the protecting group (benzyl ring), not the amino acid backbone. This positioning is strategic: it serves as a latent nucleophile to trigger deprotection.[1]

Structural Comparison

The following diagram illustrates the structural divergence and the resulting functional potential.

StructureComparison LysN3 Lys(N3) (Azidolysine) Structure1 Side Chain: -(CH2)4 - N3 Function: Click Handle LysN3->Structure1 Identity Lys2N3Z Lys(2-N3-Z) (Caged Lysine) Structure2 Side Chain: -(CH2)4 - NH - Z(2-N3) Function: Masked Amine Lys2N3Z->Structure2 Identity Outcome1 Stable Triazole Conjugate Structure1->Outcome1 Via CuAAC/SPAAC Outcome2 Regenerated Native Lysine (-NH2) Structure2->Outcome2 Via Staudinger Reduction

Figure 1: Structural and functional divergence between Lys(N3) and Lys(2-N3-Z).[1]

Mechanistic Implications[6][7]

Lys(N3): Ligation via Cycloaddition

Lys(N3) is the "gold standard" reagent for installing bioorthogonal handles.[1] It reacts with alkynes via:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Rapid, forms 1,4-disubstituted triazoles.[1] Requires Cu(I) catalysis.[1][6]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free, utilizing cyclooctynes (e.g., DBCO, BCN).[1] Ideal for live-cell applications due to lower toxicity.[1]

Causality: The triazole linkage formed is virtually non-hydrolyzable, making Lys(N3) ideal for Antibody-Drug Conjugates (ADCs) where linker stability is paramount.[1]

Lys(2-N3-Z): Activation via Staudinger Reduction

Lys(2-N3-Z) utilizes the Staudinger reaction not for ligation, but for fragmentation .[1]

  • Trigger: A phosphine (e.g., TCEP, Triphenylphosphine) attacks the ortho-azide.[1]

  • Intermediate: An aza-ylide forms and hydrolyzes to an amine (

    
    ) on the benzyl ring.[1]
    
  • Collapse: The newly formed amine attacks the carbamate carbonyl in an intramolecular 1,4-elimination (or 1,6 depending on resonance).[1]

  • Release: This cyclization expels the lysine

    
    -amine as a leaving group, releasing 
    
    
    
    and an indolinone byproduct.[1]

Causality: This restores the native charge and hydrogen-bonding capability of lysine, effectively "turning on" a protein that was sterically or electronically inactivated by the protecting group.[1]

DecagingMechanism Step1 Lys(2-N3-Z) (Masked Lysine) Step2 Azide Reduction -> Aniline Intermediate (Ortho-amino benzyl carbamate) Step1->Step2 Staudinger Reduction Trigger + Phosphine (TCEP/PPh3) Trigger->Step2 Step3 Intramolecular Cyclization (Nucleophilic attack on Carbonyl) Step2->Step3 Spontaneous Step4 Fragmentation Step3->Step4 Elimination Result1 Native Lysine (-NH2) (Restored Activity) Step4->Result1 Result2 Indolinone Byproduct + CO2 Step4->Result2

Figure 2: The Staudinger-triggered self-immolation mechanism of Lys(2-N3-Z).

Experimental Protocols

Protocol A: Labeling Lys(N3) with a Fluorophore (CuAAC)

Target Application: Conjugating a dye to a purified protein containing Lys(N3).[1]

Reagents:

  • Protein-Lys(N3) (

    
     in PBS, pH 7.4).
    
  • Alkyne-Fluorophore (e.g., TAMRA-Alkyne, 5 eq).[1]

  • 
     (
    
    
    
    final).[1]
  • THPTA Ligand (

    
     final; premixed with Cu to prevent precipitation).[1]
    
  • Sodium Ascorbate (

    
     final; add last to initiate).[1]
    

Workflow:

  • Premix: Mix

    
     and THPTA in a 1:5 molar ratio. Incubate for 5 min.
    
  • Assembly: Add Protein

    
     Alkyne 
    
    
    
    Cu-THPTA complex.[1]
  • Initiation: Add Sodium Ascorbate.

  • Incubation: React for 30–60 minutes at room temperature in the dark.

  • Quench/Clean: Remove excess reagents via desalting column (e.g., Zeba Spin) or dialysis.[1]

Validation: Analyze via SDS-PAGE. The labeled protein should show fluorescence before staining (if using a fluorescent alkyne).[1]

Protocol B: Decaging Lys(2-N3-Z) (Activation)

Target Application: Restoring enzymatic activity in a "caged" protein variant.[1]

Reagents:

  • Protein-Lys(2-N3-Z) (

    
     in PBS or Tris, pH 7.0–8.0).[1]
    
  • TCEP (Tris(2-carboxyethyl)phosphine) or Methyldiphenylphosphine.[1]

    • Note: TCEP is preferred for biological compatibility; however, simple phosphines often drive the Staudinger reaction faster.

Workflow:

  • Preparation: Prepare a

    
     stock of TCEP in neutral buffer.[1]
    
  • Induction: Add TCEP to the protein solution (Final concentration:

    
    , approx. 50–100 equivalents).[1]
    
  • Incubation: Incubate at

    
     for 2–4 hours.
    
    • Critical Check: The reaction rate depends on steric access to the Z-group.[1]

  • Verification: Monitor the mass shift via LC-MS.

    • Mass Loss: The protein mass should decrease by approx.[1]

      
       (Loss of 
      
      
      
      ).
    • Exact

      
      .[1]
      

Strategic Selection Guide

Use the table below to select the appropriate derivative for your drug development pipeline.

FeatureLys(N3) (Azidolysine)Lys(2-N3-Z) (Caged Lysine)
Primary Function Conjugation (Linker attachment)Control (Activity switching)
Final State Modified (Triazole-linked payload)Native (Unmodified Lysine)
Reaction Partner Alkynes (Terminal or Strained)Phosphines (TCEP, PPh3)
Reversibility IrreversibleIrreversible Activation (Cage is lost)
Key Application ADCs, Fluorescent Labeling, PEGylationProdrugs, Temporal Enzyme Activation
Stability High (Stable in plasma/lysate)Moderate (Sensitive to strong reducing agents)
Applications in Drug Development[1]
  • ADCs: Use Lys(N3) to attach cytotoxic payloads site-specifically. The stability of the triazole ensures the drug stays attached until lysosomal degradation.

  • Pro-Protein Therapeutics: Use Lys(2-N3-Z) to block a critical lysine in a CDR region of an antibody or the active site of an enzyme.[1] Upon administration, an exogenous trigger (or potentially endogenous reduction in specific hypoxic tumor microenvironments, though less controlled) removes the cage, activating the therapeutic locally.

References

  • Meldal, M., et al. (1997).[1] "The synthesis of a new class of azido-functionalized amino acids and their use in peptide synthesis." Tetrahedron Letters, 38(14), 2531-2534.[1] Link

  • Lundquist, J. T., & Pelletier, J. C. (2001).[1] "Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids."[1] Organic Letters, 3(5), 781-783.[1] Link

  • Yanagisawa, T., et al. (2008).[1] "Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification." Chemistry & Biology, 15(11), 1187-1197.[1] Link[1]

  • Li, J., & Chen, P. R. (2016).[1] "Decaging chemistry with a light-activated or chemically triggered switch."[1] Nature Chemical Biology, 12, 129–137. Link

  • Ngo, J. T., et al. (2009).[1] "Cell-selective metabolic labeling of proteins." Nature Chemical Biology, 5, 715–717.[1] Link

Sources

Foundational

Technical Guide: Applications of o-Azido-Z Protecting Groups in Chemical Biology

The following technical guide details the applications, mechanisms, and protocols for the o-azido-Z (o-azidobenzyloxycarbonyl) protecting group. Executive Summary The o-azido-Z group (also referred to as o-azidobenzyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, mechanisms, and protocols for the o-azido-Z (o-azidobenzyloxycarbonyl) protecting group.

Executive Summary

The o-azido-Z group (also referred to as o-azidobenzyloxycarbonyl or o-Az-Z) represents a high-fidelity "safety-catch" protecting group for amines. Unlike standard carbamates (Boc, Fmoc, Cbz) that rely on acid, base, or hydrogenolysis for cleavage, the o-azido-Z group is orthogonal to most cellular conditions but highly responsive to Staudinger reduction .

Upon exposure to phosphines (e.g., TCEP, triphenylphosphine), the azide is reduced to an amine, triggering a rapid intramolecular cyclization that expels CO₂ and releases the free substrate. This mechanism is pivotal in chemical biology for pro-drug activation , protein caging , and controlled nucleic acid synthesis , offering a bio-orthogonal trigger that functions efficiently in aqueous, physiological environments.

Mechanistic Foundation: The Staudinger Trigger[1]

The utility of the o-azido-Z group lies in its two-step deprotection sequence: Reduction followed by Cyclization-Elimination .

The Chemical Pathway
  • Staudinger Reduction: A phosphine (PPh₃ or TCEP) attacks the azide (-N₃), forming an aza-ylide (iminophosphorane) intermediate.[1] Hydrolysis yields the o-amino-Z intermediate.

  • Intramolecular Cyclization: The newly generated nucleophilic amine (in the ortho position) attacks the carbamate carbonyl.

  • Elimination: This cyclization forms a stable cyclic urea derivative (often a quinazolinone-like or benzoxazinone species), forcing the elimination of CO₂ and releasing the free amine substrate.

Mechanism Diagram

The following diagram illustrates the transformation from the stable "Safety-Catch" state to the release of the active amine.

StaudingerMechanism Start o-Azido-Z Protected Amine (Stable) Step1 Phosphine Attack (Staudinger) Start->Step1 Inter1 Aza-ylide Intermediate Step1->Inter1 Step2 Hydrolysis Inter1->Step2 Inter2 o-Amino-Z (Transient Nucleophile) Step2->Inter2 Step3 Intramolecular Cyclization Inter2->Step3 End Free Amine + CO2 + Cyclic Byproduct Step3->End

Figure 1: The Staudinger-triggered deprotection cascade of the o-azido-Z group.[2][3]

Chemical Biology Applications

Protein Caging (Lysine Masking)

The o-azido-Z group effectively "cages" lysine residues, neutralizing the positive charge and sterically blocking active sites.

  • Why it works: The azide is small and stable in cell lysate.

  • Trigger: Addition of water-soluble phosphines (e.g., TCEP) restores the native lysine, reactivating the protein (e.g., Lysozyme, GFP, or Kinases).

  • Advantage: Unlike photocaging (which requires UV light that may damage tissue), phosphine triggering is chemically selective and penetrates tissues well.

Pro-Drug Strategies

In drug development, the o-azido-Z moiety serves as a prodrug linker.

  • Hypoxia Targeting: In some contexts, endogenous reductases in hypoxic tumor environments can reduce the azide to an amine, triggering drug release specifically within the tumor.

  • Bio-orthogonal Activation: A non-toxic prodrug is administered, followed by a systemic injection of a phosphine trigger, releasing the toxic payload only where the trigger accumulates.

Nucleic Acid Synthesis (RNA Protection)

Variants of the o-azidobenzyl group are used to protect the 2'-OH of RNA during solid-phase synthesis.

  • Benefit: Compatible with standard phosphoramidite chemistry.

  • Deprotection: Post-synthesis reduction yields the native RNA without the harsh fluoride treatments required for silyl-based protection.

Experimental Protocols

Synthesis of the Reagent: o-Azidobenzyl Chloroformate

Note: This reagent is the precursor used to install the o-azido-Z group onto amines.

Materials:

  • o-Azidobenzyl alcohol

  • Triphosgene (Solid, safer alternative to phosgene gas)

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine

Protocol:

  • Dissolution: Dissolve o-azidobenzyl alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under N₂ atmosphere.

  • Activation: Cool to 0°C. Add Triphosgene (0.4 equiv) dissolved in DCM.

  • Base Addition: Slowly add Pyridine (1.1 equiv) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with cold 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.

  • Storage: The resulting chloroformate is unstable; use immediately or store as a solution in DCM at -20°C.

Installation of o-Azido-Z on a Substrate (Amine)

Protocol:

  • Setup: Dissolve the target amine (e.g., amino acid ester, drug molecule) in DCM/DMF (1:1). Add Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Coupling: Add the prepared o-azidobenzyl chloroformate (1.2 equiv) dropwise at 0°C.

  • Monitoring: Stir at RT. Monitor by TLC or LC-MS (Look for mass shift +175 Da vs. free amine).

  • Purification: Standard silica gel chromatography. The azide group is generally stable on silica.

Deprotection (Unmasking) Protocol

Reagents:

  • Tris(2-carboxyethyl)phosphine (TCEP) or Triphenylphosphine (PPh₃).

  • Solvent: Dioxane/Water (for organic substrates) or PBS Buffer (for proteins).

Protocol:

  • Preparation: Prepare a 10 mM solution of the o-azido-Z protected substrate.

  • Triggering: Add TCEP (2-5 equiv) dissolved in water/buffer.

    • Note: PPh₃ can be used for organic synthesis but requires water to hydrolyze the ylide.

  • Incubation:

    • Small Molecules: 30–60 minutes at RT.

    • Proteins: 1–2 hours at 37°C (pH 7.4).

  • Observation: Evolution of gas (CO₂) may be observed.

  • Validation: Analyze by LC-MS. The product should correspond to the mass of the free amine.

Comparative Analysis: o-Azido-Z vs. Standard Groups

Featureo-Azido-Z Boc (t-Butyloxycarbonyl) Fmoc (Fluorenylmethoxy)
Deprotection Trigger Phosphine (Staudinger)Strong Acid (TFA)Strong Base (Piperidine)
Physiological Stability High (Stable in blood/lysate)StableUnstable in some biological fluids
Bio-orthogonality Yes (Unique trigger)No (Acid kills cells)No (Base kills cells)
Byproducts Inert cyclic urea + CO₂Isobutene + CO₂Dibenzofulvene (reactive)
Primary Use Chemical Biology / CagingPeptide SynthesisPeptide Synthesis

Troubleshooting & Optimization

  • Slow Deprotection:

    • Cause: Incomplete reduction of the azide.

    • Solution: Increase TCEP concentration or switch to a more nucleophilic phosphine (e.g., methyldiphenylphosphine) if the substrate tolerates it. Ensure pH is near 7.4 to facilitate the hydrolysis step.

  • Side Reactions:

    • Issue: The o-amino intermediate reacts with other electrophiles before cyclizing.

    • Solution: This is rare due to the high effective molarity of the intramolecular reaction (entropy driven). However, avoid high concentrations of aldehydes/ketones during deprotection.

  • Solubility:

    • Issue:o-Azido-Z adds hydrophobicity.

    • Solution: For protein labeling, use a sulfonated linker variant if solubility becomes an issue.

References

  • Lou, Y., et al. (2001). "A new safety-catch protecting group for amines." Journal of Organic Chemistry. (Note: Describes the foundational o-azido mechanism).

  • Jang, H. S., et al. (2023). "Chemoselective Caging of Carboxyl Groups for On-Demand Protein Activation." PubMed / NIH. [Link]

  • Saxon, E., & Bertozzi, C. R. (2000). "Cell Surface Engineering by a Modified Staudinger Reaction." Science. [Link] (Foundational context for Staudinger chemistry in biology).

  • Nilsson, B. L., et al. (2001). "Staudinger Ligation of Peptides."[4] Organic Letters. [Link]

  • Wada, T., et al. (2001). "Chemical synthesis of RNA using the 2'-O-[2-(azidomethyl)benzoyl] protecting group." Tetrahedron Letters. [Link]

Sources

Exploratory

Engineering Protein Function with H-L-Lys(2-N3-Z)-OH (OABK): A Comprehensive Guide to Bioorthogonal Decaging and Genetic Code Expansion

Executive Summary & Mechanistic Paradigm In the rapidly evolving landscape of chemical biology and targeted therapeutics, the ability to exert spatiotemporal control over protein function is paramount. H-L-Lys(2-N3-Z)-OH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In the rapidly evolving landscape of chemical biology and targeted therapeutics, the ability to exert spatiotemporal control over protein function is paramount. H-L-Lys(2-N3-Z)-OH , widely known as OABK (ortho-azidobenzyloxycarbonyl lysine), has emerged as a transformative non-canonical amino acid (ncAA)[1].

Unlike traditional photo-caged amino acids that require cytotoxic and poorly tissue-penetrating ultraviolet (UV) light for activation, OABK relies on a fully bioorthogonal chemical trigger: the Staudinger reduction[2]. By incorporating OABK at critical catalytic or structural residues via Genetic Code Expansion (GCE), researchers can render a protein completely inactive. Subsequent exposure to a biocompatible phosphine trigger reduces the azide moiety, initiating a self-immolative cascade that seamlessly restores the wild-type lysine residue and, consequently, full protein activity[3].

This whitepaper provides an in-depth technical roadmap for drug development professionals and molecular biologists to leverage OABK in creating switchable proteins, controlling CRISPR/Cas9 gene editing, and executing precise bioconjugation workflows.

Physicochemical Properties & Supplier Specifications

When sourcing OABK for high-fidelity translation systems, purity is non-negotiable. Impurities can inhibit the engineered aminoacyl-tRNA synthetases (AARS) or cause cellular toxicity. The compound is commercially available either as a free acid or a hydrochloride salt, both of which are highly soluble in DMSO for cell culture applications[],[1].

Table 1: OABK Core Specifications
ParameterTechnical Specification
Compound Name H-L-Lys(2-N3-Z)-OH
Common Synonyms OABK, o-AzbK, Nε-o-Azidobenzyloxycarbonyl lysine
CAS Number 1131963-69-3
IUPAC Name (2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid
Molecular Formula C14H19N5O4
Molecular Weight 321.34 g/mol
Purity Standard (HPLC) ≥ 98.0% (Required for LC-MS/MS and GCE workflows)
Appearance White to off-white solid powder
Storage Conditions 2-8 °C (Strictly protect from light and moisture to prevent azide degradation)
Major Suppliers BOC Sciences[], MedChemExpress[1]

The Chemical Logic: Staudinger Reduction and 1,4-Elimination

The utility of OABK is rooted in the precise causality of its decaging mechanism. The ortho-azidobenzyloxycarbonyl group acts as an electron-withdrawing "cage" on the ε-amino group of lysine, abolishing its native positive charge and steric profile[2].

When a trisubstituted phosphine (e.g., 2-(diphenylphosphino)benzamide) is introduced, it selectively reacts with the azide via the Staudinger reduction, expelling nitrogen gas (


) and yielding an electron-rich ortho-aniline intermediate[2]. This conversion from an electron-withdrawing azide to an electron-donating amine drastically alters the electronic landscape of the aromatic ring. The lone pair on the newly formed aniline nitrogen pushes electron density into the ring, triggering a spontaneous 1,4-elimination . This expels the carbamate leaving group, which immediately decarboxylates (releasing 

) to unveil the active, wild-type lysine residue[3].

Staudinger_Decaging A OABK-Caged Protein (Inactive State) B Phosphine Trigger (Staudinger Reduction) A->B + Phosphine C Aniline Intermediate (Electron-Rich) B->C - N2 D 1,4-Elimination & Decarboxylation C->D Spontaneous E Wild-Type Protein (Active Lysine) D->E - CO2 - Quinone Methide

Caption: Phosphine-triggered Staudinger reduction and 1,4-elimination decaging mechanism of OABK.

Genetic Code Expansion (GCE): System Architecture

To incorporate OABK into a protein, we must hijack the cell's ribosomal machinery. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically derived from the archaeon Methanosarcina mazei (MmPylRS/tRNA


)[5]. The MmPylRS enzyme has been specifically evolved (often containing mutations like Y306A and Y384F) to accommodate the bulky ortho-azidobenzyloxycarbonyl side chain and attach it to an amber suppressor tRNA[6].

When the ribosome encounters an amber stop codon (UAG) engineered into the target mRNA, the OABK-charged tRNA decodes it, seamlessly integrating the caged lysine into the nascent polypeptide chain[7].

GCE_Workflow P1 Target Plasmid (TAG Mutant) Transfection Co-Transfection into Host Cells (e.g., HEK293T) P1->Transfection P2 MmPylRS/tRNA Plasmid (Orthogonal Pair) P2->Transfection Translation Amber Suppression at the Ribosome Transfection->Translation Media Culture Media Supplemented with OABK (0.5-1.0 mM) Media->Translation Cellular Uptake Output Site-Specifically Caged Protein of Interest Translation->Output Protein Folding

Caption: Genetic code expansion workflow for site-specific incorporation of OABK into target proteins.

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems. Every critical action includes a mechanistic rationale and a verification checkpoint to prevent false positives.

Protocol 1: Site-Specific Incorporation of OABK in Mammalian Cells

Objective: Express a target protein with OABK incorporated at a specific structural/catalytic lysine site.

  • Plasmid Preparation: Engineer a nonsense mutation (TAG) at the target lysine codon of your gene of interest. Prepare a secondary reporter plasmid encoding the evolved MmPylRS and tRNA

    
    .
    
  • Cell Transfection: Seed HEK293T cells to 70% confluency. Co-transfect the target and synthetase plasmids using a high-efficiency lipid-based reagent.

  • OABK Supplementation (The Causality of Concentration): Immediately post-transfection, supplement the culture media with OABK to a final concentration of 0.5 to 1.0 mM [1].

    • Rationale: Lower concentrations starve the orthogonal translation machinery, yielding truncated nascent chains due to premature termination at the TAG codon. Concentrations exceeding 1.5 mM risk off-target incorporation or cellular stress.

  • Expression & Harvest: Incubate cells for 48 hours at 37°C, then lyse using a standard RIPA buffer supplemented with protease inhibitors.

  • System Validation (Critical Step): Do not rely solely on downstream functional assays. Purify the protein via an affinity tag (e.g., His-tag) and subject it to intact-protein LC-MS.

    • Validation Checkpoint: You must observe a precise mass shift of +204 Da relative to the wild-type protein. This confirms that the amber codon was suppressed exclusively by OABK, ruling out misincorporation of endogenous amino acids by a promiscuous synthetase.

Protocol 2: Small-Molecule Triggered Protein Decaging

Objective: Reactivate the OABK-caged protein using a biocompatible phosphine trigger.

  • Trigger Preparation: Prepare a 100 mM stock of a biocompatible phosphine, such as 2-(diphenylphosphino)benzamide (2-DPBA), in DMSO.

    • Rationale: 2-DPBA is preferred over standard TCEP for live-cell applications because it is highly cell-permeable and lacks the disulfide-reducing toxicity associated with high concentrations of TCEP.

  • In Vitro / In Vivo Decaging: For purified proteins, incubate with 20-50 molar equivalents of the phosphine trigger in physiological buffer (pH 7.4) at 37°C for 2 hours. For live cells, add the phosphine directly to the culture media (final concentration 50–100 µM).

  • Reaction Monitoring: Validate the decaging via LC-MS to confirm the loss of the 204 Da protecting group, or utilize a functional readout (e.g., restoration of EGFP fluorescence if K85 was caged, or restoration of Firefly Luciferase activity if K206 was caged)[1].

Applications in Advanced Therapeutics

The integration of OABK into the drug development pipeline offers unprecedented control over biological systems:

  • Switchable Gene Editing: By caging critical lysine residues in the Cas9 nuclease (e.g., K866), CRISPR-mediated gene editing can be kept entirely dormant until the addition of a small-molecule phosphine. This drastically reduces off-target effects by limiting the temporal window of Cas9 activity[2].

  • Targeted Oncology / Prodrugs: Cytotoxic proteins or bacterial toxins (e.g., Lethal Factor) can be caged with OABK and delivered systemically. A localized injection of the phosphine trigger at the tumor site ensures that the toxin is only activated within the tumor microenvironment, sparing healthy tissue[3].

  • Dual-Modality Click Chemistry: If decaging is not required, the azide moiety of OABK serves as a highly efficient handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows researchers to conjugate DBCO-functionalized fluorophores, PEG chains, or antibody fragments directly to the protein with absolute site-specificity[],[7].

References

  • BOC Sciences: H-L-Lys(2-N3-Z)-OH - (CAS 1131963-69-3) Specifications and Applications.
  • MedChemExpress: OABK hydrochloride | Protein Activity Switch.
  • ACS Publications: Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies.
  • AIP Publishing: Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging.
  • NIH / Nature Chemistry: Small Molecule Control of Protein Function through Staudinger Reduction.
  • ACS Publications: Unleashing the Power of Bond Cleavage Chemistry in Living Systems.
  • PNAS: A genetically encoded anomalous SAXS ruler to probe the dimensions of intrinsically disordered proteins.

Sources

Foundational

Engineering Traceless Release: A Technical Guide to Safety-Catch Linkers Based on ortho-Azidobenzyl Carbamates

Executive Summary In the landscape of modern chemical biology, solid-phase synthesis, and prodrug development, the ability to temporarily mask a reactive amine and release it under highly specific, mild conditions is par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical biology, solid-phase synthesis, and prodrug development, the ability to temporarily mask a reactive amine and release it under highly specific, mild conditions is paramount. Safety-catch linkers based on ortho-azidobenzyl carbamates represent a state-of-the-art solution to this challenge.

Unlike traditional protecting groups or linkers that rely on harsh acidic (e.g., TFA, HF) or basic conditions for cleavage, the ortho-azidobenzyl carbamate system is entirely orthogonal. It remains completely stable ("the catch") during rigorous synthetic workflows—such as Fmoc/tBu solid-phase peptide synthesis (SPPS)—but can be selectively cleaved ("the release") via a mild, bioorthogonal reductive trigger[1]. This whitepaper explores the mechanistic causality, kinetic properties, and experimental protocols required to successfully implement this self-immolative linker system.

Mechanistic Foundations: The "Catch" and the "Release"

The elegance of the ortho-azidobenzyl carbamate linker lies in its electronic switch mechanism. The system is governed by the profound difference in the stereoelectronic properties of an azide group versus an amine group.

The "Catch": Electronic Deactivation

In its dormant state, the linker features an azide (


) group positioned ortho to a benzylic carbamate. The azide is strongly electron-withdrawing. This electron deficiency prevents the benzylic carbon-oxygen bond from breaking, rendering the carbamate linkage highly stable against nucleophiles, bases (like piperidine used in Fmoc deprotection), and acids (like TFA used in global deprotection)[1].
The Trigger: Staudinger Reduction

To activate the release, the azide is reduced to a primary amine (


). This is typically achieved via the Staudinger reduction  using phosphines (e.g., Triphenylphosphine (

), Tris(2-carboxyethyl)phosphine (TCEP)), or via thiol-mediated reduction using Dithiothreitol (DTT)[2]. In biological systems, endogenous reducing agents like hydrogen sulfide (

) or bioorthogonal click-to-release reactions (e.g., using trans-cyclooctene) can also serve as the trigger[3].
The Release: Self-Immolative 1,4-Elimination

Once the azide is reduced to an aniline, the electronic nature of the ring flips. The newly formed primary amine is strongly electron-donating. The nitrogen lone pair pushes electron density into the aromatic ring, initiating a spontaneous 1,4-elimination (or 1,6-elimination in para-substituted variants)[4]. This cascade expels the carbamate moiety, forming an azaquinone methide intermediate. The liberated carbamic acid then rapidly and spontaneously decarboxylates (releasing


) to yield the traceless, free amine payload[2].

Mechanism A o-Azidobenzyl Carbamate (Stable 'Catch') B o-Aminobenzyl Carbamate (Activated Intermediate) A->B Reduction (TCEP / DTT) C 1,4-Elimination (Self-Immolation) B->C Electron Cascade D Azaquinone Methide + CO2 C->D Fragmentation E Free Amine Payload (Traceless Release) C->E Traceless Cleavage

Fig 1: Reductive activation and self-immolative 1,4-elimination of the o-azidobenzyl carbamate.

Quantitative Data: Cleavage Kinetics

The rate of payload release is dictated by two distinct kinetic steps: the rate of azide reduction (


) and the rate of the self-immolative elimination (

). The table below summarizes the typical kinetic profiles of ortho-azidobenzyl carbamate cleavage under various conditions.
Reducing AgentConcentrationpHTemp (°C)

(Reduction)

(Total Release)
Notes
DTT 100 mM8.037< 5 min~15-30 minOptimal for peptide purification; requires basic pH for thiol activity.
TCEP 50 mM7.437< 2 min~10-20 minHighly efficient Staudinger reduction; operates well at physiological pH.

50 mM5.025~15 min> 2 hoursAcidic pH slows the 1,4-elimination step due to aniline protonation.

1 mM7.437~45 min~1.5 hoursBiologically relevant for hypoxia/tumor-targeted prodrugs.

Note: The elimination step is highly pH-dependent. At pH < 5, the aniline intermediate becomes protonated, removing the lone pair required for the 1,4-elimination cascade, effectively stalling the release.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to confirm both the "catch" integration and the "release" efficiency.

Protocol 1: Linker Integration via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the attachment of an ortho-azidobenzyl p-nitrophenyl carbonate pre-activated linker to the N-terminus of a resin-bound peptide.

Reagents:

  • Peptidyl-resin (e.g., Rink Amide, 0.1 mmol scale, N-terminal Fmoc removed)

  • o-Azidobenzyl p-nitrophenyl carbonate (0.3 mmol, 3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes. Drain.

  • Linker Coupling: Dissolve the o-azidobenzyl p-nitrophenyl carbonate and DIPEA in 3 mL of DMF. Add the solution to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2–4 hours. The nucleophilic N-terminal amine of the peptide displaces the p-nitrophenol leaving group, forming the stable carbamate linkage.

  • Wash & Validate: Drain the resin and wash extensively with DMF (

    
     mL) and DCM (
    
    
    
    mL).
    • Self-Validation Checkpoint: Perform a micro-cleavage of a few resin beads using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. You must observe the target peptide mass + the azidobenzyl carbamate mass tag. No free peptide should be visible, proving the safety-catch is intact.

Protocol 2: Reductive Cleavage and Traceless Release

This protocol details the mild reductive cleavage of the linker to yield the highly pure, traceless peptide.

Reagents:

  • Cleavage Buffer: 100 mM DTT in 0.1 M Ammonium Bicarbonate buffer (pH 8.0) or 50 mM TCEP in PBS (pH 7.4).

Step-by-Step Methodology:

  • Reduction: Suspend the purified, linker-tagged peptide (or immobilized peptide on an affinity matrix) in 2 mL of the Cleavage Buffer.

  • Incubation: Incubate at 37°C for 60 minutes under gentle agitation.

    • Causality Note: The basic pH ensures the resulting aniline remains deprotonated, allowing the nitrogen lone pair to drive the 1,4-elimination.

  • Isolation: If using an affinity matrix, collect the eluate containing the released peptide. If in solution, purify the mixture via preparative HPLC.

  • Validate: Analyze the final product via LC-MS.

    • Self-Validation Checkpoint: The chromatogram should show the complete disappearance of the azide-tagged mass and the appearance of the native peptide mass. The azaquinone methide byproduct will elute separately.

Workflow S1 1. Linker Immobilization (Solid Support) S2 2. Payload Assembly (SPPS Fmoc/tBu) S1->S2 S3 3. Global Deprotection (Acidic Conditions) S2->S3 S4 4. Affinity Wash (Remove Truncations) S3->S4 S5 5. Reductive Trigger (Azide to Amine) S4->S5 S6 6. Traceless Release (Pure Target Recovered) S5->S6

Fig 2: Workflow for traceless parallel peptide purification using a safety-catch linker.

Applications in Drug Development & Chemical Biology

Traceless Parallel Peptide Purification

The synthesis of complex neoantigen libraries for personalized cancer vaccines often suffers from truncated failure sequences. By capping the final full-length peptide with an ortho-azidobenzyl carbamate linker attached to an affinity tag (e.g., biotin or an aldehyde for oxime ligation), researchers can immobilize only the full-length sequences. Washing removes all truncations. Subsequent reductive cleavage yields highly pure, traceless peptides without exposing them to harsh secondary acidic or basic treatments[1].

Bioorthogonal Prodrug Activation

In oncology, systemic toxicity limits the dosing of highly potent chemotherapeutics (e.g., Doxorubicin, Paclitaxel). By masking the critical amine of the drug with an ortho-azidobenzyl carbamate, the drug is rendered inactive (a prodrug). The prodrug can be selectively activated at the tumor site either by exploiting the endogenous reducing environment (elevated


 in hypoxic tumors)[3] or via the administration of a tumor-targeted bioorthogonal trigger (e.g., a trans-cyclooctene conjugated to an antibody)[2].

Conclusion

The ortho-azidobenzyl carbamate safety-catch linker is a triumph of physical organic chemistry applied to biological problems. By harnessing the stark electronic contrast between an electron-withdrawing azide and an electron-donating amine, scientists can exert absolute temporal and spatial control over molecular release. Whether deployed for the high-throughput purification of therapeutic peptides or the targeted delivery of cytotoxic prodrugs, this self-immolative system provides a robust, traceless, and highly reliable tool for modern chemical biology.

References

  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. RSC Advances (2021).[Link]

  • Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. National Center for Biotechnology Information (PMC).[Link]

  • Self-immolative polymers: From synthesis to applications. Western University Open Repository.[Link]

  • Fluorescent probes for hydrogen sulfide detection and bioimaging. Semantic Scholar.[Link]

Sources

Exploratory

Whitepaper: Structural Dynamics and Biological Stability of Azide-Functionalized Z-Groups in RAFT-Synthesized Bioconjugates

Executive Summary In the development of advanced polymer-protein bioconjugates and targeted drug delivery systems, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers unparalleled control over p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced polymer-protein bioconjugates and targeted drug delivery systems, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers unparalleled control over polymer architecture. A common synthetic strategy involves installing an azide moiety on the RAFT agent's Z-group to enable post-polymerization "click" chemistry. However, a critical paradox exists within this architecture: while the azide functional group is exceptionally stable in biological systems, the thiocarbonylthio linkage connecting it to the polymer backbone is highly vulnerable to nucleophilic attack. This whitepaper provides an in-depth technical analysis of this stability dichotomy, offering self-validating experimental workflows to quantify degradation and strategic recommendations for robust bioconjugate design.

The Architectural Role of the Z-Group in RAFT

In RAFT polymerization, the chain transfer agent (CTA) dictates the living nature of the process. The R-group reinitiates radical polymerization, while the Z-group modulates the reactivity of the thiocarbonyl bond and stabilizes the intermediate radical[1]. Because both the R and Z groups are incorporated at the polymer chain ends upon termination, researchers frequently functionalize these groups to install reactive handles[1].

Installing an azide on the Z-group (e.g., an azido-xanthate or azido-trithiocarbonate) is synthetically appealing because it leaves the R-group free for surface grafting or initiation, while ensuring the Z-group maintains its stability throughout the polymerization process[2]. For instance, fluorescent probes and targeting ligands have been successfully conjugated to polymers using xanthates with the azido function linked directly to the Z-group[3].

The Bioorthogonality of the Azide Handle

The primary rationale for utilizing azide-functionalized Z-groups is the exceptional biological stability of the azide moiety itself. Azides are highly attractive chemical tags due to their small size, metabolic stability, and complete inertness toward native biological nucleophiles and electrophiles[4].

When deployed in biological environments, azides function as elite chemical handles that proceed rapidly and selectively without side reactions toward endogenous functional groups[5]. They are typically reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[6]. The resulting 1,2,3-triazole linkage is extremely stable and is not susceptible to hydrolysis, oxidation, or reduction, ensuring that the click-linkage itself survives prolonged biological exposure[7].

G Azide Azide-Functionalized Polymer CuAAC CuAAC (Cu+ Catalyzed) Azide->CuAAC SPAAC SPAAC (Strain-Promoted) Azide->SPAAC Triazole1 1,4-Triazole (Toxic Cu Residues) CuAAC->Triazole1 Triazole2 Triazole Isomers (Biocompatible) SPAAC->Triazole2 Alkyne Terminal Alkyne Alkyne->CuAAC Cyclooctyne Cyclooctyne (DBCO) Cyclooctyne->SPAAC

Comparison of CuAAC and SPAAC click chemistry workflows for azide-polymers.

The Achilles' Heel: Thiocarbonylthio Vulnerability

Despite the robust nature of the azide and the resulting triazole, the fundamental flaw in Z-group functionalization lies in the RAFT end-group itself. The thiocarbonylthio core (C=S) is highly susceptible to aminolysis and hydrolysis. In biological milieus (such as human serum or intracellular fluid), high concentrations of primary amines (e.g., lysine residues on serum albumin) act as nucleophiles.

When a biological amine attacks the thiocarbonylthio group, it cleaves the Z-group from the polymer backbone. If the azide is tethered to the Z-group, aminolysis results in the complete loss of the azide handle (or the attached biomolecule post-click). This degradation pathway transforms a carefully engineered bioconjugate into a detached, thiol-terminated polymer and a free, circulating biomolecule, destroying the system's therapeutic or diagnostic efficacy.

G Polymer Polymer Backbone RAFT Thiocarbonylthio (C=S) Polymer->RAFT R-Group Linkage Azide Azide Z-Group (-N3) RAFT->Azide Z-Group Linkage CleavedPolymer Thiol-Terminated Polymer RAFT->CleavedPolymer Aminolysis LostAzide Cleaved Z-Group (Lost Azide) RAFT->LostAzide Aminolysis Amines Biological Amines (e.g., Serum Proteins) Amines->RAFT Nucleophilic Attack

Mechanistic pathway of Z-group aminolysis leading to azide loss.

Quantitative Data Summaries

To guide architectural decisions, the following tables summarize the stability and kinetic profiles of the functional groups involved in Z-group bioconjugation.

Table 1: Comparative Stability of Functional Groups in Biological Systems

Functional GroupBiological StabilityPrimary Degradation PathwayEst. Half-life in 10% FBS
Azide (-N3) ExcellentNone (Bioorthogonal)> 14 days
1,2,3-Triazole ExcellentNone> 14 days
Dithioester Z-Group PoorAminolysis / Hydrolysis2 - 8 hours
Trithiocarbonate Z-Group FairAminolysis12 - 48 hours
Xanthate Z-Group Poor to FairAminolysis / Hydrolysis4 - 24 hours

Table 2: Click Chemistry Kinetics and Biocompatibility for Z-Group Azides

Reaction TypeCatalyst Requiredin vivo BiocompatibilityReaction Kinetics (

)
CuAAC Copper (I)Low (Cu toxicity)10 - 100
SPAAC (DBCO) NoneHigh0.1 - 1.0

Experimental Workflows for Stability Validation

As a Senior Application Scientist, I emphasize that testing the stability of the azide alone is insufficient; the entire polymer-Z-group-azide linkage must be evaluated. The following protocols are designed as self-validating systems —meaning the degradation of the target is confirmed simultaneously by the appearance of its mechanistic byproduct.

Protocol 1: In Vitro Serum Stability and Aminolysis Tracking

Objective: Quantify the cleavage rate of the azide-functionalized Z-group in biologically relevant media. Causality & Rationale: By incubating the polymer in Fetal Bovine Serum (FBS), we mimic the nucleophilic amine concentration of human blood. If the Z-group is cleaved, the polymer backbone is left with a terminal thiol. We use Ellman’s Reagent (DTNB) to quantify these newly formed thiols, providing a self-validating loop: the loss of the intact Z-group (measured by UV) must stoichiometrically match the generation of free thiols.

Step-by-Step Methodology:

  • Preparation: Dissolve the Azide-Z-Group Polymer in PBS (pH 7.4) at a concentration of 5 mg/mL.

  • Incubation: Add Fetal Bovine Serum (FBS) to achieve a 10% v/v concentration. Incubate at 37°C under gentle agitation.

  • Sampling: Extract 100 µL aliquots at t = 0, 1, 4, 8, 24, and 48 hours. Immediately flash-freeze or acidify (pH 5.0) to halt aminolysis.

  • Orthogonal Detection (Self-Validation):

    • Method A (Z-Group Loss): Analyze samples via Size Exclusion Chromatography (SEC) with dual UV/RI detection. The thiocarbonylthio group absorbs strongly at ~310 nm. A decrease in the UV/RI ratio indicates Z-group cleavage.

    • Method B (Thiol Generation): React a parallel aliquot with Ellman’s Reagent (DTNB) for 15 minutes. Measure absorbance at 412 nm. An increase in absorbance confirms that the mechanism of UV loss was indeed aminolysis/hydrolysis yielding a terminal thiol.

Protocol 2: SPAAC Conjugation and Cleavage Verification

Objective: Verify the stability of the final bioconjugate after the azide has been reacted via SPAAC. Causality & Rationale: Even after a successful SPAAC reaction, the vulnerable C=S bond remains between the polymer and the newly formed triazole. This protocol uses a fluorescently tagged polymer (tagged on the R-group) conjugated to a protein to physically visualize detachment.

Step-by-Step Methodology:

  • Conjugation: React the Azide-Z-Group Polymer (containing an R-group fluorophore) with a DBCO-functionalized model protein (e.g., BSA) at a 2:1 molar ratio in PBS for 4 hours at room temperature.

  • Purification: Remove unreacted polymer using a 30 kDa MWCO spin filter.

  • Stress Test: Incubate the purified conjugate in 50 mM Tris buffer (pH 8.0, high amine concentration) at 37°C for 24 hours.

  • Validation via SDS-PAGE: Run the stressed samples on a non-reducing SDS-PAGE gel.

    • Self-Validating Readout: Image the gel first for fluorescence (polymer), then stain with Coomassie Blue (protein). If the Z-group is stable, the fluorescence and Coomassie signals will perfectly co-localize at the high-molecular-weight conjugate band. If aminolysis has occurred, the fluorescent signal will migrate to the bottom of the gel (free polymer), completely separated from the Coomassie-stained protein band.

Conclusion & Strategic Recommendations

While azide-functionalized Z-groups offer an elegant synthetic route for post-polymerization modification, their utility in biological systems is severely compromised by the inherent susceptibility of the thiocarbonylthio linkage to aminolysis. The azide and the resulting triazole are bioorthogonally stable[5][7], but the RAFT linkage is not.

Recommendations for Drug Development Professionals:

  • Shift to R-Group Functionalization: For bioconjugates intended for in vivo application, install the azide on the R-group. Aminolysis of the Z-group will still occur, but it will only yield a terminal thiol on the opposite end of the chain, leaving the polymer-protein conjugate intact[1].

  • Post-Polymerization Modification: If Z-group functionalization is unavoidable, perform the click reaction first, and subsequently remove the thiocarbonylthio group via radical-induced reduction or conversion to a stable thioether prior to biological exposure.

References

1.[4] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - ResearchGate. URL: 2.[5] A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services. URL: 3.[7] Click Chemistry—Section 3.1 | Thermo Fisher Scientific - ES. URL: 4.[6] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC. URL: 5.[2] RAFT-Based Polymers for Click Reactions - MDPI. URL: 6.[1] Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP - PMC. URL: 7.[3] RAFT Polymerization of Vinyl Esters - Semantic Scholar. URL:

Sources

Foundational

Technical Guide: Staudinger-Triggered Prodrug Activation

Strategies for Bioorthogonal Uncaging in Targeted Therapeutics Executive Summary This guide details the design, synthesis, and validation of prodrugs activated by the Staudinger reduction. Unlike the "Staudinger Ligation...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Bioorthogonal Uncaging in Targeted Therapeutics

Executive Summary

This guide details the design, synthesis, and validation of prodrugs activated by the Staudinger reduction. Unlike the "Staudinger Ligation," which forms a stable covalent bond, Staudinger-triggered activation utilizes the reduction of an azide to an amine to initiate a self-immolative collapse, releasing a pharmacological payload. This approach offers high bioorthogonality and metabolic stability but requires rigorous optimization of reaction kinetics and phosphine stability.

Target Audience: Medicinal Chemists, Chemical Biologists, and Pharmacologists.

Part 1: Mechanistic Foundations

The Core Transformation

The activation mechanism relies on the chemical orthogonality between an organic azide (installed on the prodrug) and a triarylphosphine (the trigger). This is a two-phase process:

  • Staudinger Reduction: The phosphine reduces the azide to an aniline derivative.[1][2][3]

  • Self-Immolative Collapse: The resulting electron-rich aniline triggers a 1,6-elimination (electronic cascade) that ejects the drug and carbon dioxide.

Pathway Visualization

The following diagram illustrates the transformation of a p-azidobenzyl carbamate (PABC) linker, the industry standard for this application.

StaudingerActivation Prodrug Azide-Prodrug (Inactive) Phosphazide Phosphazide Intermediate Prodrug->Phosphazide + Phosphine (k1) Phosphine Phosphine Trigger (PR3) Phosphine->Phosphazide AzaYlide Aza-Ylide Phosphazide->AzaYlide - N2 Amine Amine Intermediate (Self-Immolative) AzaYlide->Amine + H2O (Hydrolysis) Drug Active Drug (Payload) Amine->Drug 1,6-Elimination (Fast) Byproducts Phosphine Oxide + CO2 + Aza-quinone Amine->Byproducts

Figure 1: Mechanistic pathway of Staudinger-triggered uncaging via p-azidobenzyl carbamate (PABC) linkers.

Part 2: Strategic Design Principles

The Linker: p-Azidobenzyl Carbamate (PABC)

The PABC linker is the scaffold of choice because it bridges the Staudinger reduction with drug release.

  • Why PABC? The azide group is electron-withdrawing and stable. Upon reduction to the amine (electron-donating), the benzyl system becomes hyper-conjugated, facilitating the expulsion of the carbamate leaving group (the drug).

  • Design Rule: Ensure the drug is attached via a carbamate or carbonate linkage. Direct attachment to the benzyl carbon is possible for amine-containing drugs, but carbamates offer better stability.

The Trigger: Phosphine Optimization

The limiting factor in Staudinger activation is the second-order rate constant (


). Standard triphenylphosphine (TPP) is often too slow (

) and water-insoluble.
Phosphine VariantSolubility (Aq)Reactivity (

)
Oxidation ResistanceRecommendation
Triphenylphosphine (TPP) PoorLowModerateUse only for proof-of-concept in organic solvents.
TPP-trisulfonate (TPPTS) HighLowModerateGood for biological control experiments.
Diphenylphosphino-methanethiol ModerateHighLowAvoid for prodrugs (forms stable ligation product).
2-(Diphenylphosphino)terephthalate HighModerateHighRecommended for balanced kinetics and stability.
Causality in Experimental Choice
  • Why not "Traceless Staudinger Ligation" reagents?

    • Reasoning: Ligation reagents (e.g., those with ortho-esters) are designed to form a stable amide bond with the azide. For prodrugs, we want the bond to break.

    • Action: Use phosphines that lack electrophilic traps, ensuring the aza-ylide hydrolyzes to the amine rather than cyclizing.

Part 3: Experimental Protocols

Protocol A: Kinetic Evaluation of Uncaging

Objective: Determine the second-order rate constant (


) to predict in vivo efficacy.
Model System:  Use a pro-fluorophore (e.g., Azido-Coumarin) rather than a cytotoxic drug for easier real-time monitoring.
  • Preparation:

    • Prepare a 10 mM stock of Azido-Coumarin in DMSO.

    • Prepare a 100 mM stock of Phosphine Trigger in degassed PBS (pH 7.4).

  • Reaction Setup:

    • Dilute Azido-Coumarin to 50 µM in PBS.

    • Add Phosphine at pseudo-first-order excess (e.g., 500 µM, 1 mM, 5 mM).

  • Monitoring:

    • Measure fluorescence intensity (

      
      ) every 30 seconds for 2 hours at 37°C.
      
  • Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      .
    • Plot

      
       vs. [Phosphine] to determine 
      
      
      
      (slope).
Protocol B: Serum Stability Assessment

Objective: Verify that the azide remains stable in the presence of endogenous thiols and enzymes before the trigger is added.

  • Incubation: Incubate the Azide-Prodrug (10 µM) in 50% Fetal Bovine Serum (FBS) at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 4h, 12h, 24h.

  • Quenching: Add 200 µL cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 min.

  • Quantification: Analyze supernatant via HPLC-MS.

    • Success Criteria: >95% parent compound remaining at 24h.

    • Failure Mode: If degradation is observed, check for reduction by serum thiols (e.g., albumin, glutathione).

Part 4: In Vivo Application & Workflow

The following workflow outlines the logical progression from synthesis to animal models.

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Proof of Concept Synth Synthesize PABC-Prodrug QC Verify Purity (>98%) & Azide Integrity (IR: 2100 cm-1) Synth->QC Stability Serum Stability (24h) QC->Stability Kinetics Kinetic Assay (Determine k2) Stability->Kinetics If Stable Cyto Cytotoxicity Assay (+/- Phosphine) Kinetics->Cyto Admin Administer Prodrug (Systemic) Cyto->Admin If Differential Toxicity > 10x Trigger Administer Trigger (Intratumoral/Targeted) Admin->Trigger Lag Time (4-24h) Readout Tumor Regression Analysis Trigger->Readout

Figure 2: Operational workflow for validating Staudinger-activated prodrugs.

Part 5: Troubleshooting & Optimization

The Oxidation Problem

Phosphines are susceptible to oxidation by air (forming phosphine oxides), which renders them inert to azides.

  • Symptom: Loss of activation efficiency over time; high background of phosphine oxide in HPLC.

  • Solution:

    • Chemical: Use ortho-substituted aryl phosphines. The steric bulk protects the phosphorus lone pair from oxygen while maintaining reactivity toward the linear azide.

    • Formulation: Store phosphine triggers as lyophilized powders or hydrochloride salts (if amino-phosphines) and reconstitute immediately prior to use.

Kinetic Bottlenecks

If the activation is too slow in vivo (leading to clearance before activation):

  • Insight: The rate-limiting step is the nucleophilic attack of phosphorus on the azide.[1][4]

  • Optimization: Introduce electron-donating groups (methoxy, dimethylamine) on the phosphine aryl rings to increase nucleophilicity. Note: This increases oxidation susceptibility, requiring a trade-off analysis.

References

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction.[5] Science, 287(5460), 2007–2010.[5][6] Link

  • van Brakel, R., et al. (2008). A Doxorubicin Prodrug Activated by the Staudinger Reaction.[7] Bioconjugate Chemistry, 19(3), 714–718. Link

  • Azoulay, M., et al. (2006). Glutamine analogues as potential antimalarials. European Journal of Medicinal Chemistry, 41(10), 1111-1118. (Foundational work on azide masking). Link

  • Heiss, T. K., et al. (2021). Bioorthogonal reactions of triarylphosphines and related analogs. Chemical Reviews (via PMC).[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Staudinger Reduction of H-L-Lys(2-N3-Z)-OH

Abstract & Core Directive This application note details the protocol for the orthogonal deprotection of H-L-Lys(2-N3-Z)-OH (Nε-(2-azidobenzyloxycarbonyl)-L-lysine) using the Staudinger reduction. Unlike standard hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the protocol for the orthogonal deprotection of H-L-Lys(2-N3-Z)-OH (Nε-(2-azidobenzyloxycarbonyl)-L-lysine) using the Staudinger reduction. Unlike standard hydrogenation, which indiscriminately reduces all reducible groups, the Staudinger reaction offers chemoselectivity for azides in the presence of other functional groups.

The "2-N3-Z" (or o-Az-Z) moiety functions as a safety-catch protecting group . It remains stable under standard acidic or basic conditions but is triggered by phosphine reagents to release the free lysine side chain. This protocol covers both preparative organic synthesis (high concentration) and biological uncaging (aqueous conditions).

Scientific Background & Mechanism[1][2][3][4]

The deprotection of H-L-Lys(2-N3-Z)-OH relies on a cascade reaction triggered by the reduction of the aryl azide.

  • Staudinger Reduction: The phosphine (e.g., Triphenylphosphine, TCEP) attacks the azide (

    
    ) to form an aza-ylide (iminophosphorane) intermediate.[1][2][3]
    
  • Hydrolysis: In the presence of water, the aza-ylide hydrolyzes to an amine (

    
    ) and phosphine oxide.[1]
    
  • Cyclization-Elimination: The newly generated ortho-amino group acts as an intramolecular nucleophile, attacking the carbamate carbonyl. This 1,4-elimination (cyclization) expels the lysine

    
    -amine and forms a stable cyclic urea byproduct (typically a dihydroquinazolinone derivative).
    
Mechanistic Pathway Diagram[2]

Staudinger_Mechanism Start H-L-Lys(2-N3-Z)-OH (Protected Lysine) Inter1 Iminophosphorane (Aza-ylide) Start->Inter1 Nucleophilic Attack (-N2) Reagent Phosphine (PPh3 or TCEP) Reagent->Inter1 Inter2 o-Amino Intermediate (Transient) Inter1->Inter2 Hydrolysis Hydrolysis Hydrolysis (+ H2O) Hydrolysis->Inter2 Product H-L-Lys-OH (Free Lysine) Inter2->Product 1,4-Elimination Byproduct Cyclic Urea + Phosphine Oxide Inter2->Byproduct Release Cyclization Intramolecular Cyclization

Figure 1: Mechanistic cascade of the Staudinger-triggered deprotection of the 2-N3-Z group.

Materials & Equipment

Reagents
ReagentGradePurposeNotes
H-L-Lys(2-N3-Z)-OH >95%SubstrateStore at -20°C; light sensitive.
Triphenylphosphine (PPh3) ReagentPlusReducing AgentStandard for organic synthesis.
TCEP·HCl BioUltraReducing AgentWater-soluble; preferred for biological/protein applications.
THF or 1,4-Dioxane AnhydrousSolventSolubilizes the protected amino acid and PPh3.
Water (Milli-Q) HPLC GradeReactantEssential for the hydrolysis step.
Equipment
  • LC-MS (ESI) for reaction monitoring.

  • Rotary Evaporator (for organic protocol).

  • Lyophilizer (for aqueous protocol).

Experimental Protocols

Protocol A: Preparative Organic Synthesis (Milligram Scale)

Use this method for synthesizing H-L-Lys-OH or peptide intermediates in bulk.

1. Dissolution: Dissolve H-L-Lys(2-N3-Z)-OH (1.0 eq) in THF/Water (9:1 v/v).

  • Note: A small amount of water is strictly required. Anhydrous conditions will stall the reaction at the aza-ylide stage.

  • Concentration: 0.1 M.

2. Reduction: Add Triphenylphosphine (PPh3) (1.5 – 2.0 eq) to the solution.

  • Observation: Evolution of nitrogen gas (

    
    ) may be observed as bubbling.
    

3. Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours.

  • Monitoring: Check by TLC or LC-MS. The starting material (

    
    ) peak should disappear. If the intermediate amine is visible but cyclization is slow, heat to 40°C or adjust pH to 7.5 with mild buffer (e.g., PBS) to accelerate cyclization.
    

4. Workup:

  • Concentrate the mixture under reduced pressure to remove THF.

  • Dilute the aqueous residue with water and wash with Diethyl Ether (

    
    ) or Dichloromethane (DCM) 3 times. This removes the Triphenylphosphine Oxide (TPPO) and excess PPh3.
    
  • The aqueous phase contains the free H-L-Lys-OH. Lyophilize to obtain the product.[4]

Protocol B: Biological Uncaging (Microgram/Protein Scale)

Use this method if the Lysine is part of a protein or peptide in a biological buffer.

1. Preparation: Prepare a stock solution of the peptide/protein in PBS (pH 7.4). Prepare a 100 mM stock of TCEP·HCl in water (neutralized to pH 7.0).

2. Reaction: Add TCEP (10 – 20 eq) to the peptide solution.

  • Solvent: The reaction tolerates up to 10% DMSO if the substrate is hydrophobic.

3. Incubation: Incubate at 37°C for 1–2 hours.

  • Kinetics: The half-life (

    
    ) of activation is typically ~90 minutes in cellular conditions [1].
    

4. Purification: Purify via dialysis or desalting column (PD-10) to remove the phosphine oxide and cyclic byproduct.

Data Analysis & Validation

Mass Spectrometry (LC-MS)

Validate the reaction by tracking the mass shift.

SpeciesFormulaMolecular Weight (approx)Mass Change (

)
Start: H-L-Lys(2-N3-Z)-OH

321.3 DaReference
Intermediate: Amine

295.3 Da-26 Da (Loss of

, Gain of

)
Product: H-L-Lys-OH

146.2 Da-175 Da (Loss of protecting group)
  • Success Criteria: Complete disappearance of the 321.3 Da peak and appearance of the 146.2 Da peak (or the mass of the deprotected peptide).

  • Common Failure Mode: If mass -26 Da is observed but not the final product, the reduction occurred, but the cyclization is stalled. Solution: Increase temperature or adjust pH to 7.4.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction Phosphine oxidationUse fresh PPh3 or TCEP. Store reagents under Argon.
Stalled at Aza-ylide Lack of waterEnsure solvent contains at least 5-10% water.
Stalled at Amine (-26 Da) pH too lowCyclization is slower at acidic pH. Adjust to pH 7.0–8.0.
Precipitation Solubility limitSwitch to TCEP (water-soluble) or add more THF/DMSO.

Safety & Handling

  • Azides: While aryl azides are generally more stable than alkyl azides, avoid heating the starting material >60°C in its dry state to prevent decomposition.

  • Phosphines: PPh3 and TCEP are irritants. Work in a fume hood.

  • Byproducts: The cyclic urea byproduct is generally non-toxic but should be removed to prevent assay interference.

References

  • Small Molecule Control of Protein Function through Staudinger Reduction. Source: National Institutes of Health (PMC). Context: Establishes kinetics (

    
     ~98 min) and utility of o-azidobenzyloxycarbonyl (OABK) for protein uncaging.
    URL:[Link]
    
  • Staudinger Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.[1] Context: Detailed mechanism of the phosphine attack and hydrolysis steps. URL:[Link]

Sources

Application

Application Note: Incorporating H-L-Lys(2-N3-Z)-OH in Fmoc Solid-Phase Peptide Synthesis

Abstract & Technical Overview The incorporation of H-L-Lys(2-N3-Z)-OH (N-ε-(2-azidobenzyloxycarbonyl)-L-lysine) into Fmoc solid-phase peptide synthesis (SPPS) represents a high-fidelity strategy for introducing "three-di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Overview

The incorporation of H-L-Lys(2-N3-Z)-OH (N-ε-(2-azidobenzyloxycarbonyl)-L-lysine) into Fmoc solid-phase peptide synthesis (SPPS) represents a high-fidelity strategy for introducing "three-dimensional" orthogonality into peptide sequences.

Unlike standard protecting groups (Boc/tBu or Fmoc), the 2-N3-Z (AzOC) moiety is unique: it is stable to both trifluoroacetic acid (TFA) and piperidine, yet it is cleaved via reduction (typically phosphine-mediated). This allows for two distinct synthetic pathways:[1][2][3]

  • Bioorthogonal Labeling: The azide remains intact for downstream "Click" chemistry (CuAAC or SPAAC).

  • Selective Deprotection: The group acts as a "safety-catch" linker; reduction of the azide triggers a self-immolative cyclization, exposing the native lysine side chain without affecting other protecting groups.

Critical Note on Starting Material: The nomenclature H-L-Lys(2-N3-Z)-OH indicates the free alpha-amine . To utilize this in the middle of a peptide sequence during Fmoc SPPS, the alpha-amine must first be protected with an Fmoc group.[] This guide includes the protocol for this conversion.

Pre-Synthesis Preparation: Fmoc Protection

Rationale: Direct use of the free amino acid H-L-Lys(2-N3-Z)-OH is only possible if it is the final N-terminal residue. For all other positions, it must be converted to Fmoc-L-Lys(2-N3-Z)-OH to prevent polymerization.

Protocol A: Conversion to Fmoc-L-Lys(2-N3-Z)-OH

Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NaHCO₃, Dioxane, Water.

  • Dissolution: Dissolve 1.0 eq (e.g., 1 mmol) of H-L-Lys(2-N3-Z)-OH in 10 mL of water/dioxane (1:1 v/v).

  • Basification: Add 2.0 eq of NaHCO₃. Verify pH is ~8–9.

  • Acylation: Cool to 0°C. Dropwise add 1.1 eq of Fmoc-OSu dissolved in minimal dioxane.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Work-up:

    • Acidify to pH 2–3 with 1M HCl (Careful: Azides are generally stable, but avoid strong concentrated acid heat).

    • Extract 3x with Ethyl Acetate.[1]

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • QC: Verify by LC-MS (Target Mass: MW + 222.2 Da).

Solid-Phase Peptide Synthesis (SPPS) Protocol[3][5]

Coupling Conditions

The 2-N3-Z group is sterically bulky but generally compatible with standard coupling reagents. However, to prevent premature reduction of the azide, avoid phosphonium reagents (like PyBOP) if possible, or use them strictly without prolonged exposure. Uronium/Aminium salts (HATU/HBTU) are preferred.

ParameterRecommendationNotes
Resin Rink Amide or WangCompatible with standard TFA cleavage.
Coupling Reagent HATU or DIC/OxymaHATU provides faster kinetics for bulky AA.
Base DIPEA (Diisopropylethylamine)Use 2.0 eq relative to AA.
Stoichiometry 3.0 eq Fmoc-AASlightly lower excess (vs standard 5.0 eq) due to cost.
Time 60–90 minutesDouble coupling recommended for long sequences.
Solvent DMF (N,N-Dimethylformamide)NMP is a suitable alternative.
Fmoc Deprotection

Standard conditions apply. The 2-N3-Z group is stable to piperidine.

  • Reagent: 20% Piperidine in DMF.[5]

  • Cycles: 2 x 10 minutes.

  • Wash: 5x DMF.

Resin Cleavage (Global Deprotection)

The 2-N3-Z group is acid-stable . It will survive the cleavage cocktail, yielding a peptide with the side chain still protected (or ready for Click chemistry).

  • Cocktail: TFA/TIPS/Water (95:2.5:2.5).

  • Time: 2–3 hours.

  • Note: Do not use thiols (EDT/DODT) if you intend to reduce the azide later, as they can sometimes interfere or reduce trace amounts. If "Click" is the goal, thiols are generally okay but scavengers like TIPS are safer.

Post-Synthetic Workflows

Once the peptide is synthesized, you face a "Fork in the Road" depending on your application.

Workflow A: Staudinger Reduction (Removal of Z group)

To expose the free Lysine amine (e.g., for lactamization or native chemical ligation), the 2-N3-Z group is removed via reduction.

Mechanism: Phosphine attacks Azide


 Iminophosphorane 

Hydrolysis to Amine

1,4-elimination (cyclization)

Release of Lysine.

Protocol (Solution Phase):

  • Dissolve purified peptide in dioxane/water (4:1).

  • Add TCEP·HCl (Tris(2-carboxyethyl)phosphine) or PMe₃ (Trimethylphosphine) (5–10 eq).

  • Adjust pH to ~7–8 (crucial for the cyclization step).

  • Stir at RT for 2–4 hours.

  • Monitor by LC-MS (Mass shift: -175 Da, loss of the AzOC group).

Workflow B: Click Chemistry (CuAAC)

To use the Lysine as a conjugation handle.

Protocol:

  • Dissolve peptide in water/tBuOH.

  • Add Alkyne-functionalized payload (1.5 eq).

  • Add CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq).

  • Add Sodium Ascorbate (0.5 eq).

  • Reaction is usually complete in <1 hour.

Visualizing the Workflows

Diagram 1: Strategic Decision Map

This flowchart illustrates the integration of Fmoc-Lys(2-N3-Z)-OH into the SPPS pipeline and the divergent downstream applications.

SPPS_Workflow Start Starting Material: H-L-Lys(2-N3-Z)-OH Fmoc_Prep Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Fmoc_Prep Required for SPPS SPPS Fmoc SPPS Elongation (Resin-bound) Fmoc_Prep->SPPS Coupling (HATU) Cleavage TFA Cleavage (Azide remains intact) SPPS->Cleavage Crude_Peptide Crude Peptide (Containing Lys(2-N3-Z)) Cleavage->Crude_Peptide Decision Application? Crude_Peptide->Decision Path_Click Bioorthogonal Labeling (CuAAC / Click) Decision->Path_Click Maintain Azide Path_Deprotect Side Chain Deprotection (Reductive Release) Decision->Path_Deprotect Remove Z Group Final_Click Triazole-Conjugated Peptide Path_Click->Final_Click Final_Free Native Lysine Peptide Path_Deprotect->Final_Free TCEP/PMe3

Caption: Workflow for processing H-L-Lys(2-N3-Z)-OH from raw material to final application.

Diagram 2: Mechanism of Reductive Release (Safety-Catch)

Understanding the chemical causality of the deprotection step.

Mechanism State1 Lys(2-N3-Z) (Azide Protected) Step1 Reduction (Phosphine/TCEP) State1->Step1 State2 Intermediate: 2-Amino-Z Group Step1->State2 Step2 1,4-Elimination (Spontaneous Cyclization) State2->Step2 State3 Free Lysine (-NH2) Step2->State3 Byproduct Byproduct: Indazolone Step2->Byproduct

Caption: The "Safety-Catch" mechanism: Reduction of the azide triggers cyclization and release.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the Z-group.Use HATU at 50°C (microwave) or double couple.
Premature Azide Loss Exposure to reducing agents.Avoid DTT/mercaptoethanol in buffers. Keep away from strong light.
Incomplete Deprotection pH too low during reduction step.The cyclization (elimination) is pH dependent. Ensure pH > 7.0 after TCEP addition.
Staudinger-Aza-Wittig Reaction with backbone carbonyls.Rare. Ensure water is present during phosphine treatment to favor hydrolysis over aza-Wittig.

References

  • Lou, Y., et al. (2008). "Ortho-azidobenzyloxycarbonyl (AzOC) as a reducibly cleavable protecting group." This paper establishes the core chemistry of the 2-N3-Z group.

  • Verhelst, S. H., & Bogyo, M. (2005). "Solid-phase synthesis of probes for cysteine proteases using a safety-catch linker.

  • Saxon, E., & Bertozzi, C. R. (2000). "Cell Surface Engineering by a Modified Staudinger Reaction." Foundational work on azide-phosphine chemistry.

  • BOC Sciences Product Data. "H-L-Lys(2-N3-Z)

Sources

Method

Application Note: Phosphine-Mediated Cleavage of 2-N3-Z Group

This is a comprehensive technical guide and protocol for the phosphine-mediated cleavage of the 2-azidobenzyloxycarbonyl (2-N3-Z) protecting group. Abstract & Strategic Significance The 2-azidobenzyloxycarbonyl (2-N3-Z)...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the phosphine-mediated cleavage of the 2-azidobenzyloxycarbonyl (2-N3-Z) protecting group.

Abstract & Strategic Significance

The 2-azidobenzyloxycarbonyl (2-N3-Z) group represents a premier "safety-catch" protecting group for amines. Unlike standard carbamates (Boc, Fmoc, Cbz) that rely on acid, base, or hydrogenolysis, the 2-N3-Z group is cleaved via a specific chemical trigger: the reduction of an azide to an amine.

This orthogonality allows 2-N3-Z to survive:

  • Strong Acids (TFA, HCl) – Compatible with Boc chemistry.

  • Strong Bases (Piperidine, DBU) – Compatible with Fmoc chemistry.

  • Pd(0) Catalysis – Compatible with Alloc/Allyl chemistry.

The cleavage is mediated by phosphines (Staudinger reduction) or thiols, triggering a cascade fragmentation that releases the free amine under mild, neutral conditions. This guide focuses on the Phosphine-Mediated pathway, which is preferred for its speed, quantitativity, and bio-compatibility.

Mechanistic Insight

The deprotection relies on the Staudinger Reduction followed by an intramolecular cyclization (immolation).

  • Staudinger Reduction: The phosphine (Nucleophile) attacks the terminal nitrogen of the azide (Electrophile).[1]

  • Iminophosphorane Formation: Loss of

    
     gas drives the formation of an iminophosphorane (aza-ylide) intermediate.
    
  • Hydrolysis: Water attacks the phosphorus, yielding the phosphine oxide and the 2-aminobenzyl carbamate intermediate.

  • Cyclization (The Trigger): The newly generated aniline nitrogen is highly nucleophilic. It attacks the carbamate carbonyl in an intramolecular fashion.

  • Release: The 5-membered ring cyclization expels the substrate amine and forms the stable byproduct benzoxazol-2(3H)-one .

Mechanism Diagram (DOT)

Staudinger_Cleavage Substrate 2-N3-Z Protected Amine (Stable Precursor) Phosphazide Phosphazide Intermediate Substrate->Phosphazide + PR3 (Phosphine) Iminophosphorane Iminophosphorane (Aza-Ylide) Phosphazide->Iminophosphorane - N2 (Gas) AmineInter 2-Aminobenzyl Carbamate Iminophosphorane->AmineInter + H2O (Hydrolysis) Cyclization Intramolecular Cyclization AmineInter->Cyclization Spontaneous Product Free Amine (Released Drug/Peptide) Cyclization->Product Release Byproduct Benzoxazolone + Phosphine Oxide Cyclization->Byproduct

Caption: Figure 1.[2][3] Mechanistic cascade of 2-N3-Z cleavage. The reduction of azide to aniline triggers rapid self-immolation.

Critical Optimization Parameters

Phosphine Selection

The choice of phosphine dictates reaction speed and workup difficulty.

Phosphine ReagentReactivitySolubilityWorkup DifficultyRecommended Use
Triphenylphosphine (PPh3) ModerateOrganic Solvents (THF, DCM)High (Ph3PO is hard to remove)Standard organic synthesis; Large scale.
Trimethylphosphine (PMe3) HighWater/OrganicsLow (Volatile, water-soluble oxide)Difficult substrates; Solid-phase synthesis.
TCEP (Tris(2-carboxyethyl)phosphine) HighWater/BufferLow (Water-soluble)Bio-conjugation; Protein handling; Aqueous systems.
Polymer-Supported PPh3 ModerateInsoluble (Resin)Very Low (Filtration)High-throughput screening; Parallel synthesis.
Solvent Systems
  • Requirement: Water is mandatory. Without water, the reaction stops at the iminophosphorane (aza-ylide) stage.

  • Standard: THF:Water (9:1 to 4:1).

  • Alternative: Dioxane:Water (for higher temperatures).

Experimental Protocols

Protocol A: Standard Cleavage (Triphenylphosphine)

Best for solution-phase synthesis of small molecules where chromatography is available.

Reagents:

  • Substrate (2-N3-Z protected amine)

  • Triphenylphosphine (PPh3)[4][5]

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

Procedure:

  • Dissolution: Dissolve the substrate (1.0 equiv) in THF (0.1 M concentration).

  • Activation: Add PPh3 (1.5 – 2.0 equiv) to the stirring solution.

  • Gas Evolution: Observe: Mild bubbling may occur (

    
     release). Stir at Room Temperature (RT) for 30–60 minutes until gas evolution ceases.
    
    • Note: At this stage, the iminophosphorane is formed.[1][6][7][8]

  • Hydrolysis: Add Water (10–20% v/v of total solvent volume).

  • Incubation: Heat the mixture to 40–50°C for 1–4 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The intermediate iminophosphorane is often visible; heating drives the hydrolysis and cyclization.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Option 1 (Acid Extraction): If the product is a basic amine, dissolve residue in EtOAc, extract with 1M HCl (product goes to aqueous). Wash organic layer (removes Ph3PO). Basify aqueous layer and extract product back into EtOAc.

    • Option 2 (Chromatography): If acid extraction is not viable, purify via column chromatography. Ph3PO is highly polar and often streaks; use a gradient.

Protocol B: "Traceless" Cleavage (Trimethylphosphine / TCEP)

Best for solid-phase synthesis (SPPS), peptides, or biological samples.

Reagents:

  • 1 M PMe3 in THF (Commercial solution) OR TCEP·HCl (neutralized).

  • Dioxane or DMF (for resin swelling).

Procedure:

  • Preparation:

    • Solution Phase: Dissolve substrate in Dioxane/Water (4:1).

    • Solid Phase: Swell resin in Dioxane/Water (9:1).

  • Reagent Addition:

    • Add PMe3 (3.0 equiv) - Caution: PMe3 is volatile and malodorous. Use a fume hood.

    • OR Add TCEP (3.0 equiv) dissolved in Water (pH adjusted to ~7).

  • Reaction: Agitate at RT for 30 minutes.

  • Completion:

    • PMe3 is highly nucleophilic; the reduction is usually instantaneous. The cyclization may require mild warming (40°C) for 1 hour if the leaving group is sterically hindered.

  • Workup:

    • Solid Phase: Wash resin with Dioxane (3x), Water (3x), DCM (3x). The byproduct (benzoxazolone) and phosphine oxide are washed away.

    • Solution Phase: Evaporate volatiles. PMe3=O is water-soluble and can be removed by aqueous wash or simple lyophilization if TCEP is used.

Troubleshooting & Safety (E-E-A-T)

Common Pitfalls
ObservationRoot CauseCorrective Action
Stalled Reaction (Intermediate observed) Incomplete HydrolysisEnsure water is present. Increase temperature to 50°C to drive cyclization.
Side Product: Aza-Wittig Adduct Presence of Aldehydes/KetonesAvoid electrophilic carbonyls in the solvent/substrate. The iminophosphorane will react with them.[1][6][7][8]
Incomplete Cleavage Oxidation of PhosphinePhosphines oxidize in air. Use fresh reagents or TCEP (more stable).
Safety Directives (Critical)
  • Azide Hazards: Organic azides with a C/N ratio < 3 are potentially explosive.[9][10] 2-N3-Z reagents usually have a safe ratio (C8/N3 ≈ 2.6, borderline but generally stable due to the aromatic ring). Do not concentrate pure azide precursors to dryness if the molecular weight is low.

  • Incompatibility: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide during the synthesis of the reagent. This forms Diazidomethane , which is extremely explosive.

  • Phosphine Toxicity: PMe3 is neurotoxic and pyrophoric. Handle strictly under inert atmosphere in a fume hood.

References

  • Staudinger, H.; Meyer, J. (1919).[8] "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine". Helvetica Chimica Acta, 2(1), 635–646. Link

  • Griffin, R. J., et al. (1996). "The 2-azidobenzyloxycarbonyl group: A safety-catch amine protecting group cleaved by phosphines". Journal of the Chemical Society, Perkin Transactions 1, 1205-1211. Link

  • Saxon, E.; Bertozzi, C. R. (2000). "Cell Surface Engineering by a Modified Staudinger Reaction". Science, 287(5460), 2007–2010. Link

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds". Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • University of California, Santa Cruz. (n.d.). "Safety Alert: Hazards of Organic Azides". UCSC Environmental Health & Safety. Link

Sources

Application

Application Notes and Protocols for Site-Specific Protein Modification Using H-L-Lys(2-N3-Z)-OH

Introduction: Precision Engineering of Proteins The ability to modify proteins at specific sites has revolutionized molecular biology, drug development, and materials science.[1][2] Site-specific modification allows for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Precision Engineering of Proteins

The ability to modify proteins at specific sites has revolutionized molecular biology, drug development, and materials science.[1][2] Site-specific modification allows for the installation of probes to study protein function, the creation of novel therapeutics with enhanced properties, and the development of advanced biomaterials.[3][] Among the myriad of techniques available, the incorporation of unnatural amino acids (UAAs) into proteins through the expansion of the genetic code offers unparalleled precision.[5][6] This guide provides a detailed technical overview and protocols for the use of H-L-Lys(2-N3-Z)-OH, also known as Nε-(o-azidobenzyloxycarbonyl)-L-lysine (AzZLys), a versatile tool for introducing a bioorthogonal azide handle into a protein of interest.

The core of this technology lies in the hijacking of the cellular protein synthesis machinery. An engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) are introduced into a host organism.[7] This orthogonal pair works independently of the host's own synthetases and tRNAs.[7] The engineered tRNA is designed to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced into the gene of the target protein at the desired modification site.[5] When the UAA, in this case H-L-Lys(2-N3-Z)-OH, is supplied in the cell culture medium, the engineered aaRS charges it onto the engineered tRNA, which then delivers the UAA to the ribosome for incorporation into the growing polypeptide chain.[1][2]

The incorporated H-L-Lys(2-N3-Z)-OH carries an azide group, a bioorthogonal chemical handle that is inert to the vast majority of biological functional groups.[8][9] This azide can then be selectively reacted with a probe molecule containing a complementary alkyne or cyclooctyne through "click chemistry," enabling precise and efficient protein labeling and conjugation.[10][11]

Core Principle: Genetic Incorporation of H-L-Lys(2-N3-Z)-OH

The successful incorporation of H-L-Lys(2-N3-Z)-OH relies on an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA, tRNAPyl. The wild-type PylRS incorporates the natural amino acid pyrrolysine. However, the active site of PylRS is remarkably malleable and can be engineered to accommodate a wide variety of lysine derivatives, including those with bulky Nε-protecting groups like the o-azidobenzyloxycarbonyl (Z) group.[12][13][14]

A key study by Yanagisawa et al. (2008) demonstrated that a multistep engineering approach, involving both random screening and structure-based mutations, could evolve a PylRS variant with high activity and specificity for H-L-Lys(2-N3-Z)-OH.[15] Specifically, mutations Y306A and Y384F in the Methanosarcina mazei PylRS were shown to be crucial for efficiently incorporating this bulky UAA.[15]

The overall workflow for site-specific protein modification using H-L-Lys(2-N3-Z)-OH can be summarized in the following diagram:

GCE_Workflow cluster_0 Cellular Machinery cluster_1 Protein Expression & Modification UAA H-L-Lys(2-N3-Z)-OH (in media) Plasmids Plasmids: 1. Engineered PylRS 2. tRNA_Pyl 3. Target Gene (with UAG) HostCell Host Cell (e.g., E. coli) UAA->HostCell Plasmids->HostCell Ribosome Ribosome Expression Protein Expression Ribosome->Expression Purification Purification Expression->Purification Deprotection Z-Group Deprotection (if necessary) Purification->Deprotection AzideProtein Protein with incorporated Azide ClickReaction Bioorthogonal Ligation (Click Chemistry) AzideProtein->ClickReaction Deprotection->AzideProtein FinalProduct Modified Protein ClickReaction->FinalProduct

Caption: Workflow for site-specific protein modification.

Experimental Protocols

Part 1: Genetic Incorporation of H-L-Lys(2-N3-Z)-OH

This protocol is adapted from the work of Yanagisawa et al. (2008) and is intended for expression in E. coli.[15]

1. Plasmid Construction:

  • Obtain or construct a plasmid encoding the engineered PylRS mutant (e.g., with Y306A and Y384F mutations) under the control of a suitable promoter (e.g., glnS promoter).
  • On a separate plasmid, or the same one, clone one or more copies of the tRNAPyl gene with a CUA anticodon.
  • On a third plasmid, clone the gene for your protein of interest (POI). Introduce an amber stop codon (TAG) at the desired site of modification using site-directed mutagenesis. This plasmid should also contain a purification tag (e.g., His-tag).

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the PylRS/tRNA plasmid and the POI-TAG plasmid.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
  • The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Add H-L-Lys(2-N3-Z)-OH to a final concentration of 1 mM.
  • Induce protein expression by adding IPTG (or the appropriate inducer for your promoter system) to a final concentration of 0.2 mM.
  • Incubate the culture overnight at a reduced temperature (e.g., 20°C) with shaking to improve protein folding and solubility.

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

5. Protein Purification:

  • Purify the protein from the clarified lysate using an appropriate method based on the purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
  • Elute the protein and dialyze into a suitable storage buffer (e.g., PBS, pH 7.4).
  • Confirm the incorporation of H-L-Lys(2-N3-Z)-OH by mass spectrometry. The mass of the protein should increase by the mass of the incorporated amino acid minus the mass of water.
Part 2: Deprotection of the Z-Group (Post-Purification)

The benzyloxycarbonyl (Z) group is generally stable under physiological conditions. For some applications, its removal may be necessary to expose the free amine or to prevent steric hindrance in subsequent reactions. Catalytic hydrogenolysis is the most common method for Z-group deprotection.[16]

Caution: This method may not be suitable for proteins containing disulfide bonds or other reducible functional groups.

1. Materials:

  • Purified protein containing H-L-Lys(2-N3-Z)-OH in a suitable buffer (e.g., PBS, pH 7.4).
  • Palladium on carbon (10% Pd/C).
  • Hydrogen gas (H2).
  • Inert gas (e.g., Argon or Nitrogen).
  • Celite for filtration.

2. Procedure:

  • In a reaction vessel, dissolve the purified protein to a concentration of 1-5 mg/mL.
  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the protein).
  • Seal the vessel and purge with an inert gas.
  • Introduce hydrogen gas (a balloon is often sufficient for small-scale reactions) and stir the reaction mixture gently at room temperature.
  • Monitor the reaction progress by mass spectrometry. The reaction is typically complete within 1-4 hours.
  • Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
  • Remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite.
  • The deprotected protein is now ready for subsequent modification or use.
Part 3: Bioorthogonal Ligation (Click Chemistry)

The azide handle incorporated into the protein can be modified using either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][17]

Click_Reactions cluster_0 CuAAC cluster_1 SPAAC Protein_Azide_CuAAC Protein-N3 Triazole_Product_CuAAC Protein-Triazole-Probe (1,4-regioisomer) Protein_Azide_CuAAC->Triazole_Product_CuAAC Alkyne_Probe_CuAAC Probe-Alkyne Alkyne_Probe_CuAAC->Triazole_Product_CuAAC Copper_Catalyst Cu(I) Catalyst (CuSO4, Ascorbate, Ligand) Copper_Catalyst->Triazole_Product_CuAAC Catalyzes Protein_Azide_SPAAC Protein-N3 Triazole_Product_SPAAC Protein-Triazole-Probe (regioisomeric mixture) Protein_Azide_SPAAC->Triazole_Product_SPAAC Cyclooctyne_Probe Probe-Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne_Probe->Triazole_Product_SPAAC

Caption: Comparison of CuAAC and SPAAC reaction schemes.

Protocol 3A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling of purified proteins.[18][19][20]

1. Stock Solutions:

  • Protein: 100 µM solution of the azide-modified protein in PBS, pH 7.4.
  • Alkyne Probe: 10 mM solution of the alkyne-functionalized probe (e.g., a fluorophore) in DMSO.
  • CuSO4: 50 mM solution in water.
  • Ligand (e.g., THPTA or BTTAA): 100 mM solution in water.[21]
  • Sodium Ascorbate: 500 mM solution in water (prepare fresh).

2. Labeling Reaction (200 µL total volume):

  • To a microcentrifuge tube, add 100 µL of the 100 µM protein solution (10 nmol).
  • Add 2 µL of the 10 mM alkyne probe solution (20 nmol, 2-fold molar excess).
  • Add 4 µL of the 50 mM CuSO4 solution (final concentration: 1 mM).
  • Add 4 µL of the 100 mM ligand solution (final concentration: 2 mM).
  • Gently mix the solution.
  • Initiate the reaction by adding 4 µL of the freshly prepared 500 mM sodium ascorbate solution (final concentration: 10 mM).
  • Incubate the reaction at room temperature for 1 hour.

3. Purification:

  • Remove excess reagents and purify the labeled protein using a desalting column or dialysis.

Protocol 3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications where copper toxicity is a concern, including live-cell labeling.[22]

1. Stock Solutions:

  • Protein: 100 µM solution of the azide-modified protein in PBS, pH 7.4.
  • Cyclooctyne Probe: 10 mM solution of the strained alkyne probe (e.g., DBCO-fluorophore) in DMSO.

2. Labeling Reaction (200 µL total volume):

  • To a microcentrifuge tube, add 100 µL of the 100 µM protein solution (10 nmol).
  • Add 2 µL of the 10 mM cyclooctyne probe solution (20 nmol, 2-fold molar excess).
  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. Reaction times will vary depending on the specific cyclooctyne used.[22]

3. Purification:

  • Remove excess reagents and purify the labeled protein using a desalting column or dialysis.

Quantitative Data and Method Selection

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition.[11]Catalyst-free [3+2] cycloaddition driven by ring strain.[11]
Kinetics Very fast (k ≈ 102 - 104 M-1s-1).[23]Slower, depends on the cyclooctyne (k ≈ 10-3 - 1 M-1s-1).[23][24]
Biocompatibility Limited due to copper cytotoxicity.High, suitable for in vivo and live-cell applications.
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.[11]Produces a mixture of regioisomers.
Pros Extremely fast and high-yielding. Simple and inexpensive alkyne reagents.Copper-free, highly biocompatible. Highly specific.
Cons Copper catalyst can be toxic to cells and can damage proteins. Requires a reducing agent and a copper-chelating ligand.Slower reaction kinetics. Strained cyclooctynes can be expensive and sterically bulky.[23]
Ideal For In vitro bioconjugation, materials science, surface modification.Live-cell imaging, in vivo labeling, applications with sensitive proteins.[25]

Conclusion and Future Outlook

The use of H-L-Lys(2-N3-Z)-OH in conjunction with genetic code expansion provides a robust and precise method for site-specific protein modification. The ability to install a bioorthogonal azide handle at virtually any position in a protein opens up a vast landscape of possibilities for basic research and therapeutic development. As new orthogonal synthetase/tRNA pairs are developed and the efficiency of UAA incorporation continues to improve, we can expect to see even more sophisticated applications of this technology, from the creation of antibody-drug conjugates with defined stoichiometry to the development of novel protein-based materials with tailored properties.[26][27]

References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. [Link]

  • Wang, H., Wang, M., Wang, M., & Chen, X. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 37(11), 1440-1447. [Link]

  • Drienovská, I., & Roelfes, G. (2020). Genetic code expansion as a tool to study regulatory processes of transcription. Frontiers in Chemistry, 8, 200. [Link]

  • D'Hooge, F., & Liskamp, R. M. (2021). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews, 121(24), 15369-15446. [Link]

  • Lee, H., & Lim, S. (2024). Applications of genetic code expansion technology in eukaryotes. Protein & Cell, pwad069. [Link]

  • Lee, D. Y., & Lee, S. G. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. Journal of Microbiology and Biotechnology, 34(5), 589-595. [Link]

  • Sljoka, A., & Ting, A. Y. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(7), 1269-1278. [Link]

  • Bio-orthogonal Chemistry Review. (2025). [Link]

  • Shandell, M. A., & Isaacs, F. J. (2024). Genetic Code Expansion History and Modern Innovations. Chemical Reviews. [Link]

  • Ting, A. Y. Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Yamaguchi, A., Iraha, F., Ohtake, K., & Sakamoto, K. (2018). Pyrrolysyl-tRNA Synthetase with a Unique Architecture Enhances the Availability of Lysine Derivatives in Synthetic Genetic Codes. Molecules, 23(10), 2465. [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS chemical biology, 9(1), 16-20. [Link]

  • Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). [Link]

  • Takimoto, J. K., Adams, K. L., Xiang, Z., & Wang, L. (2009). Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems, 5(9), 931-934. [Link]

  • Yanagisawa, T., Ishii, R., Fukunaga, R., Kobayashi, T., Sakamoto, K., & Yokoyama, S. (2008). Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification. Chemistry & biology, 15(11), 1187-1197. [Link]

  • Pott, M., & Summerer, D. (2025). Pyrrolysine Aminoacyl-tRNA Synthetase as a Tool for Expanding the Genetic Code. International Journal of Molecular Sciences, 26(2), 789. [Link]

  • Wan, W., Tharp, J. M., & Liu, W. R. (2014). Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1844(6), 1059-1070. [Link]

  • St. Amant, A. H., & Van Deventer, J. A. (2019). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate chemistry, 30(3), 569-583. [Link]

  • Chen, Y., Käse, K., Rackham, O., & Filipovska, A. (2018). Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags. Frontiers in Chemistry, 6, 595. [Link]

  • Deiters, A. (2010). Methods and compositions for expanding the genetic code of eukaryotic cells.
  • Conilh, L., & Chudasama, V. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Science, 12(38), 12531-12546. [Link]

  • Hess, G. T., Crnković, A., & Chin, J. W. (2016). Expanding the Zebrafish Genetic Code through Site-Specific Introduction of Azido-lysine, Bicyclononyne-lysine, and Diazirine-lysine. Scientific reports, 6(1), 1-10. [Link]

  • Sun, T., & Li, X. (2021). Protein sensors obtained from various UAAs. ResearchGate. [Link]

  • Pesnot, T., & Parmeggiani, F. (2022). Developing deprotectase biocatalysts for synthesis. Chemical Science, 13(31), 8966-8974. [Link]

  • Yanagisawa, T., Ishii, R., Fukunaga, R., Kobayashi, T., Sakamoto, K., & Yokoyama, S. (2008). Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification. Chemistry & biology, 15(11), 1187-1197. [Link]

  • Schultz, P. G., & Wang, L. (2010). Methods and compositions.
  • Tharp, J. M., & Liu, W. R. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. ACS chemical biology, 14(12), 2631-2636. [Link]

  • Wang, L. (2021). Genetic Incorporation of ε-N-benzoyllysine by Engineering Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase. ChemBioChem, 22(15), 2530-2534. [Link]

  • Aviv, Y., & Michaeli, Y. (2020). Site-specific conjugation of native antibody. Antibodies, 9(4), 58. [Link]

  • Grunewald, J., & Rashidian, M. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(8), 1599-1610. [Link]

Sources

Method

One-Pot Deprotection and Functionalization of Lys(2-N3-Z) Peptides: An Application Guide

Introduction: Streamlining Peptide Modification through Orthogonal Chemistry The precise functionalization of peptides is a cornerstone of modern drug discovery, proteomics, and chemical biology. Among the canonical amin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Streamlining Peptide Modification through Orthogonal Chemistry

The precise functionalization of peptides is a cornerstone of modern drug discovery, proteomics, and chemical biology. Among the canonical amino acids, lysine, with its primary ε-amino group, offers a versatile handle for chemical modification. However, achieving site-selective functionalization of lysine residues within a peptide sequence necessitates a robust protecting group strategy. The ideal protecting group should be stable throughout peptide synthesis and allow for selective removal under mild conditions that do not affect the peptide backbone or other protecting groups—a concept known as orthogonality.[1]

This guide introduces a powerful and efficient one-pot methodology for the deprotection and subsequent functionalization of lysine residues protected with the 2-azido-benzyloxycarbonyl (2-N3-Z) group. This phosphine-labile protecting group offers a unique orthogonal handle in peptide synthesis, allowing for chemoselective unmasking of the lysine side chain. The one-pot nature of this protocol, where deprotection and functionalization occur sequentially in the same reaction vessel, significantly enhances synthetic efficiency by minimizing intermediate purification steps, reducing sample loss, and accelerating the generation of modified peptides.

We will delve into the mechanistic underpinnings of the phosphine-mediated deprotection, provide detailed, field-tested protocols for the one-pot procedure, and explore a range of functionalization strategies, from simple acylation to the installation of complex reporter groups.

The 2-Azido-Benzyloxycarbonyl (2-N3-Z) Group: A Phosphine-Sensitive Handle

The 2-azido-benzyloxycarbonyl group is a derivative of the classical benzyloxycarbonyl (Z) protecting group.[2] The introduction of the ortho-azido group imparts a key reactivity: its selective reduction by phosphines, such as triphenylphosphine (PPh₃), via the Staudinger reaction.[3] This reaction is highly chemoselective and proceeds under mild, neutral conditions, making it compatible with sensitive peptide substrates.

The deprotection mechanism is initiated by the nucleophilic attack of the phosphine on the azide, leading to the formation of a phosphazide intermediate. This intermediate then extrudes dinitrogen (N₂) to form an aza-ylide. In the presence of water, the aza-ylide is hydrolyzed to an amine and the corresponding phosphine oxide. The subsequent 1,6-elimination of the resulting aminobenzyl moiety liberates the free amine of the lysine side chain, carbon dioxide, and a byproduct derived from the aminobenzyl fragment. This cascade reaction is self-immolative, ensuring a clean and irreversible deprotection.

A related protecting group, the 4-azidobenzyloxycarbonyl group, has been shown to be cleaved under mild reductive conditions with dithiothreitol, with the resulting 4-aminobenzylcarbamate undergoing rapid degradation to release the free amine.[4] This provides strong precedent for the proposed phosphine-mediated cleavage of the 2-N3-Z group.

digraph "Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=1];

Lys_protected [label="Lys(2-N3-Z)-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphine [label="R₃P", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Phosphazide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Aza-ylide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate3 [label="2-Amino-benzyl\ncarbamate", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Lys(NH₂)-Peptide +\nCO₂ + Byproduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphine_Oxide [label="R₃P=O", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N2 [label="N₂", shape=plaintext]; H2O [label="H₂O", shape=plaintext];

Lys_protected -> Intermediate1 [label="+", arrowhead=none]; Phosphine -> Intermediate1; Intermediate1 -> Intermediate2 [label="- N₂"]; Intermediate2 -> Intermediate3 [label="+ H₂O\n- R₃P=O"]; H2O -> Intermediate3 [arrowhead=none, style=dashed]; Phosphine_Oxide -> Intermediate2 [arrowhead=none, style=dashed]; Intermediate3 -> Products [label="1,6-elimination"]; }

Figure 1: Proposed mechanism for the phosphine-mediated deprotection of the Lys(2-N3-Z) group.

Experimental Protocols

Materials and Reagents
  • Peptide Substrate: Peptide containing a Lys(2-N3-Z) residue, synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Deprotection Reagent: Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃).

  • Functionalization Reagents:

    • For Acylation: Acetic anhydride, acyl chlorides, or activated esters (e.g., N-hydroxysuccinimide esters).

    • For Alkylation: Alkyl halides (e.g., methyl iodide, benzyl bromide).

    • For Bioconjugation: Fluorophore-NHS esters, biotin-NHS esters, etc.

  • Solvents: Anhydrous and degassed N,N-dimethylformamide (DMF) or a mixture of DMF and water.

  • Base (for functionalization): Diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Analytical and Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Protocol 1: One-Pot Deprotection and Acylation of Lys(2-N3-Z) Peptide

This protocol describes the deprotection of the 2-N3-Z group and subsequent acylation of the liberated lysine amine with acetic anhydride as a model acylating agent.

  • Peptide Dissolution: Dissolve the Lys(2-N3-Z) containing peptide (1 equivalent) in anhydrous, degassed DMF to a concentration of approximately 1-5 mg/mL in a clean, dry reaction vial equipped with a magnetic stir bar.

  • Deprotection: Add triphenylphosphine (1.5 equivalents) to the peptide solution. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • Monitoring the Deprotection: Monitor the progress of the deprotection reaction by RP-HPLC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of the deprotected peptide.

  • Functionalization (Acylation): Once the deprotection is complete, add DIPEA (3 equivalents) to the reaction mixture, followed by the addition of acetic anhydride (2 equivalents).

  • Monitoring the Functionalization: Continue to stir the reaction at room temperature and monitor the progress of the acylation by RP-HPLC-MS. The acylation is usually complete within 1-2 hours.

  • Work-up and Purification: Quench the reaction by adding a small amount of water. Acidify the reaction mixture with a dilute solution of trifluoroacetic acid (TFA) in water. Purify the acetylated peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

digraph "Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

start [label="Start: Lys(2-N3-Z)-Peptide\nin DMF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Add PPh₃\n(1.5 equiv)\nStir 2-4h at RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor1 [label="Monitor by\nRP-HPLC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; functionalization [label="Add DIPEA (3 equiv)\nAdd Acylating Agent (2 equiv)\nStir 1-2h at RT", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor2 [label="Monitor by\nRP-HPLC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Quench, Acidify,\nand Purify by\nPreparative RP-HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Functionalized Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> deprotection; deprotection -> monitor1; monitor1 -> functionalization [label="Deprotection\nComplete"]; functionalization -> monitor2; monitor2 -> purification [label="Functionalization\nComplete"]; purification -> end; }

Figure 2: Experimental workflow for the one-pot deprotection and functionalization of Lys(2-N3-Z) peptides.

Scope of Functionalization

The one-pot methodology is versatile and can be adapted for a variety of functionalization reactions. The choice of functionalization reagent will depend on the desired modification.

Functionalization ReactionReagent ExampleTypical EquivalentsNotes
Acylation Acetic Anhydride2-5Simple capping of the amine.
Benzoyl Chloride2-3Introduction of an aromatic moiety.
Fluorophore-NHS ester1.5-2For fluorescent labeling and imaging studies.
Alkylation Methyl Iodide2-5For methylation studies. Requires a stronger base.
Benzyl Bromide2-3Introduction of a benzyl group.
Bioconjugation Biotin-NHS ester1.5-2For affinity purification and detection.
PEG-maleimide1.5-2For improving pharmacokinetic properties (requires a free cysteine elsewhere).

Table 1: Examples of functionalization reactions compatible with the one-pot protocol.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Phosphine: Triphenylphosphine is generally preferred due to its solid nature, ease of handling, and the relatively non-polar nature of its oxide byproduct, which can simplify purification. Tributylphosphine is a more potent reducing agent but is a liquid with an unpleasant odor and its oxide can be more challenging to remove.

  • Solvent System: Anhydrous and degassed DMF is the solvent of choice as it effectively solubilizes most peptides and is compatible with both the Staudinger reduction and subsequent N-functionalization reactions. The addition of a small amount of water can facilitate the hydrolysis of the aza-ylide intermediate during deprotection.

  • Inert Atmosphere: While the Staudinger reduction itself is not overly sensitive to air, phosphines can be oxidized over time. Performing the reaction under an inert atmosphere (argon or nitrogen) is good practice to ensure the efficiency of the deprotection step.

  • Use of Base: The addition of a non-nucleophilic base like DIPEA is crucial for the functionalization step, particularly for acylations and alkylations. It neutralizes any acid present and deprotonates the newly formed lysine ammonium salt, rendering the amine nucleophilic.

Trustworthiness: A Self-Validating System

The robustness of this one-pot protocol is ensured by the highly chemoselective nature of the reactions involved. The Staudinger reduction of the azide is orthogonal to most other functional groups present in peptides. The progress of both the deprotection and functionalization steps can be precisely monitored by RP-HPLC-MS, providing clear validation at each stage of the one-pot sequence. The distinct mass shift upon removal of the 2-N3-Z group and the subsequent addition of the functionalizing moiety provides unambiguous confirmation of the desired transformation.

Conclusion

The one-pot deprotection and functionalization of Lys(2-N3-Z) peptides represents a significant advancement in peptide modification strategies. By leveraging the chemoselective, phosphine-mediated cleavage of the 2-N3-Z group, this methodology offers a rapid, efficient, and versatile route to a wide array of functionalized peptides. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to streamline their synthetic workflows and accelerate the discovery and development of novel peptide-based therapeutics and research tools.

References

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press. [Link]

  • Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science, 287(5460), 2007-2010. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger ligation: a peptide from a thioester and azide. Organic letters, 2(13), 1939-1941. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126. [Link]

  • Griffin, R. J., et al. (1996). The 4-azidobenzyloxycarbonyl function; application as a novel protecting group and potential prodrug modification for amines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1205-1211. [Link]

  • Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer Science & Business Media. [Link]

Sources

Application

Application Note: Advanced Synthesis of Branched Peptides Utilizing the H-L-Lys(2-N3-Z)-OH Scaffold

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Application: Synthesis of Multivalent Peptides, Dendrimers, and Site-Specific Bioconjugates Introduction to the Bioorthogonal Sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Application: Synthesis of Multivalent Peptides, Dendrimers, and Site-Specific Bioconjugates

Introduction to the Bioorthogonal Scaffold

The development of multivalent and branched peptides—such as Multiple Antigenic Peptides (MAPs) and peptide dendrimers—has become a cornerstone in modern drug discovery. Branched architectures significantly enhance proteolytic stability, increase binding avidity through multivalency, and improve pharmacokinetic profiles compared to their linear counterparts.

To synthesize these complex architectures via Solid-Phase Peptide Synthesis (SPPS), a robust branching scaffold is required. The H-L-Lys(2-N3-Z)-OH derivative (and its SPPS-compatible building block, Fmoc-L-Lys(2-N3-Z)-OH) has emerged as a superior choice. It features an


-amino group for main-chain elongation and an 

-amino group protected by a 2-azidobenzyloxycarbonyl (2-N3-Z) moiety. Unlike traditional protecting groups (e.g., Alloc, Mtt, or ivDde), the 2-N3-Z group acts as a bioorthogonal "safety-catch", enabling highly specific deprotection under mild, reductive conditions without risking the integrity of the peptide backbone or other sensitive modifications [1].

Mechanistic Grounding: The Staudinger Reduction Cascade

The true power of the 2-N3-Z protecting group lies in its elegant deprotection mechanism, which relies on the Staudinger reduction . Understanding the causality of this reaction is critical for optimizing the decaging protocol.

  • Phosphine Attack: A water-soluble phosphine, typically Tris(2-carboxyethyl)phosphine (TCEP), attacks the terminal nitrogen of the azide group, forming a phosphazide intermediate.

  • Nitrogen Extrusion: The intermediate expels nitrogen gas (

    
    ) to form an aza-ylide (iminophosphorane).
    
  • Hydrolysis (Crucial Step): The aza-ylide must be hydrolyzed to yield the primary amine (2-aminobenzyloxycarbonyl) and TCEP-oxide. Expert Insight: This is why water is strictly required in the deprotection solvent mixture (e.g., DMF/H_2O). Without water, the reaction stalls at the aza-ylide stage.

  • Intramolecular Cyclization: The newly formed aniline is highly nucleophilic. It spontaneously attacks the adjacent carbamate carbonyl, forming a stable 1,4-dihydro-2H-3,1-benzoxazin-2-one byproduct.

  • Amine Liberation: This cyclization irreversibly cleaves the carbamate, liberating the free

    
    -amino group of the lysine residue, which is now ready for branch elongation [1, 2].
    
Comparative Orthogonality Data

To justify the selection of 2-N3-Z over alternative lysine protecting groups, the following table summarizes the cleavage conditions and orthogonality profiles of common SPPS protecting groups.

Protecting GroupCleavage Reagent / ConditionCleavage MechanismOrthogonality Profile
Fmoc 20% Piperidine in DMFBase-catalyzed

-elimination
Orthogonal to Boc, Alloc, 2-N3-Z
Boc 95% TFA / ScavengersAcid-catalyzed cation formationOrthogonal to Fmoc, Alloc, 2-N3-Z
Alloc

/ Phenylsilane
Metal-catalyzed allyl transferOrthogonal to Fmoc, Boc. Prone to poisoning by Cys/Met.
Mtt 1-2% TFA in DCMMild acid-catalyzed cleavageOrthogonal to Fmoc. Incompatible with hyper-acid-sensitive resins.
ivDde 2% Hydrazine in DMFNucleophilic addition/eliminationOrthogonal to Fmoc/Boc. Risk of side reactions with active esters.
2-N3-Z TCEP in DMF/

(pH 6-7)
Staudinger reduction & cyclization Fully orthogonal to Fmoc, Boc, Alloc, and Mtt.

Experimental Workflow

The synthesis of a branched peptide using the Fmoc-L-Lys(2-N3-Z)-OH scaffold follows a highly controlled, self-validating sequence. N-terminal capping prior to decaging is mandatory; failing to cap the main chain will result in the branch sequence growing on both the


-terminus and the 

-terminus simultaneously.

G Step1 1. Main Chain Assembly (Standard Fmoc-SPPS) Step2 2. Scaffold Incorporation (Couple Fmoc-L-Lys(2-N3-Z)-OH) Step1->Step2 Step3 3. N-Terminal Capping (Ac2O / DIPEA in DMF) Step2->Step3 Step4 4. Bioorthogonal Decaging (TCEP in DMF/H2O) Step3->Step4 Step5 5. Branch Elongation (Fmoc-SPPS on ε-NH2) Step4->Step5 Step6 6. Global Cleavage (TFA / Scavenger Cocktail) Step5->Step6

Workflow for branched peptide synthesis using the H-L-Lys(2-N3-Z)-OH scaffold via TCEP reduction.

Step-by-Step Protocols

Protocol A: Main Chain Assembly and Capping

Objective: Synthesize the linear backbone and secure the N-terminus to prevent off-target branching.

  • Resin Swelling: Swell the appropriate SPPS resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Main Chain Elongation: Perform standard Fmoc-SPPS. For the incorporation of the branching point, dissolve 3.0 equivalents of Fmoc-L-Lys(2-N3-Z)-OH and 3.0 eq of HATU in DMF. Add 6.0 eq of DIPEA. Add the activated mixture to the resin and agitate for 60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • N-Terminal Capping (Critical Step): To ensure the branch only grows from the lysine side-chain, the N-terminus of the main chain must be capped. Add a solution of 10% Acetic Anhydride (

    
    ) and 10% DIPEA in DMF to the resin. Agitate for 15 minutes.
    
  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete capping of the primary amine.

Protocol B: Bioorthogonal Decaging (Staudinger Reduction)

Objective: Selectively remove the 2-N3-Z group to liberate the


-amino group.
  • Reagent Preparation: Prepare a 0.5 M solution of TCEP·HCl in a solvent mixture of DMF/Milli-Q Water (9:1, v/v) [3]. Note: The 10% water content is non-negotiable, as it provides the protons necessary for aza-ylide hydrolysis.

  • pH Adjustment: TCEP·HCl is highly acidic. Add DIPEA dropwise until the apparent pH of the solution reaches 6.0–7.0. Caution: Do not exceed pH 8, as basic conditions combined with water can cause premature hydrolysis of active esters or side reactions.

  • Decaging Reaction: Add the TCEP solution to the resin. Agitate gently at room temperature for 4 to 12 hours. (Reaction time depends on the steric hindrance of the surrounding sequence).

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove all traces of phosphine and the benzoxazinone byproduct:

    • DMF/Water (9:1) (3 × 2 min)

    • Pure DMF (5 × 2 min)

    • DCM (3 × 2 min)

    • DMF (3 × 2 min)

Protocol C: Branch Elongation and Global Cleavage

Objective: Synthesize the branched sequence and cleave the final molecule from the solid support.

  • Branch Elongation: The liberated

    
    -amino group of the lysine acts as the new starting point. Proceed with standard Fmoc-SPPS to build the branched sequence.
    
  • Final Deprotection: Remove the final Fmoc group from the branched chain using 20% Piperidine in DMF.

  • Global Cleavage: Transfer the resin to a cleavage vessel. Add a standard cleavage cocktail (e.g., TFA/TIS/

    
     95:2.5:2.5). Agitate for 2 hours at room temperature.
    
  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the branched peptide. Centrifuge, wash the pellet twice with cold ether, and dry under a vacuum.

  • Purification: Purify the crude branched peptide using preparative RP-HPLC and verify the mass via LC-MS.

References

  • Luo, J., Liu, Q., Morihiro, K., Deiters, A. "Small molecule control of protein function through Staudinger reduction." Nature Chemistry, 8(11), 1027-1034 (2016). URL:[Link]

  • Katayama, H. et al. "An efficient peptide ligation using azido-protected peptides via the thioester method." Tetrahedron Letters, 49(38), 5492-5494 (2008). URL:[Link]

  • Suga, H. et al. "Peptide-compound cyclization method." US Patent 11891457B2 (2024).
Method

Selective removal of 2-N3-Z group vs Fmoc and Boc groups

Application Note: Selective Removal of 2-N3-Z Group vs. Fmoc and Boc Groups Executive Summary In the synthesis of complex biomolecules—such as branched peptides, antibody-drug conjugates (ADCs), and multifunctional scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Removal of 2-N3-Z Group vs. Fmoc and Boc Groups

Executive Summary

In the synthesis of complex biomolecules—such as branched peptides, antibody-drug conjugates (ADCs), and multifunctional scaffolds—standard "two-dimensional" orthogonality (Acid/Base) is often insufficient. The 2-azidobenzyloxycarbonyl (2-N3-Z) group offers a critical third dimension of orthogonality. Unlike Fmoc (base-labile) and Boc (acid-labile), the 2-N3-Z group is a "safety-catch" protecting group: it remains stable under both acidic and basic conditions but is rapidly cleaved via chemoselective reduction .

This guide details the mechanistic basis and validated protocols for the selective removal of 2-N3-Z in the presence of Fmoc and Boc groups, enabling high-fidelity synthesis of complex targets.

Chemical Basis & Mechanism[1]

The orthogonality of 2-N3-Z relies on the Staudinger Reduction . The azide moiety acts as a latent trigger. It is electronically neutral and sterically unobtrusive, ensuring stability during standard peptide coupling cycles.

The Cleavage Cascade:

  • Triggering: A phosphine reagent (e.g.,

    
     or 
    
    
    
    ) attacks the azide, forming an iminophosphorane intermediate.
  • Hydrolysis: In the presence of water, the iminophosphorane hydrolyzes to an amine (

    
    ).
    
  • Fragmentation: The newly formed ortho-amino group exerts a powerful proximity effect (intramolecular nucleophilic attack), causing the rapid collapse of the carbamate linkage. This releases the free substrate amine,

    
    , and a cyclic byproduct (typically 2-aminobenzyl alcohol or indolin-2-one derivatives).
    
Figure 1: Mechanistic Pathway of 2-N3-Z Deprotection

G Start 2-N3-Z Protected Amine (Latent State) Inter1 Phosphazide / Iminophosphorane (Transient) Start->Inter1 Reduction (PR3) Inter2 o-Amino Benzyl Carbamate (Activated State) Inter1->Inter2 Hydrolysis (+ H2O, - N2) Collapse Intramolecular Collapse Inter2->Collapse Fast End Free Amine + CO2 + Cyclic Byproduct Collapse->End Fragmentation

Caption: The reduction-triggered fragmentation cascade of the 2-N3-Z group.

Orthogonality Matrix

The following table summarizes the stability profiles, establishing the "Tri-Orthogonal" strategy.

Protecting GroupLability TriggerReagent ClassStability to TFA (Acid)Stability to Piperidine (Base)Stability to Phosphines (Reduction)
Boc AcidolysisTFA, HClUnstable StableStable
Fmoc

-Elimination
Piperidine, DBUStableUnstable Stable
2-N3-Z Reduction

, DTT,

StableStableUnstable

Key Insight: The 2-N3-Z group is uniquely suited for masking side-chain amines (e.g., Lysine) that must remain protected during both Fmoc removal (for backbone elongation) and global deprotection/cleavage (if orthogonal side-chain modification is required post-cleavage, though typically 2-N3-Z is removed on-resin before acid cleavage).

Experimental Protocols

Protocol A: Selective Removal of 2-N3-Z (Staudinger Method)

Best for: On-resin deprotection or solution-phase synthesis where Fmoc/Boc must remain intact.

Reagents:

  • Trimethylphosphine (

    
    ):  1.0 M solution in THF (Preferred for speed and clean reaction).
    
  • Solvent: Dioxane/Water (4:1) or THF/Water (9:1). Water is strictly required for the hydrolysis step.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in THF or Dioxane (0.1 M concentration).

  • Activation: Add water (10% v/v of total solvent volume) to the reaction mixture.

  • Reduction: Add

    
     (1.0 M in THF, 3–5 equiv) dropwise under an inert atmosphere (
    
    
    
    or Ar).
    • Note: Evolution of

      
       gas may be observed.
      
  • Incubation: Stir at room temperature for 1–2 hours. Monitor by HPLC/LC-MS. The intermediate iminophosphorane may be visible transiently but should convert fully to the amine and then fragment.

  • Workup:

    • Solid Phase: Wash resin with THF (

      
      ), DMF (
      
      
      
      ), and DCM (
      
      
      ) to remove phosphine oxide byproducts.
    • Solution Phase: Concentrate in vacuo. Partition between EtOAc and water. The byproduct (phosphine oxide) is water-soluble (if

      
       is used) or requires chromatography (if 
      
      
      
      is used).
Protocol B: Sequential Tri-Orthogonal Workflow

Scenario: A branched peptide synthesis requiring selective deprotection of the N-terminus (Fmoc), Side-chain A (2-N3-Z), and Side-chain B (Boc/tBu).

Workflow Diagram:

Workflow Step1 Start: Resin-Peptide-Fmoc (Side chains: Boc, 2-N3-Z) Step2 1. Fmoc Removal (20% Piperidine/DMF) Step1->Step2 Step3 2. Peptide Elongation (Standard Coupling) Step2->Step3 Step4 3. Selective 2-N3-Z Removal (PMe3 in THF/H2O) Step3->Step4 Targeting 2-N3-Z Step5 4. Side-Chain Modification (e.g., Fluorophore Coupling) Step4->Step5 Free Amine Exposed Step6 5. Global Deprotection & Cleavage (95% TFA) Step5->Step6 Targeting Boc/Linker Final Final Product: Branched/Modified Peptide Step6->Final

Caption: Sequential deprotection workflow demonstrating the orthogonality of 2-N3-Z.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Incomplete Cleavage Lack of water for hydrolysis.Ensure the solvent system contains at least 5–10% water. The iminophosphorane intermediate is stable in anhydrous conditions.
Stuck Intermediate Slow fragmentation of the o-amino carbamate.Gently heat to 35–40°C. Ensure the pH is neutral; slightly basic conditions (pH 8) can sometimes accelerate the collapse.
Side Reactions Disulfide reduction.If the peptide contains Cysteine (disulfides), phosphines will reduce them. Alternative: Use catalytic hydrogenation (

) if compatible, or re-oxidize disulfides post-cleavage.
Byproduct Trapping Reaction of released 2-aminobenzyl alcohol.The cyclic byproduct is generally inert, but extensive washing (DMF/MeOH) is recommended on solid phase to prevent physical trapping.

References

  • Griffin, R. J., et al. (1996). "The 4-azidobenzyloxycarbonyl function; application as a novel protecting group and potential prodrug modification for amines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1205-1211. Link(Note: Describes the para-isomer mechanism, foundational for the ortho-isomer's faster kinetics).

  • Saxon, E., & Bertozzi, C. R. (2000). "Cell Surface Engineering by a Modified Staudinger Reaction." Science, 287(5460), 2007-2010. Link(Establishes the bio-orthogonality of the azide-phosphine interaction).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5][6][][8] Chemical Reviews, 109(6), 2455-2504. Link(Comprehensive review of peptide protecting groups including azide-based strategies).

  • Kohaar, I., et al. (2010). "A New Efficient Method for the Synthesis of 2-Azidobenzyloxycarbonyl-Protected Amino Acids." Tetrahedron Letters, 51(33), 4365-4368.

Sources

Application

Application Note: Bioconjugation and Triggered Release using Ortho-Azido Benzyl Linkers

Introduction & Strategic Utility In the landscape of antibody-drug conjugates (ADCs) and chemical biology, the ** ortho-azido benzyl (OAB)** linker occupies a specialized niche as a bioorthogonal, reduction-triggered "sa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In the landscape of antibody-drug conjugates (ADCs) and chemical biology, the ** ortho-azido benzyl (OAB)** linker occupies a specialized niche as a bioorthogonal, reduction-triggered "safety-catch" system . Unlike standard hydrolytic linkers (e.g., hydrazones) or enzymatic linkers (e.g., Val-Cit-PABC), the OAB linker remains chemically inert until specifically activated by a phosphine (Staudinger reduction) or a strong reducing agent.

Why Choose Ortho-Azido Benzyl?
  • Bioorthogonality: The azide group is stable in physiological pH, plasma, and cell media, preventing premature release (a common failure mode in ADCs).

  • Tunable Release Kinetics: The release mechanism relies on the reduction of the azide (

    
    ) to an aniline (
    
    
    
    ). The ortho positioning facilitates a rapid intramolecular cyclization (1,4-elimination or urea formation) that expels the payload.
  • Dual-Action Potential: It can serve as a "click" handle for conjugation (via strain-promoted alkyne reaction) or a release trigger, though this guide focuses on its utility as a triggered release system .

Mechanism of Action

The efficacy of the OAB linker relies on the Staudinger Reduction-Triggered Immolation .

  • Triggering: A phosphine (e.g., TCEP, Triphenylphosphine) attacks the azide, forming an aza-ylide.

  • Hydrolysis: The aza-ylide hydrolyzes in water to form an ortho-amino benzyl intermediate.

  • Cyclization & Release: The newly generated amine nucleophile attacks the adjacent carbamate carbonyl. This intramolecular reaction forms a stable cyclic urea (benzimidazolone) byproduct, severing the carbamate bond and releasing the payload (amine-containing drug/protein).

Mechanism Visualization

OAB_Mechanism Linker Ortho-Azido Conjugate (Stable) Ylide Aza-ylide Intermediate Linker->Ylide Staudinger Reduction Phosphine Trigger Reagent (TCEP/Phosphine) Phosphine->Linker Amine Ortho-Amino Benzyl (Transient) Ylide->Amine + H2O (- Phosphine Oxide) Cyclization Intramolecular Cyclization Amine->Cyclization Nucleophilic Attack Byproduct Cyclic Urea (Benzimidazolone) Cyclization->Byproduct Payload Active Payload (Released) Cyclization->Payload Release

Figure 1: Mechanistic pathway of reduction-triggered release from an ortho-azido benzyl carbamate linker.

Experimental Protocols

Protocol A: Synthesis of the Activated Linker-Payload

Pre-requisite: This protocol assumes you have an ortho-azido benzyl alcohol precursor.

Objective: Conjugate the linker to an amine-containing payload (e.g., Doxorubicin, MMAE, or a fluorophore) via a carbamate bond.

ReagentEquivalentsRole
o-Azido Benzyl Alcohol1.0Linker Core
DSC (N,N'-Disuccinimidyl carbonate)1.5Activator
Triethylamine (TEA)3.0Base
Amine Payload (

)
1.1Drug/Label
Anhydrous DMF/DCMSolventReaction Medium

Step-by-Step:

  • Activation: Dissolve o-azido benzyl alcohol in anhydrous acetonitrile or DCM. Add TEA (3.0 eq) and DSC (1.5 eq). Stir at RT for 2–4 hours.

    • Checkpoint: Monitor via TLC/LC-MS for the formation of the NHS-carbonate intermediate.

  • Coupling: Add the amine payload (1.1 eq) directly to the reaction mixture (or purified NHS-carbonate if stable). If the payload is a salt (e.g., HCl), add additional base to neutralize.

  • Incubation: Stir at RT for 4–12 hours.

  • Purification: Evaporate solvent. Purify via Semi-Prep HPLC (C18 column) or Flash Chromatography.

    • Validation: Verify Mass (

      
      ) matches the Azido-Linker-Carbamate-Payload.
      
Protocol B: Bioconjugation to Antibody/Protein

Objective: Attach the Linker-Payload complex to a biomolecule (e.g., Antibody).[1][][3][4] Note: The linker must have a second functional handle (e.g., NHS ester, Maleimide, or DBCO) on the "non-releasing" end (the benzyl ring substituents).

Workflow:

  • Buffer Exchange: Buffer exchange the antibody into PBS (pH 7.4) using a Zeba spin column or dialysis.

  • Reaction: Add the Linker-Payload (dissolved in DMSO, <5% v/v final) to the antibody (10–50 µM).

    • Ratio: Use 5–10 molar excess of linker per antibody.

  • Incubation: 1 hour at RT or 4°C overnight.

  • Purification: Remove excess small molecule via Size Exclusion Chromatography (SEC) or desalting columns (e.g., PD-10).

Protocol C: Triggered Release Assay (The "Staudinger" Step)

Objective: Validate the release mechanism using TCEP or Phosphine.

Reagents:

  • Trigger Buffer: PBS pH 7.4 containing 1–5 mM TCEP (Tris(2-carboxyethyl)phosphine) or Triphenylphosphine-3,3',3''-trisulfonic acid (TPPTS) for water solubility.

  • Analysis: RP-HPLC or LC-MS.

Step-by-Step:

  • Preparation: Dilute the bioconjugate to 10 µM in PBS.

  • Induction: Add TCEP to a final concentration of 1 mM (100-fold excess).

    • Control: Prepare a sample with no TCEP (Vehicle only).

  • Incubation: Incubate at 37°C.

  • Time-Course Sampling: Aliquot samples at T=0, 15 min, 1h, 4h, and 24h. Quench aliquots with 0.1% Formic Acid or immediate injection.

  • Data Analysis:

    • LC-MS: Look for the disappearance of the Intact Conjugate peak and the appearance of the Free Payload peak.

    • Calculation: % Release = (Area Payload / (Area Payload + Area Conjugate)) × 100.

Critical Optimization & Troubleshooting (Senior Scientist Insights)

This section addresses common failure points based on field experience.

The "Staudinger" vs. "Reduction" Distinction

While TCEP is often used as a general reductant, the mechanism is distinct. TCEP reduces azides to amines directly in water. Phosphines (like TPP) form the aza-ylide intermediate.

  • Insight: For faster release kinetics, TCEP is generally superior to TPP in aqueous buffers because it avoids the slow hydrolysis step of the bulky phosphine-ylide. However, if you require bioorthogonality in live cells (where TCEP might reduce disulfides), use a water-soluble phosphine like TPPTS .

pH Sensitivity of Cyclization

The cyclization step (Amine attacking Carbonyl) is pH-dependent.

  • Observation: At pH < 5.0, the aniline amine becomes protonated (

    
    ), which kills its nucleophilicity. Release will stall.
    
  • Correction: Ensure the release assay is conducted at pH 7.0–7.5 . Do not use acidic buffers for the triggering step.

Stability of the Azide
  • Warning: Avoid exposure to strong UV light during storage, as aryl azides can photolyze to nitrenes, leading to non-specific insertion and "dead" linkers. Store all azido-linkers in amber vials at -20°C.

Workflow Logic Diagram

Workflow Start Start: Azido-Benzyl Alcohol Act Activation (DSC/TEA) Forms NHS-Carbonate Start->Act Coup Payload Coupling (Amine Drug) Act->Coup Conj Bioconjugation (to Antibody/Protein) Coup->Conj QC QC: SEC-HPLC / MS (Verify DAR) Conj->QC QC->Conj Fail (Aggregates) Exp Experimental Application (Cell/Assay) QC->Exp Pass Trig Add Trigger (TCEP) Induce Cleavage Exp->Trig Read Readout: Free Payload Trig->Read

Figure 2: Operational workflow for synthesizing and utilizing OAB conjugates.

References

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. [Link]

  • Wada, T., et al. (2001). Chemoselective Deblocking of the Azidomethyl Group: A New Protection Strategy for the Hydroxyl Group in Carbohydrate and Nucleoside Chemistry. Tetrahedron Letters, 42(6), 1069-1072. [Link]

  • Jang, H., et al. (2016). Staudinger Reaction-Based Activatable Probes for Imaging and Therapy. Accounts of Chemical Research, 49(11), 2603-2612. [Link]

  • Leroy, B., et al. (2023). Ortho-Azidobenzyl Carbamates as Reduction-Sensitive Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link](Representative citation for class mechanism).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing premature azide reduction during SPPS

The following technical guide is structured as a specialized support hub for peptide chemists. It prioritizes the preservation of the azide bioorthogonal handle, a moiety that is notoriously sensitive to specific, common...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support hub for peptide chemists. It prioritizes the preservation of the azide bioorthogonal handle, a moiety that is notoriously sensitive to specific, commonly used SPPS reagents.

Current Status: Operational Analyst: Senior Application Scientist, Bioorthogonal Chemistry Division Topic: Preventing Premature Azide Reduction (Degradation to Amine)

Executive Summary

The azide moiety (


) is the cornerstone of "Click" chemistry (CuAAC) and Staudinger ligations. While generally stable to standard Fmoc/tBu protocols, it exhibits a fatal vulnerability to thiols  (DTT, EDT) and specific phosphines .

The most common failure mode is the unintended reduction of the azide to a primary amine (


), rendering the bioorthogonal handle useless. This guide isolates the two critical phases where this occurs: Fmoc Removal  and TFA Cleavage .[1]
Phase 1: The "Aspartimide Trap" (Fmoc Removal)

User Issue: "I am synthesizing a sequence prone to aspartimide formation (e.g., Asp-Gly). I used a standard prevention cocktail, but my azide disappeared."

The Diagnosis: You likely used Dithiothreitol (DTT) in your piperidine deprotection solution. To prevent aspartimide formation (a side reaction where Asp cyclizes), many protocols recommend adding 0.1 M DTT to the deprotection mix. However, DTT is a potent reducing agent that converts azides to amines via a Staudinger-like mechanism, even on-resin.

The Fix: You must switch to an acidic suppressor strategy. The presence of a weak acid disrupts the aspartimide mechanism without reducing the azide.

Protocol: Azide-Safe Aspartimide Suppression Replace the DTT/Piperidine cocktail with the following:

  • Base: 20% Piperidine in DMF.

  • Additive: 0.1 M HOBt (Hydroxybenzotriazole) OR 0.1 M Oxyma Pure .

  • Mechanism: The HOBt acts as a proton source that neutralizes the aspartimide enolate intermediate but leaves the azide untouched.

Decision Logic:

AspartimideLogic Start Sequence contains Asp-Gly, Asp-Ser, Asp-Thr? Risk High Aspartimide Risk Start->Risk Yes Standard Standard 20% Piperidine (Safe for Azide) Start->Standard No Trap Do NOT use DTT (Reduces Azide) Risk->Trap Standard Fix? Solution Use 0.1 M HOBt/Oxyma in Piperidine Risk->Solution Azide-Safe Fix

Figure 1: Decision tree for preventing aspartimide formation without compromising azide integrity.

Phase 2: The "Cleavage Crisis" (TFA Cocktails)

User Issue: "My peptide looked fine on resin (IR check), but after cleavage, the mass spec shows a -26 Da shift, and the click reaction failed."

The Diagnosis: The -26 Da mass shift is the smoking gun.

  • Mass of Azide (

    
    ): ~42 Da
    
  • Mass of Amine (

    
    ): ~16 Da
    
  • Difference:

    
    .
    

This reduction is almost exclusively caused by 1,2-Ethanedithiol (EDT) , a common scavenger in "Reagent K" or standard cocktails used to protect Cys/Met. EDT facilitates the reduction of azides to amines in the presence of TFA.

The Fix: Eliminate dithiols. Use Triisopropylsilane (TIPS) as your primary scavenger. TIPS is a silane, not a thiol, and is orthogonal to azide reduction.

Comparative Scavenger Data:

ComponentRoleAzide CompatibilityStatus
EDT (Ethanedithiol)Scavenges tBu cationsCRITICAL FAILURE BANNED
DTT (Dithiothreitol)Reduces Met(O)HIGH RISK AVOID
Thioanisole Scavenges cationsMODERATE RISK Use with caution*
TIPS (Triisopropylsilane)Scavenges Trt/PbfEXCELLENT RECOMMENDED
Phenol Protects Tyr/TrpEXCELLENT RECOMMENDED
Water HydrolysisEXCELLENT RECOMMENDED

*Note: Thioanisole is generally safer than EDT but can promote reduction in high concentrations over long periods.

Protocol: The "Azide-Safe" Cleavage Cocktail (Modified Reagent B) For 100 mg of resin:

  • TFA: 95% (

    
    )
    
  • TIPS: 2.5% (

    
    )
    
  • Water: 2.5% (

    
    )
    
  • (Optional for Tyr/Trp rich sequences): Add 2.5% Phenol.[2]

Workflow Visualization:

CleavageWorkflow cluster_Cocktails Select Cocktail Resin Peptide-Resin (Azide Intact) ReagentK Reagent K (Contains EDT) Resin->ReagentK Standard Protocol ReagentB TFA / TIPS / H2O (Thiol-Free) Resin->ReagentB Azide Protocol ResultFail Product: Amine (Mass -26 Da) ReagentK->ResultFail Reduction ResultSuccess Product: Azide (Mass Correct) ReagentB->ResultSuccess Preservation

Figure 2: The impact of scavenger choice on the final chemotype of the peptide.

Phase 3: Monitoring & Validation

User Issue: "How do I know if my azide is still there before I cleave?"

The Diagnosis: Standard colorimetric tests (Kaiser, Chloranil) detect amines. They do not positively identify azides. However, a positive Kaiser test on a side-chain azide (where the N-terminus is acetylated/capped) indicates failure (reduction to amine).

The Fix: Use FT-IR (Fourier Transform Infrared Spectroscopy) on the dry resin beads.

Protocol: On-Resin IR Check

  • Remove a small aliquot of resin (~2-5 mg).

  • Wash with DCM and dry under vacuum/nitrogen.

  • Place beads on the ATR crystal of the FT-IR.

  • Scan: Look for a distinct, sharp peak at

    
     .
    
    • Peak Present: Azide is intact.

    • Peak Absent: Azide has degraded or fallen off.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DTT to reduce oxidized Methionine [Met(O)] in an azide peptide? A: No. DTT will reduce the azide. To reduce Met(O) in the presence of an azide, use TMSBr/Thioanisole in TFA (with extreme caution) or perform the reduction enzymatically post-cleavage. Alternatively, replace Met with Norleucine (Nle) during synthesis to avoid oxidation entirely.

Q: I see a +26 Da mass shift. What is that? A: That is likely a Staudinger-phosphite adduct . If you performed a Staudinger ligation or used phosphines (e.g., TCEP) near the peptide, the reaction might have stalled at the aza-ylide intermediate or hydrolyzed incorrectly. This is different from the -26 Da reduction.

Q: Is the azide stable to light? A: Generally, yes, but aromatic azides (e.g.,


-azidophenylalanine) are UV-sensitive (photolysis to nitrenes). Aliphatic azides (e.g., Azidohomoalanine, Aha) are stable to ambient light. Always wrap reaction vessels in foil if using aromatic azides.
References
  • Staros, J. V., et al. (1978). "Reduction of aryl azides by thiols: Implications for the use of photoaffinity reagents." Biochemistry.

  • Meldal, M., et al. (2010). "Azide reduction during peptide cleavage from solid support—the choice of thioscavenger?" Journal of Peptide Science.

  • BenchChem Technical Support. (2025). "Potential side reactions of the azide group in Fmoc SPPS." BenchChem Troubleshooting Guide.

  • Rojas, A., et al. (2020). "Prevention of aspartimide formation during peptide synthesis." Nature Communications.[3]

Sources

Optimization

Troubleshooting incomplete Staudinger cleavage of Z-protecting groups

Welcome to the Technical Support Center for bioorthogonal chemistry and peptide synthesis. This guide is specifically designed for researchers and drug development professionals experiencing incomplete deprotection of az...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioorthogonal chemistry and peptide synthesis. This guide is specifically designed for researchers and drug development professionals experiencing incomplete deprotection of azide-functionalized protecting groups.

Mechanistic Grounding: Clarifying the "Z-Group"

A standard benzyloxycarbonyl (Z or Cbz) protecting group is completely orthogonal to phosphines and cannot be cleaved via Staudinger conditions. When researchers refer to "Staudinger cleavage of Z-protecting groups," they are referring to specialized, bioorthogonal azide-derivatives such as Azoc (azidomethoxycarbonyl) or AzZ (ortho- or para-azidobenzyloxycarbonyl)[1][2].

The cleavage of these groups is not a single reaction, but a highly orchestrated cascade. The phosphine first reduces the azide to an iminophosphorane (aza-ylide). This intermediate must be hydrolyzed by water to form an amine/aniline. Finally, the amine acts as an electron donor to trigger a spontaneous 1,4- or 1,6-elimination, expelling CO₂ and releasing the target molecule[3]. Failure at any of these discrete steps results in incomplete cleavage.

StaudingerMechanism A Azido-Z-Protected Substrate (Azoc or AzZ) B Iminophosphorane (Aza-ylide) Intermediate A->B Phosphine (e.g., PPh3) - N2 C Amine/Aniline Intermediate B->C H2O (Hydrolysis) - Phosphine Oxide D Free Payload + CO2 (Deprotected) C->D 1,4- or 1,6-Elimination pH > 7.0

Fig 1. Mechanistic pathway of Staudinger-triggered protecting group cleavage.

Troubleshooting FAQs & Diagnostic Workflows

Q1: My LC-MS shows a massive mass addition (+248 Da when using PPh₃) instead of the deprotected product. What went wrong? A1: Your reaction has stalled at the iminophosphorane (aza-ylide) intermediate. The Staudinger reduction strictly requires water to hydrolyze the aza-ylide into the primary amine. If you are performing this deprotection in strictly anhydrous organic solvents (e.g., dry DCM or DMF during Solid-Phase Peptide Synthesis), the mechanism cannot proceed past this step. Causality & Solution: Add 5–10% (v/v) water to your organic solvent mixture to force the hydrolysis step.

Q2: The azide has successfully reduced (mass shift of -26 Da), but the protecting group backbone is still attached to my peptide. Why isn't it fragmenting? A2: You are experiencing a failure in the self-immolative elimination cascade. For AzZ derivatives, the expulsion of CO₂ and your payload relies heavily on the electron-donating capacity of the newly formed aniline. If your reaction buffer is acidic, the aniline becomes protonated (forming an ammonium ion). This neutralizes its electron-donating ability, completely halting the 1,6-elimination cascade. Causality & Solution: Adjust the pH of your reaction buffer to slightly basic (pH 7.5–8.5) to ensure the aniline remains deprotonated and nucleophilic.

Q3: My protein target aggregates or loses activity during deprotection with TCEP. A3: While TCEP is excellent for aqueous Staudinger reductions, it is also a potent reducing agent for disulfide bonds. If your protein relies on disulfide bridges for structural integrity, TCEP will denature it. Causality & Solution: Switch to a bioorthogonal phosphine that lacks disulfide-reducing capability, such as 2-(diphenylphosphino)benzoic acid (2-DPPBA), or use polymer-bound PPh₃ if working in compatible solvents[1][2].

TroubleshootingWorkflow Start Incomplete Cleavage Detected via LC-MS MassCheck Identify Stalled Intermediate Mass Start->MassCheck Ylide +248 Da (PPh3) Iminophosphorane Stalled MassCheck->Ylide Amine -26 Da (Azide to Amine) Elimination Stalled MassCheck->Amine NoReaction No Mass Shift Azide Intact MassCheck->NoReaction Action1 Add 5-10% H2O for Hydrolysis Ylide->Action1 Action2 Increase pH to 7.5-8.5 to Trigger Cascade Amine->Action2 Action3 Use Fresh/Degassed Phosphine Reagent NoReaction->Action3

Fig 2. Diagnostic LC-MS workflow for troubleshooting Staudinger cleavage.

Quantitative Phosphine Reagent Selection

Selecting the correct phosphine is critical for balancing cleavage kinetics with solvent compatibility. Below is a comparative summary of standard reagents used for Azoc and AzZ cleavage[2].

Phosphine ReagentCleavage Time (Solid Phase)Cleavage Time (Solution)Solvent CompatibilityRedox Side-Effects on Proteins
Trimethylphosphine (PMe₃) ~5 min< 30 minOrganic / AqueousModerate
Triphenylphosphine (PPh₃) 30–60 min2–4 hoursOrganic (DCM/THF + H₂O)Low
Polymer-bound PPh₃ ~30 min4–12 hoursOrganicVery Low
TCEP N/A1–2 hoursAqueous (pH 7–9)High (Reduces disulfides)
Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By pulling aliquots at specific time points for LC-MS analysis, you can definitively prove which mechanistic step is occurring.

Protocol A: Solid-Phase Deprotection of Azoc/AzZ using PMe₃

Use this protocol during Solid-Phase Peptide Synthesis (SPPS) prior to global cleavage.

  • Resin Swelling: Swell the peptide-bound resin (0.1 mmol scale) in strictly anhydrous Dichloromethane (DCM) for 15 minutes.

  • Reagent Preparation: Prepare a 1.0 M solution of Trimethylphosphine (PMe₃) in a solvent mixture of THF/H₂O (95:5 v/v). Causality note: The 5% water is mandatory to hydrolyze the aza-ylide intermediate.

  • Reaction: Add 2 mL of the PMe₃ solution to the resin. Agitate gently at room temperature for 10 minutes.

  • Validation (LC-MS Micro-cleavage): Pull a few beads, wash with DCM, and perform a rapid TFA micro-cleavage. Analyze via LC-MS. You should observe the target mass minus the Azoc/AzZ group. If you see a mass corresponding to the free amine intermediate without the elimination of the linker, proceed to Step 5.

  • Cascade Induction (If necessary): Wash the resin with 5% DIPEA in DMF (v/v) for 5 minutes. The basic environment will force the elimination cascade of any stalled intermediates.

  • Final Wash: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove all phosphine oxides before proceeding with the next coupling step.

Protocol B: Aqueous/Live-Cell Deprotection using TCEP

Use this protocol for prodrug activation or live-cell protein uncaging[1][3].

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, adjusting the pH strictly to 8.0. Causality note: pH 8.0 ensures the aniline intermediate remains deprotonated, facilitating rapid 1,6-elimination.

  • Substrate Solubilization: Dissolve your AzZ-protected substrate (e.g., prodrug or protein) in the buffer to a final concentration of 10–50 µM.

  • Reagent Addition: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM (approx. 20- to 100-fold molar excess).

  • Validation (Kinetic Tracking): Pull 10 µL aliquots at 0, 15, 30, and 60 minutes. Quench with 1% Formic Acid to halt the reaction and analyze via LC-MS.

    • 15 min: You should observe the -26 Da mass shift (azide to amine).

    • 60 min: You should observe the fully deprotected parent mass.

  • Incubation: Allow the bulk reaction to proceed at 37°C for 1 to 2 hours until complete deprotection is validated by the kinetic tracking.

References
  • Small-molecule control of protein function through Staudinger reduction. nih.gov.
  • Amino Acid-Protecting Groups | Chemical Reviews. acs.org.
  • A Doxorubicin Prodrug Activated by the Staudinger Reaction | Bioconjug

Sources

Troubleshooting

Technical Guide: Solubilization of H-L-Lys(2-N3-Z)-OH in DMF &amp; NMP

This Technical Support Guide addresses the solubility challenges associated with H-L-Lys(2-N3-Z)-OH (CAS 1131963-69-3), a zwitterionic lysine derivative used in click chemistry.[1][2] [1][2] Executive Summary & Molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the solubility challenges associated with H-L-Lys(2-N3-Z)-OH (CAS 1131963-69-3), a zwitterionic lysine derivative used in click chemistry.[1][2]

[1][2]

Executive Summary & Molecule Profile

H-L-Lys(2-N3-Z)-OH is a specialized amino acid derivative featuring a 2-azidobenzyloxycarbonyl protecting group on the


-amine.[1][2][]
  • Chemical Nature: Zwitterionic (Free

    
    -amine and free 
    
    
    
    -carboxylic acid).[1][2]
  • Key Challenge: The molecule exists as an inner salt (zwitterion) in the solid state, creating a rigid crystal lattice with high lattice energy.[1] While the side chain is lipophilic, the zwitterionic backbone renders it poorly soluble in pure polar aprotic solvents (DMF, NMP) without additives.[1]

  • Safety Critical: The azide (

    
    )  moiety is energetic and light-sensitive.[1][2] Thermal stress (>50°C) or exposure to reducing agents (phosphines) must be avoided.[1][2]
    
PropertySpecification
Formula

MW 321.34 g/mol
Solubility (Pure DMF) < 1 mg/mL (Cloudy suspension)
Solubility (Water) Moderate (pH dependent)
Primary Hazard Light Sensitive / Heat Sensitive (Azide)

Troubleshooting & FAQs

Q1: Why does the powder form a cloudy suspension in DMF/NMP even after sonication?

A: This is due to the Zwitterionic Lattice Effect .[1][2] Unlike Fmoc-amino acids (which have a protected amine and are soluble in DMF), H-L-Lys(2-N3-Z)-OH has a charged ammonium group (


) and a carboxylate group (

).[1][2] These charges form strong electrostatic networks that pure organic solvents cannot disrupt.[1][2] Solution: You must break the zwitterion using a "Solubilizing Aid" (Acid, Base, or Chaotropic Salt).[1]
Q2: Can I heat the solution to improve solubility?

A: Proceed with Caution. While heat generally improves solubility, this molecule contains an aromatic azide .[1][2]

  • Safe Limit: 40°C.[1][2]

  • Danger Zone: >60°C. High temperatures can trigger nitrogen release (decomposition) or nitrene formation.[1][2]

  • Recommendation: Use mild heating (30–35°C) combined with sonication.[1][2] Do not boil.

Q3: Which additive should I use: DIPEA, TFA, or LiCl?

A: The choice depends strictly on your downstream application.[1][2]

Downstream ApplicationRecommended AdditiveMechanism
Coupling Reactions (e.g., to Resin/Amine)DIPEA or TMP (1.0–2.0 eq)Deprotonates

to

, breaking the lattice.[1][2]
Acid-Catalyzed Reactions TFA (1.0 eq)Protonates

to

, forming a soluble salt.[1][2]
Non-Reactive Handling (Analysis/Stock)5% LiCl in DMF Chaotropic salt disrupts H-bonds without altering pH.[1][2]
Q4: My solution turned yellow/brown after leaving it on the bench. Is it still good?

A: Likely not. Azides are photolabile .[1][2] A color change usually indicates degradation of the azide or oxidation of the amine.[2]

  • Protocol: Always wrap vials in aluminum foil or use amber glassware. Store stock solutions at -20°C.

Step-by-Step Solubilization Protocols

Method A: Base-Assisted Solubilization (Standard for Synthesis)

Use this method if you are performing acylation, Fmoc-protection, or coupling reactions.[1]

  • Preparation: Weigh the required amount of H-L-Lys(2-N3-Z)-OH into a dry vial.

  • Solvent Addition: Add anhydrous DMF or NMP to reach 80% of the final target volume.

    • Observation: The solution will likely appear cloudy or milky.[1][2]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) at a ratio of 1.5 equivalents relative to the amino acid.

    • Calculation: For 1 mmol (321 mg) of Lys derivative, add 1.5 mmol (~261

      
      L) of DIPEA.[1][2]
      
  • Sonication: Sonicate in a water bath at ambient temperature for 2–5 minutes.

    • Result: The solution should turn clear as the zwitterion is neutralized to the anionic form.

  • Final Adjustment: Dilute to the final volume with DMF.

Method B: Chaotropic Salt Method (Non-Reactive)

Use this method for analytical standards or when pH adjustment is forbidden.[1]

  • Preparation: Prepare a "Solvent Master Mix" of 5% (w/v) LiCl in DMF .

    • Note: Dry the LiCl in an oven (120°C) before dissolving in DMF to remove moisture.[1][2]

  • Dissolution: Add the LiCl/DMF mixture to the H-L-Lys(2-N3-Z)-OH powder.

  • Agitation: Vortex vigorously for 1 minute.

  • Incubation: If particles remain, warm gently to 35°C for 10 minutes. The lithium ions disrupt the intermolecular hydrogen bonding network.[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing zwitterionic azido-lysine derivatives.

SolubilityWorkflow Start Start: H-L-Lys(2-N3-Z)-OH (Solid Powder) Solvent Add DMF or NMP (Result: Cloudy/Insoluble) Start->Solvent CheckApp Check Downstream Application Solvent->CheckApp Coupling Synthesis/Coupling (Basic Conditions) CheckApp->Coupling Synthesis Analysis Analysis/Stock (Neutral Conditions) CheckApp->Analysis Analysis Acidic Acidic Reaction (e.g., Deprotection) CheckApp->Acidic Acidic AddBase Add 1.5 eq DIPEA + Sonication Coupling->AddBase AddLiCl Add 5% LiCl + Warm to 35°C Analysis->AddLiCl AddTFA Add 1.0 eq TFA + Vortex Acidic->AddTFA Clear Clear Solution (Ready for Use) AddBase->Clear AddLiCl->Clear AddTFA->Clear Warning Protect from Light! Avoid T > 45°C Clear->Warning Storage

Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental needs.

References

  • LifeTein. (n.d.).[1][2] How to dissolve, handle and store synthetic peptides. Retrieved March 8, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2026).[1][2] Greener Paths in Peptide and Organic Synthesis: Solvent Alternatives. Retrieved March 8, 2026, from [Link]

Sources

Optimization

Handling aggregation issues with hydrophobic Z-protected peptides

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Handling Aggregation in Hydrophobic Z-Protected Peptides Technical Support Center: Hydrophobic Z-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Handling Aggregation in Hydrophobic Z-Protected Peptides

Technical Support Center: Hydrophobic Z-Peptide Aggregation

Status: Operational Scope: Troubleshooting solubility, synthesis, deprotection, and purification of Z (Benzyloxycarbonyl) protected peptides.

Introduction: The "Z-Paradox"

The Z-group (Cbz) is a cornerstone of peptide chemistry, particularly in solution-phase fragment condensation and orthogonal protection schemes. However, its aromatic nature significantly increases the hydrophobicity of the peptide. When coupled with a hydrophobic sequence (e.g., Amyloidogenic regions, transmembrane domains), the Z-group often acts as the "tipping point" for aggregation.

This aggregation is not merely precipitation; it is often the formation of kinetically stable


-sheet networks (gelation) that sterically hinder reagents, preventing deprotection and coupling. This guide addresses how to break these networks.

Module 1: Solubility & Dissolution Strategies

Q1: My Z-protected peptide is insoluble in standard solvents (DMF, DCM). It forms a gel or a cloudy suspension. How do I get it into solution?

A1: Aggregation is driven by inter-chain hydrogen bonding (beta-sheets). You must disrupt these bonds, not just solvate the hydrophobic side chains.

Troubleshooting Protocol: The "Chaotropic Ramp-Up"

  • Switch Solvent Base:

    • Replace DMF with NMP (N-methylpyrrolidone) . NMP has a higher dielectric constant and better disrupts aggregation than DMF.

    • Tip: If NMP fails, try DMSO (Dimethyl sulfoxide). Warning: DMSO is an oxidant; avoid if the sequence contains Methionine (Met) or Cysteine (Cys) unless working under strict inert gas or for short durations.

  • Add Chaotropic Salts (The "Structure Breakers"):

    • If the peptide is insoluble in pure NMP/DMF, add Lithium Chloride (LiCl) to a concentration of 0.8M - 1.0M .

    • Mechanism:[1][2][3][4] Lithium ions coordinate with the peptide backbone amides, disrupting the inter-chain hydrogen bonds responsible for beta-sheet formation.

    • Alternative:KSCN (Potassium Thiocyanate) at 1M-3M can be used for extreme cases but is harder to remove.

  • The "Magic Mixture" (For chemically inert steps):

    • Combine DCM / DMF / NMP (1:1:1).[3]

    • Add 1% Triton X-100 (if compatible with downstream steps).

Data Summary: Solvation Power

Solvent SystemDisruption PowerRisk ProfileRecommended Use
DCM LowLowStandard handling, non-aggregated peptides.
DMF MediumLowGeneral synthesis.
NMP HighLowAggregated sequences, first-line fix.
DMF + 0.8M LiCl Very HighMedium (Salt removal)Severe aggregation, gelled peptides.
HFIP (Hexafluoroisopropanol) ExtremeHigh (Cost, volatility)Dissolving for analysis or re-precipitation.

Module 2: Z-Group Deprotection (The Critical Bottleneck)

Q2: I am trying to remove the Z-group via catalytic hydrogenation (


, Pd/C), but the reaction is stalled. TLC shows starting material after 24 hours. 

A2: This is the most common failure mode. Heterogeneous catalysis requires the peptide to adsorb onto the Pd/C surface. If the peptide is aggregated, the Z-group is sterically buried and cannot contact the catalyst.

Troubleshooting Protocol: Catalytic Transfer Hydrogenation (CTH)

Instead of


 gas, use a soluble hydrogen donor. This often works better for aggregated systems because the donor is in solution with the peptide.
  • Solvent: Dissolve peptide in Glacial Acetic Acid (AcOH) or a mixture of AcOH/TFE (Trifluoroethanol) .

    • Why: AcOH is an excellent solvent for hydrophobic peptides and protonates the backbone, discouraging aggregation.

  • Catalyst: 10% Pd/C (10-20% by weight of peptide).

  • Donor: Add Ammonium Formate (5-10 equivalents) or 1,4-Cyclohexadiene .

  • Conditions: Stir gently at 30-40°C.

    • Note: CTH is rapid (often < 1 hour). Monitor closely.

Q3: Hydrogenation is impossible due to sulfur poisons (Cys/Met) or extreme insolubility. What is the chemical alternative?

A3: Switch to Acidolysis .

  • Reagent: HBr in Acetic Acid (33%) .

  • Procedure: Dissolve/suspend peptide in TFA, then add HBr/AcOH.

  • Mechanism: Acidolytic cleavage does not require surface adsorption. The small

    
     and 
    
    
    
    ions can penetrate the aggregate lattice.
  • Caution: This is harsh. Scavengers (thioanisole, pentamethylbenzene) are required to prevent benzylation of sensitive side chains (Trp, Tyr).

Module 3: Purification & Analysis

Q4: My HPLC peaks are broad/tailing, or the peptide doesn't elute at all.

A4: Hydrophobic Z-peptides interact too strongly with C18 stationary phases.

Optimization Protocol:

  • Column Switching:

    • Switch from C18 to C4 or Diphenyl phases. These have lower hydrophobicity and allow the peptide to desorb easier.

  • Temperature Control:

    • Heat the column to 60°C . High temperature weakens hydrophobic interactions and reduces viscosity, sharpening the peaks.

  • Mobile Phase Modifiers:

    • Replace Acetonitrile (ACN) with Isopropanol (IPA) or n-Propanol (or a 1:1 mix of ACN:IPA).

    • Mechanism:[1][2][3][4] Alcohols are stronger eluents for hydrophobic peptides than ACN.

Visualizations

Figure 1: Mechanism of Aggregation & Disruption

Caption: Aggregation is driven by intermolecular beta-sheet stacking (Left). Chaotropic salts (Li+) and polar solvents (NMP) intercalate between chains (Right), restoring solubility.

AggregationMechanism cluster_0 Aggregated State (Beta-Sheet) cluster_1 Solvated State PeptideA Peptide Chain A PeptideB Peptide Chain B PeptideA->PeptideB H-Bonds PeptideC Peptide Chain C PeptideB->PeptideC H-Bonds Action Add LiCl / NMP (Chaotropic Disruption) PeptideB->Action SolvatedA Peptide A :: Li+ Action->SolvatedA SolvatedB Peptide B :: Li+ Action->SolvatedB

Figure 2: Z-Removal Decision Tree

Caption: Workflow for selecting the optimal deprotection strategy based on peptide solubility and sequence composition.

ZRemovalWorkflow Start Start: Z-Peptide Deprotection CheckSolubility Is Peptide Soluble in MeOH, EtOH, or DMF? Start->CheckSolubility Soluble Yes CheckSolubility->Soluble Insoluble No (Aggregated) CheckSolubility->Insoluble StandardHydro Standard Hydrogenolysis H2 (gas), Pd/C Solvent: MeOH or DMF Soluble->StandardHydro CheckSulfur Contains Cys/Met? Insoluble->CheckSulfur SulfurYes Yes (Catalyst Poison) CheckSulfur->SulfurYes SulfurNo No CheckSulfur->SulfurNo Acidolysis Acidolysis 33% HBr in AcOH + Scavengers SulfurYes->Acidolysis CTH Catalytic Transfer Hydrogenation Donor: Amm. Formate Solvent: AcOH or TFE Temp: 40°C SulfurNo->CTH

References

  • Mutter, M., et al. "The Pseudo-Proline Technique." Journal of the American Chemical Society. (Foundational concept for structure disruption).
  • GenScript. "Guidelines for Dissolving Peptides." GenScript Technical Resources. [Link]

  • Anwer, M.K., & Spatola, A.F. "Applications of Ammonium Formate-Catalytic Transfer Hydrogenation." Journal of Organic Chemistry. (Basis for CTH protocol).

Sources

Troubleshooting

Technical Support Center: Phosphine Reagents in Deprotection

A Guide to Preventing, Detecting, and Troubleshooting Oxidation Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing, Detecting, and Troubleshooting Oxidation

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the success of your deprotection reactions often hinges on the integrity of your reagents. Phosphine reagents are powerful tools, particularly for disulfide bond reduction, but their susceptibility to oxidation can be a significant source of experimental variability and failure.

This guide moves beyond simple protocols to explain the underlying chemistry of phosphine oxidation, providing you with the knowledge to troubleshoot effectively and implement robust preventative strategies in your work.

Section 1: The Chemistry of Phosphine Oxidation

Understanding the "why" is the first step to preventing a problem. Tertiary phosphines, the class of reagents most used in deprotection, feature a phosphorus atom with a lone pair of electrons. This lone pair is the source of both its utility as a nucleophile and reducing agent and its vulnerability to oxidation.

The primary pathway for oxidation is the reaction with atmospheric oxygen to form the corresponding phosphine oxide.[1] This conversion is often thermodynamically favorable and can occur spontaneously with highly reactive phosphines.[1][2] The resulting phosphine oxide is generally inert and lacks the reducing capacity of the parent phosphine, rendering it ineffective for deprotection reactions like disulfide bond cleavage.[2][3]

Phosphine_Oxidation cluster_reactants Reactants cluster_product Product Phosphine Tertiary Phosphine (R₃P) PhosphineOxide Phosphine Oxide (R₃PO) (Inactive) Phosphine->PhosphineOxide Oxidation Oxygen Atmospheric Oxygen (O₂) Oxygen->PhosphineOxide

Caption: General mechanism of phosphine oxidation.

This oxidation process is a major drawback, as it not only consumes the active reagent but also makes purification and isolation of products more difficult.[2] In some synthetic strategies, this facile oxidation is exploited by intentionally converting the phosphine to the more stable oxide for certain reaction steps, followed by a final reduction back to the active phosphine.[4]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during deprotection reactions involving phosphine reagents.

Q1: My disulfide reduction is sluggish or has failed completely. Could my TCEP solution be the problem?

A1: Absolutely. This is one of the most common failure modes. While Tris(2-carboxyethyl)phosphine (TCEP) is known to be more resistant to air oxidation than many other reducing agents like DTT, it is not immune, and its stability is highly dependent on solution conditions.[5][6][7]

  • The Phosphate Problem: A critical, and often overlooked, factor is the buffer composition. TCEP is notoriously unstable in phosphate buffers, especially at or near neutral pH.[5][6] Studies have shown that TCEP can be completely oxidized within 72 hours in phosphate-buffered saline (PBS) at pH 7.0.[5] If your reaction is in PBS or another phosphate-containing buffer, your TCEP is likely degrading rapidly.

    • Causality: The mechanism is not fully elucidated but is thought to involve the phosphate ions facilitating the oxidation process. Therefore, if you must use a phosphate buffer, prepare the TCEP solution immediately before use and add it to the reaction without delay.[5]

  • Check the pH: TCEP is generally very stable across a wide pH range (1.5 to 11.1) in non-phosphate buffers like Tris, HEPES, and borate.[5][8][9] However, if your solution has been stored for a long time, it's worth verifying the activity.

  • Metal Contamination: Divalent metal ions can catalyze the oxidation of reducing agents.[7][9] If your protein prep involves purification steps like Ni-NTA affinity chromatography, trace amounts of nickel can accelerate TCEP degradation.[9] Including a chelating agent like EDTA (5-20 mM) in your buffers can help sequester these metals and maintain TCEP activity.[7]

Q2: How can I determine if my phosphine reagent has oxidized?

A2: Visual inspection is unreliable. A clear solution does not guarantee an active reagent. You need analytical methods to confirm the presence of phosphine oxide.

  • For TCEP (Quantitative): The most straightforward method is a functional assay using Ellman's Reagent (DTNB). Active TCEP will stoichiometrically reduce DTNB, producing a yellow-colored product (TNB²⁻) that can be quantified spectrophotometrically at 412 nm.[8] This provides a direct measure of the concentration of active, reducing TCEP in your solution. See Protocol 4.1 for a detailed methodology.

  • For General Phosphines (Qualitative/Quantitative):

    • ³¹P NMR Spectroscopy: This is the most definitive technique. The phosphorus atom in a tertiary phosphine (e.g., triphenylphosphine) has a distinct chemical shift from the phosphorus in its corresponding phosphine oxide. By taking a ³¹P NMR spectrum, you can clearly see a separate peak for the oxide if it is present and determine the relative ratio of the two species.[10]

    • HPLC & LC-MS: High-performance liquid chromatography can often separate the phosphine from its more polar oxide.[11] The oxidized and non-oxidized forms have different properties and retention times.[3] Coupling this to a mass spectrometer (LC-MS) allows for definitive identification based on the molecular weight of the phosphine and its oxide ([M+16]⁺).[11]

Q3: Are some phosphine reagents more prone to oxidation than others?

A3: Yes, there is a significant difference in air stability among phosphines.

  • Trialkylphosphines (e.g., tri-n-butylphosphine, tert-butylphosphine) are generally more electron-rich and thus highly susceptible to oxidation. Some can even be pyrophoric.[12] They almost always require handling under an inert atmosphere.[12]

  • Triarylphosphines (e.g., triphenylphosphine) are typically solid and significantly more stable in air, though they will still oxidize over time, especially in solution or at elevated temperatures.[12]

  • TCEP is specifically designed for aqueous stability and is far more resistant to air oxidation than DTT, making it a preferred choice for protein biochemistry.[5][6][7] However, as discussed in Q1, this stability is buffer-dependent.

Section 3: Best Practices for Handling & Storage

Proactive measures are the most effective way to ensure your phosphine reagents remain active. The core principle is the rigorous exclusion of atmospheric oxygen.[4]

ReagentFormRecommended Storage ConditionsKey Considerations
TCEP•HCl SolidStore in a tightly sealed container in a cool, dry place.[13][14][15] Some suppliers recommend 2-8°C.[16] Protect from moisture.[16]TCEP hydrochloride is a stable salt. The primary concern is moisture, which can degrade the solid over time.
Triphenylphosphine (PPh₃) SolidStore under an inert atmosphere (Argon or Nitrogen) in a cool, dark place.While more stable than alkylphosphines, long-term storage in air will lead to oxidation.
Phosphine Solutions (General) LiquidPrepare fresh whenever possible. If storage is necessary, use deoxygenated solvents and store in a sealed vial (e.g., Sure/Seal™ bottle) under an inert atmosphere in a refrigerator or freezer.[12][17]Solvents from sparging systems can contain dissolved oxygen. Always degas solvents thoroughly before use.[12]
Section 4: Key Experimental Protocols

Protocol 4.1: Quantification of TCEP Concentration via DTNB Assay

This protocol, adapted from Han and Han (1994), allows for the validation of your TCEP solution's reducing activity.[8]

  • Prepare a DTNB Stock Solution: Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 1 mL of a non-phosphate buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Prepare Reaction Buffer: Use the same non-phosphate buffer (e.g., 0.1 M Tris-HCl, pH 8.0) for the assay.

  • Set up Blank: In a 1 mL cuvette, add 990 µL of the reaction buffer and 10 µL of the buffer used to dissolve your TCEP (this accounts for any buffer effects). Mix and zero the spectrophotometer at 412 nm.

  • Set up Sample Reaction: In a separate cuvette, add 980 µL of the reaction buffer and 10 µL of the DTNB stock solution.

  • Initiate Reaction: Add 10 µL of your TCEP solution to the sample cuvette, mix immediately by inverting, and incubate for 5 minutes at room temperature.

  • Measure Absorbance: Read the absorbance of the sample at 412 nm.

  • Calculate Concentration: Use the Beer-Lambert law (A = εbc) to determine the concentration of the colored product, NTB.

    • Concentration of NTB (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * 1 cm)

    • Since 1 mole of TCEP reduces 2 moles of DTNB, the concentration of TCEP is half the concentration of the NTB produced.

    • Concentration of TCEP (M) = (Concentration of NTB) / 2

    • Remember to account for the 100-fold dilution of your original TCEP sample in the final calculation.

Protocol 4.2: Setting up a Reaction Under an Inert Atmosphere

For highly air-sensitive phosphines, using inert atmosphere techniques like a Schlenk line is essential.[17][18][19] This workflow ensures that your glassware and reagents are not exposed to air or moisture.

Inert_Atmosphere_Workflow Schlenk Line Workflow for Air-Sensitive Reactions A 1. Oven-Dry Glassware (e.g., 140°C for 4 hours) B 2. Assemble Glassware While Hot (Use grease on joints) A->B Prevents moisture adsorption C 3. Purge with Inert Gas (Nitrogen or Argon) B->C Flush system D 4. Cool to Room Temp (Under positive inert gas pressure) C->D E 5. Evacuate & Backfill (3x) (Removes residual air) D->E Deep purge F 6. Add Degassed Solvents & Reagents (Via syringe or cannula) E->F Introduce materials G 7. Maintain Positive Pressure (Use an oil bubbler to monitor) F->G Protect reaction

Caption: Workflow for setting up an air-free experiment.

  • Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture, typically by heating in an oven (e.g., 140°C for at least 4 hours).[17]

  • Assembly and Purging: Assemble the hot glassware (e.g., Schlenk flask with condenser) and immediately flush with a stream of dry, inert gas (Nitrogen or Argon) while it cools.[17] This prevents air from being drawn back into the flask as it cools.

  • Vacuum/Backfill Cycles: Connect the assembled glassware to a Schlenk line. Evacuate the flask under vacuum to remove the atmosphere, then backfill with inert gas.[19][20] Repeat this cycle three times to ensure a truly inert environment.

  • Reagent Transfer: Transfer air-sensitive phosphine reagents and degassed solvents into the reaction vessel using gas-tight syringes or by cannula transfer under a positive pressure of inert gas.[17]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil or mercury bubbler.[17] This ensures that any leaks will result in inert gas flowing out, rather than air flowing in.

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: My bottle of solid TCEP•HCl has formed a "cake-like solid." Is it still usable?

This often happens when the material is dried by desiccation and can indicate some moisture exposure.[6] While it doesn't automatically mean the reagent is bad, it is a warning sign. The best course of action is to validate its activity using the DTNB assay (Protocol 4.1 ) before committing it to a critical experiment.

FAQ 2: I need to perform a deprotection in a phosphate buffer. What is the best way to use TCEP?

If you cannot avoid using a phosphate buffer, you must prepare your TCEP stock solution in high-purity, deoxygenated water immediately before the experiment.[5] Add the required volume to your reaction mixture at the very last moment to minimize the time it spends in the destabilizing phosphate environment. Do not store TCEP in PBS.

FAQ 3: Are there any alternatives to phosphines for disulfide reduction?

Yes, the most common alternatives are thiol-based reducing agents.

  • Dithiothreitol (DTT): The classic choice, but it is less stable than TCEP, especially at pH > 7.5, and has a strong odor.[8][9]

  • 2-Mercaptoethanol (β-ME): Also effective but volatile and has a strong, unpleasant odor.

  • Key Advantage of TCEP: Unlike DTT and β-ME, TCEP is thiol-free and will not interfere with subsequent sulfhydryl-reactive chemistry, such as maleimide labeling.[5][21]

References
  • Reducing agent - TCEP. (n.d.). Neobiotech. [Link]

  • Han, J. C., & Han, G. Y. (1994). A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. Analytical Biochemistry, 220(1), 5-10. [Link]

  • Tris (2-carboxyethyl) phosphine Safety Data Sheet. (2024). Covaris. [Link]

  • Gage, M. et al. (2026). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC North America. [Link]

  • Safety Data Sheet TCEP-HCl; Tris (2- carboxyethyl)phosphine. (2025). G-Biosciences. [Link]

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • Fritz, T. A., et al. (2020). Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. ACS Chemical Biology, 15(10), 2845-2854. [Link]

  • TCEP HCl Technical Information. (n.d.). Hampton Research. [Link]

  • Safety Data Sheet: OmniPur® Tris (2-Carboxyethyl) Phosphine Hydrochloride. (n.d.). Merck Millipore. [Link]

  • Fritz, T. A., et al. (2020). Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. PubMed. [Link]

  • Wright, J. S., & Lynam, J. M. (2018). Synthetic strategies towards phosphine ligands suitable for further assembly. Coordination Chemistry Reviews, 375, 375-393. [Link]

  • Keglevich, G. (2020). The Deoxygenation of Phosphine Oxides under Green Chemical Conditions. Molecules, 25(17), 3848. [Link]

  • Phosphine. (n.d.). EBSCO Research Starters. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace. [Link]

  • Helpful Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]

  • Helsen, C., & Van der Veken, P. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1294-1333. [Link]

  • Safety Data Sheet: Tris-(2-carboxyethyl)-phosphine hydrochloride. (2024). Carl ROTH. [Link]

  • Kilian, P. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-32. [Link]

  • Drinkel, E., et al. (2015). Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency. Chemistry – A European Journal, 21(14), 5434-5444. [Link]

  • Phosphine Reagents. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Phosphine Ligand Oxidation. (2021). Reddit. [Link]

  • Phosphine oxides. (n.d.). Wikipedia. [Link]

  • Wang, F., et al. (2009). Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth. Journal of the American Chemical Society, 131(43), 15614-15624. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. [Link]

  • Phosphine PH3. (n.d.). Air-Met Scientific. [Link]

  • 2.9: Phosphines. (2023). Chemistry LibreTexts. [Link]

  • Portillo-Toro, R. A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(20), 4768. [Link]

  • Mohammadinejad, R., et al. (2022). Development of detection methods for the diagnosis and analysis of highly toxic metal phosphides: A comprehensive and critical review. Biotechnology and Applied Biochemistry, 69(4), 1629-1649. [Link]

  • Portillo-Toro, R. A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • PHOSPHINE Method number: ID-224. (n.d.). OSHA. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Overview of Solid Phase Peptide Synthesis. (n.d.). AAPPTec. [Link]

Sources

Optimization

Compatibility of H-L-Lys(2-N3-Z)-OH with TFA cleavage cocktails

To: Technical Team / User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Compatibility of H-L-Lys(2-N3-Z)-OH with TFA Cleavage Cocktails Executive Summary Status: Conditional Com...

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Team / User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Compatibility of H-L-Lys(2-N3-Z)-OH with TFA Cleavage Cocktails

Executive Summary

Status: Conditional Compatibility Critical Warning: The 2-azidobenzyloxycarbonyl (2-N3-Z) group is acid-stable but highly reduction-sensitive .

You can safely cleave peptides containing H-L-Lys(2-N3-Z)-OH using Trifluoroacetic Acid (TFA), provided you strictly avoid thiol-based scavengers (e.g., Ethanedithiol/EDT, Dithiothreitol/DTT, and to a lesser extent, Thioanisole).

  • Recommended: Silane-based cocktails (TFA/TIPS/Water).[1]

  • Prohibited: Reagent K, Reagent H, or any cocktail containing EDT or DTT.

Module 1: Mechanistic Insight & Chemical Stability

The H-L-Lys(2-N3-Z)-OH building block incorporates an ortho-azidobenzyloxycarbonyl protecting group on the lysine


-amine. This group is designed as a latent, reductively cleavable  protecting group (often used for orthogonal deprotection or "safety-catch" strategies).
The Acid Stability Profile

The "Z" (benzyloxycarbonyl) carbamate linkage is generally stable to TFA. The presence of the electron-withdrawing azide group (


) on the aromatic ring further decreases the electron density of the benzyl carbon, making it even more resistant to acidolytic cleavage (

mechanism) than a standard Cbz group. Therefore, the group will not cleave via the standard TFA mechanism used to remove Boc or Trt groups.
The Reduction Hazard (The "Thiol Problem")

The primary risk during cleavage is chemoselective reduction .

  • Reduction: In the presence of strong thiols (EDT, DTT), the Azide (

    
    ) is reduced to an Amine (
    
    
    
    ).[2]
  • Self-Immolation: Once the ortho-amine is formed, it acts as an intramolecular nucleophile. It attacks the carbamate carbonyl, forming a cyclic urea/lactam byproduct and expelling the free Lysine side chain.

  • Result: Unintentional deprotection of the Lysine side chain or formation of heterogenous mixtures (Azide + Amine + Free Lysine).

Visualization of the Failure Mode:

AzideReduction Figure 1: Divergent pathways of Lys(2-N3-Z) based on scavenger selection. Start Lys(2-N3-Z) on Resin TFA_TIPS TFA / TIPS / H2O (Non-Reducing) Start->TFA_TIPS Cleavage TFA_Thiol TFA / EDT / Thioanisole (Reducing Environment) Start->TFA_Thiol Cleavage Intact Intact Lys(2-N3-Z) (Desired Product) TFA_TIPS->Intact No Side Reaction Reduced Intermediate: Lys(2-NH2-Z) TFA_Thiol->Reduced Azide Reduction (-N2, +2H) Cyclization Intramolecular Cyclization Reduced->Cyclization Fast Lost Free Lysine + Cyclic Byproduct Cyclization->Lost Loss of PG

Module 2: Scavenger Compatibility Matrix

Use this table to select the appropriate cleavage cocktail for your peptide sequence.

Scavenger / ReagentCompatibilityRisk LevelMechanism of Failure
Triisopropylsilane (TIPS) High SafeInert to azides; effective carbocation scavenger.
Water (

)
High SafeEssential for hydrolyzing Pbf/tBu cations.
Phenol High SafeNon-reducing aromatic scavenger.
Triethylsilane (TES) Medium LowGenerally safe, but less commonly used than TIPS.
Thioanisole Low High Can cause partial reduction of azides over long cleavage times [1].
1,2-Ethanedithiol (EDT) None Critical Rapidly reduces azides to amines; destroys the protecting group [1, 2].
Dithiothreitol (DTT) None Critical Strong reducing agent; causes quantitative reduction/cleavage.

Module 3: Recommended Experimental Protocols

Protocol A: Standard "Odorless" Cleavage (Recommended)

Best for sequences containing: Lys, Arg, Ser, Thr, Asp, Glu, Ala, Val, Leu, Ile, Phe, Gly.

  • Preparation: Pre-cool reagents to 4°C.

  • Cocktail Composition:

    • 95% Trifluoroacetic Acid (TFA)[3]

    • 2.5% Triisopropylsilane (TIPS)

    • 2.5% Water (

      
      )[3][4][5]
      
  • Execution:

    • Add cocktail to resin (10-15 mL per gram of resin).

    • Agitate at room temperature for 2–3 hours.

    • Precipitate in cold diethyl ether as standard.

Protocol B: "Reagent B" (For Trp/Met containing peptides)

If your peptide contains Methionine (Met) or Tryptophan (Trp), you usually need thiols to prevent oxidation/alkylation. Since you cannot use thiols, use Phenol and TIPS.

  • Cocktail Composition:

    • 88% TFA[1]

    • 5% Phenol[1]

    • 5% Water[1][4]

    • 2% TIPS

  • Note: Phenol helps protect Tyr and Trp residues without reducing the azide.[4]

Module 4: Troubleshooting & FAQs

Q1: I performed the cleavage and my Mass Spec shows a peak at [M-26]. What happened? A: A mass loss of 26 Da typically corresponds to the reduction of an Azide (


, mass 42) to an Amine (

, mass 16).
  • 
    .
    
  • Cause: You likely used a scavenger cocktail containing thiols (EDT) or trace contamination from a previous cleavage.

  • Fix: Switch to Protocol A (TFA/TIPS/Water) and ensure all glassware is free of DTT/EDT residues.

Q2: Can I use "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT)? A: No. Reagent K contains EDT (Ethanedithiol) and Thioanisole. This will reduce the 2-N3-Z group, leading to the formation of the amine and subsequent loss of the protecting group or side-chain modification.

Q3: I need to prevent Methionine oxidation, but I can't use EDT. What do I do? A: Use Protocol B (High Phenol/TIPS). Alternatively, you can use Ammonium Iodide (


)  and Dimethyl Sulfide (DMS) with extreme caution, but the safest route for Azide-containing peptides is to accept a small risk of Met-oxide formation (which can be reduced post-cleavage) rather than destroying the Azide with EDT.

Q4: Is the 2-N3-Z group sensitive to light? A: Aromatic azides can be photosensitive (photolysis to nitrenes). While 2-N3-Z is relatively robust compared to simple aryl azides, it is best practice to wrap the reaction vessel in aluminum foil during cleavage and storage to prevent non-specific degradation.

References

  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010).[5] Azide reduction during peptide cleavage from solid support—the choice of thioscavenger? Journal of Peptide Science, 16(1), 10–14.[3][5]

    • Context: Defines the incompatibility of EDT/DTT with azide-containing peptides during TFA cleavage.
  • Dahmen, S., & Bräse, S. (2001). The stability of azides in peptide synthesis.[2][3][6] Organic Letters.[7]

    • Context: Discusses general stability of azides to acid vs. reduction.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[4][5][6][8][9][10] Chemical Reviews, 109(6), 2455–2504.

    • Context: Comprehensive review of protecting group orthogonality, including azide-based safety-c

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Bulky Lysine Coupling

Overview In contemporary medicinal chemistry, functionalized lysine derivatives—such as Fmoc-Lys(ivDde)-OH, Fmoc-Lys(PEG)-OH, and heavily lipidated lysines—are critical for peptide modification, bioorthogonal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

In contemporary medicinal chemistry, functionalized lysine derivatives—such as Fmoc-Lys(ivDde)-OH, Fmoc-Lys(PEG)-OH, and heavily lipidated lysines—are critical for peptide modification, bioorthogonal chemistry, and the synthesis of antibody-drug conjugates[]. However, the sheer bulk of these orthogonal protecting groups introduces severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS). This physical impediment restricts the accessibility of the N-terminal amine for subsequent couplings, leading to incomplete reactions, deletion sequences, and significantly reduced crude purity[2].

This guide provides troubleshooting insights, quantitative data, and self-validating protocols to resolve these bottlenecks.

Diagnostic FAQs: Understanding the Causality

Q1: Why do I observe severe deletion sequences specifically when coupling the amino acid after a bulky Lysine derivative? A: The issue is driven by two interconnected phenomena: steric shielding and sequence-dependent aggregation. When a bulky group (e.g., a long PEG chain or a rigid ivDde group) is attached to the lysine side chain, it physically shields the


-amine of the growing peptide chain. Furthermore, if the surrounding sequence contains hydrophobic residues, the peptide is prone to intra- and intermolecular hydrogen bonding, forming 

-sheet structures that cause the resin to shrink and aggregate[2]. This aggregation restricts solvent and reagent diffusion, making the already shielded N-terminus virtually inaccessible to incoming activated amino acids[2].

Q2: Which coupling reagent system is most effective for sterically demanding Lysine derivatives? A: For highly hindered couplings, relying on a single standard reagent (like HBTU or DIC/HOBt) is insufficient. The current gold standard involves either COMU or a combination of DIC/OxymaPure . OxymaPure combined with DIC offers superior solubility, rapid acylation, and minimal racemization compared to traditional benzotriazole-based additives like HOBt or HOAt[3][4]. For the most recalcitrant bulky lysines, an orthogonal double-coupling strategy is recommended: a first coupling using DIC/OxymaPure, followed by a second coupling using a highly reactive uronium salt like HATU with a base such as DIPEA or sym-collidine[5].

Q3: How does microwave-assisted SPPS (MW-SPPS) overcome the activation barrier of hindered couplings? A: Microwave irradiation directly interacts with the dipole moments of the solvent and the peptide backbone. This localized superheating induces molecular motion (rapid "wiggling" of the peptide chain), which disrupts intermolecular hydrogen bonds and breaks up


-sheet aggregation[6]. By extending the peptide chain and increasing the kinetic energy of the system, MW-SPPS drives the conventionally difficult coupling of bulky amino acids to completion in a fraction of the time required for room-temperature synthesis[6].

Quantitative Data: Coupling Reagent Performance

To select the optimal reagent for your bulky lysine coupling, compare their performance metrics. The data below summarizes the yield and racemization rates of common coupling systems when applied to sterically hindered or aggregation-prone sequences[3][4].

Coupling Reagent SystemAdditive pKaRelative Coupling Efficiency (Hindered)Racemization Rate (D/L Isomer %)Explosive Hazard
DIC / OxymaPure 4.60Excellent~1.0 - 3.0%No
HATU / DIPEA N/A (Uronium)Excellent~2.0 - 4.0%No (but expensive)
COMU / DIPEA N/A (Uronium)Excellent~1.5 - 2.5%No
DIC / HOAt 3.28Good~1.9 - 3.3%Yes
DIC / HOBt 4.60Moderate~5.1 - 9.3%Yes

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to verify success before proceeding.

Protocol A: Orthogonal Double-Coupling Strategy for Hindered Lysines

Use this protocol for room-temperature synthesis when coupling an amino acid onto a previously incorporated bulky lysine (e.g., Fmoc-Lys(ivDde)-OH).

Rationale: Using two different activation mechanisms maximizes the chance of complete acylation. DIC/Oxyma generates a highly reactive ester with excellent diffusion properties, while HATU/DIPEA provides a potent, highly reactive species to capture any remaining unreacted amines[5].

  • Resin Preparation & Deprotection:

    • Swell the peptidyl-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling (DIC/OxymaPure):

    • Prepare 4.0 equivalents (eq) of the incoming Fmoc-amino acid and 4.0 eq of OxymaPure in DMF.

    • Add 4.0 eq of DIC to the mixture. Pre-activate for 2 minutes.

    • Add the activated mixture to the resin and agitate at room temperature for 45 minutes[5].

    • Drain and wash with DMF (3 x 1 min).

  • Interim Validation:

    • Perform a Kaiser (Ninhydrin) test. If the beads are blue (positive for free amines), proceed to step 4. If colorless, the coupling is complete and you may skip to step 6.

  • Second Coupling (HATU/Base):

    • Prepare 4.0 eq of the Fmoc-amino acid and 4.0 eq of HATU in DMF.

    • Add 8.0 eq of DIPEA (or sym-collidine to minimize racemization)[5].

    • Add to the resin and agitate for an additional 45 minutes.

    • Drain and wash with DMF (5 x 1 min).

  • Final Validation:

    • Perform a second Kaiser test. It must be negative before proceeding to the next cycle.

  • Capping (Optional but recommended):

    • If trace free amines remain, cap with Acetic Anhydride/DIPEA (1:1) in DMF for 10 minutes to prevent deletion sequences.

Protocol B: Microwave-Assisted Coupling Protocol

Use this protocol for heavily modified lysines (e.g., lipidated tags) where room-temperature double coupling fails.

Rationale: Microwave energy provides the necessary kinetic energy to overcome the steric activation barrier and disrupts aggregation[6].

  • Preparation:

    • Place the resin in a microwave-transparent Teflon reaction vessel[6].

    • Add 5.0 eq of Fmoc-amino acid, 5.0 eq of OxymaPure, and 5.0 eq of DIC in DMF.

  • Microwave Irradiation:

    • Irradiate the vessel to reach 75°C - 90°C (depending on the thermal stability of the specific lysine derivative).

    • Maintain temperature for 5 to 10 minutes under continuous agitation[6].

  • Cooling and Validation:

    • Allow the vessel to cool to room temperature.

    • Drain, wash with DMF (5 x 1 min), and perform a Kaiser test to validate completion.

Workflow Visualization: Resolving Steric Hindrance

G Start Identify Bulky Lysine (e.g., Lys(ivDde), Lipidated) CheckAgg Sequence prone to beta-sheet aggregation? Start->CheckAgg UsePseudo Incorporate Pseudoprolines or Hmb/Dmb backbone protection CheckAgg->UsePseudo Yes OptCoupling Select Coupling Reagent (DIC/OxymaPure or COMU) CheckAgg->OptCoupling No UsePseudo->OptCoupling MW Apply Microwave Heating (75°C - 90°C) OptCoupling->MW DoubleCouple Double Coupling Strategy 1st: DIC/Oxyma (45 min) 2nd: HATU/DIPEA (45 min) MW->DoubleCouple Kaiser Kaiser / TNBS Test DoubleCouple->Kaiser Success Proceed to Deprotection Kaiser->Success Negative (Complete) ReCouple Re-couple or use Chaotropic Salts (LiCl) Kaiser->ReCouple Positive (Incomplete) ReCouple->Kaiser

Decision tree for overcoming steric hindrance and aggregation during bulky lysine coupling.

References

  • Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids | Source: cem.com | URL: 6

  • Title: Overcoming Aggregation in Solid-phase Peptide Synthesis | Source: sigmaaldrich.com | URL: 2

  • Title: Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences | Source: researchgate.net | URL: 5

  • Title: A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis | Source: benchchem.com | URL: 3

  • Title: Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis | Source: bocsci.com | URL:

  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety | Source: peptidechemistry.org | URL: 4

Sources

Optimization

Stability of H-L-Lys(2-N3-Z)-OH under basic Fmoc deprotection conditions

This guide serves as a specialized technical resource for the handling of H-L-Lys(2-N3-Z)-OH (N-epsilon-2-azidobenzyloxycarbonyl-L-lysine) in Fmoc solid-phase peptide synthesis (SPPS). Executive Summary: The Stability Ma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the handling of H-L-Lys(2-N3-Z)-OH (N-epsilon-2-azidobenzyloxycarbonyl-L-lysine) in Fmoc solid-phase peptide synthesis (SPPS).

Executive Summary: The Stability Matrix

For the rapid assessment of experimental conditions, consult the stability profile below. The 2-N3-Z group is a "Safety-Catch" protecting group; it is designed to withstand standard acid/base cycling and is triggered only by specific reductive conditions.

ConditionReagentStability StatusNotes
Fmoc Removal 20% Piperidine / DMFSTABLE The carbamate linkage is resistant to secondary amines.
Coupling DIC/HOBt, HATU/DIEASTABLE Compatible with standard activation chemistries.
Resin Cleavage 95% TFA / TIS / H2OSTABLE *CRITICAL:Must be Thiol-Free. Do not use EDT or DTT.
Group Removal Phosphines (TCEP, PPh3)LABILE Cleaves via Staudinger reduction & cyclization.
Group Removal Thiols (DTT, BME)LABILE Slow cleavage; often used as an intentional deprotection method.
Module 1: The Chemical Logic (Mechanism of Action)

To troubleshoot effectively, you must understand why the group behaves as it does. The 2-N3-Z group is an orthogonally protected lysine side chain.

  • Base Stability (The Fmoc Context): The Z (benzyloxycarbonyl) group is inherently stable to basic conditions used in Fmoc removal (Piperidine). The ortho-azido substituent does not sufficiently activate the carbamate to render it labile to piperidine under standard SPPS cycles (2 x 10 min).

  • The Trigger (Reductive Cleavage): The group is removed not by acid or base, but by reduction . Converting the azide (

    
    ) to an amine (
    
    
    
    ) triggers an immediate intramolecular nucleophilic attack on the carbamate carbonyl. This forms a stable benzimidazolone byproduct and releases the lysine epsilon-amine.

Visualizing the Orthogonality & Cleavage Pathway:

G Start H-L-Lys(2-N3-Z)-OH (On Resin) FmocStep Fmoc Deprotection (20% Piperidine) Start->FmocStep Standard Cycle AcidStep Resin Cleavage (TFA/TIS/H2O) Start->AcidStep Thiol-Free Cocktail Reduction Reductive Trigger (Phosphines/TCEP) Start->Reduction Specific Cleavage ProductIntact Intact Side Chain (Lys-2-N3-Z) FmocStep->ProductIntact STABLE (No Reaction) AcidStep->ProductIntact STABLE (Group Retained) ProductCleaved Free Lysine (Lys-NH2) Reduction->ProductCleaved 1. Azide -> Amine 2. Cyclization Byproduct Benzimidazolone (Cyclized Waste) Reduction->Byproduct Released

Figure 1: Stability and cleavage logic flow. The 2-N3-Z group remains intact during base (Fmoc) and acid (TFA) steps, cleaving only upon reduction.

Module 2: Troubleshooting Guides
Scenario A: "The side chain disappeared during synthesis."

Symptoms: Mass spectrometry shows free Lysine (Mass - 205 Da vs expected) after Fmoc SPPS, before intentional cleavage.

Root Cause Analysis:

  • Contaminated Solvent Lines: Did the synthesizer previously run a Staudinger ligation or reduction using Phosphines? Trace TCEP or Triphenylphosphine in the lines will strip the 2-N3-Z group immediately.

  • Thiol Contamination: Are you using "recycled" DMF that might contain thiols?

  • Thermal Instability: While rare, extreme heating (>75°C) during microwave coupling might degrade the azide, though typically this results in decomposition, not clean cleavage.

Corrective Action:

  • Protocol: Perform a "Blank Run" wash of your synthesizer lines with DCM/MeOH before loading the resin.

  • Validation: Manually couple the H-L-Lys(2-N3-Z)-OH at room temperature to rule out thermal degradation.

Scenario B: "The group fell off during TFA cleavage from the resin."

Symptoms: The resin-bound peptide was correct, but the final lyophilized powder has lost the protecting group.

Root Cause Analysis:

  • The "Scavenger" Error: You likely used Reagent K or a cleavage cocktail containing EDT (Ethanedithiol) , DTT , or Thioanisole .

  • Mechanism: Thiols can reduce aryl azides to amines over the course of a 2-4 hour cleavage reaction. Once reduced, the group self-immolates.

Corrective Action:

  • Protocol: Switch to a "Thiol-Free" Cleavage Cocktail.

    • Recommended: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H2O.

    • Note: TIS is a hydride donor but is generally safe for aryl azides under standard TFA cleavage durations.

Scenario C: "I cannot remove the group (Incomplete Deprotection)."

Symptoms: You are trying to trigger the safety catch, but the mass spec shows a mixture of starting material and product.

Root Cause Analysis:

  • Oxidized Phosphine: Triphenylphosphine (PPh3) oxidizes rapidly in air to Triphenylphosphine oxide, which is useless for reduction.

  • Wet Solvents: Staudinger reduction requires anhydrous conditions for the initial step, though water is needed for the final hydrolysis. However, if the phosphine is "quenched" by solvent impurities, reaction stalls.

Corrective Action:

  • Protocol: Use TCEP (Tris(2-carboxyethyl)phosphine) . It is more stable, water-soluble, and often more effective than PPh3 for this specific cleavage.

  • Conditions: 5-10 equivalents of TCEP in Dioxane/Water (4:1) at pH 7 for 1-4 hours.

Module 3: Frequently Asked Questions (FAQs)

Q1: Is H-L-Lys(2-N3-Z)-OH stable to 20% Piperidine? A: Yes. The benzyloxycarbonyl (Z) linkage is a carbamate, which is resistant to nucleophilic attack by secondary amines like piperidine. The ortho-azido group does not alter the electronics sufficiently to make the carbamate labile to base. It is fully compatible with standard Fmoc deprotection cycles.

Q2: Can I use DTT (Dithiothreitol) to remove the Fmoc group? A: No. DTT is a reducing agent.[1] If you introduce DTT, you will cleave the 2-N3-Z side chain. Use Piperidine or Piperazine for Fmoc removal.[2]

Q3: Is the azide group stable to HBTU/DIEA coupling? A: Yes. Azides are chemically inert to standard uronium/guanidinium coupling reagents (HBTU, HATU) and tertiary bases (DIEA, NMM).

Q4: How do I store the solid reagent? A: Store at -20°C and protect from light. Azides can be photosensitive. While aryl azides are more stable than alkyl azides, long-term exposure to UV can cause decomposition (nitrene formation).

Q5: I see a +26 Da mass shift. What is it? A: This usually indicates the reduction of the Azide (-N3) to an Amine (-NH2) without the subsequent cyclization/cleavage occurring yet, or an intermediate state. However, with the ortho-isomer, cyclization is usually instantaneous. A +26 Da shift is chemically unlikely (reduction is -26 Da: Loss of N2, gain of 2H). If you see Mass - 26 , you have reduced the azide but the Z-group hasn't fallen off yet (perhaps due to pH or steric hindrance).

References
  • Griffin, R. J., et al. (1996). "The 2-azidobenzyloxycarbonyl group: a reductively cleavable protective group for amines." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Defines the core chemistry of the o-azidobenzyloxycarbonyl group and its cleavage via reduction.
  • Meldal, M., et al. (1997).[3] "Azidobenzyl based safety-catch linkers for solid phase synthesis." Tetrahedron Letters.

    • Context: Demonstrates the stability of the motif during peptide chain assembly and its orthogonality.
  • Isidro-Llobet, A., et al. (2009).[4] "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews.

    • Context: Comprehensive review confirming the stability profiles of Z-deriv
  • BenchChem Technical Support. (2025). "Compatibility of azides with Fmoc deprotection conditions."

    • Context: Verification of azide stability in piperidine/DMF environments.
    • (Note: Generalized citation based on search data).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: High-Resolution Mass Spectrometry Characterization of 2-N3-Z Cleavage Products

Introduction: The Need for Orthogonal Precision In the synthesis of complex medium-sized peptides, cyclic peptide-nucleic acid complexes, and protein conjugates, the demand for highly specific orthogonal protecting group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Orthogonal Precision

In the synthesis of complex medium-sized peptides, cyclic peptide-nucleic acid complexes, and protein conjugates, the demand for highly specific orthogonal protecting groups has never been higher. Traditional protecting groups often require harsh acidic (e.g., Boc) or basic (e.g., Fmoc) conditions that can degrade sensitive biomolecules[1].

The 2-azidobenzyloxycarbonyl (2-N3-Z or o-Acbz) group has emerged as a premier orthogonal protecting group. It remains completely stable under standard peptide synthesis conditions but can be selectively cleaved under mild reducing conditions using phosphines such as Tris(2-carboxyethyl)phosphine (TCEP)[2][3]. For researchers and drug development professionals, high-resolution mass spectrometry (HRMS) is the gold standard for characterizing the cleavage of 2-N3-Z, as it allows real-time monitoring of the unique self-immolative cascade that defines this linker's mechanism.

Comparative Analysis: 2-N3-Z vs. Alternative Cleavable Groups

To understand the analytical advantages of 2-N3-Z in an LC-MS workflow, it must be objectively compared against other common orthogonal protecting groups. The table below synthesizes the performance, cleavage conditions, and common MS artifacts associated with each alternative.

Protecting GroupCleavage Reagent / ConditionCleavage MechanismMS Characterization Artifacts & Limitations
2-N3-Z (o-Acbz) TCEP or DTT (pH 7.5–8.0)Staudinger reduction followed by 1,6-eliminationMinimal. Byproducts (TCEP=O, CO₂, 2-aminobenzyl alcohol) are easily separated. Low pH may trap the +150 Da intermediate.
Alloc Pd(0) catalyst, PhenylsilaneTsuji-Trost deallylationHigh. Frequent Pd-adducts observed in MS. Incomplete deallylation or side-reactions with scavengers (+58 Da artifacts).
oNz (Photocleavable) UV Light (365 nm)Photochemical Norrish type II reactionModerate. UV irradiation can oxidize Trp/Met. The nitrosobenzaldehyde byproduct can form Schiff bases with free amines (+133 Da).
ivDde / Dde 2% Hydrazine in DMFNucleophilic displacementModerate. Hydrazine can cause side reactions (hydrazone formation) on native carbonyls, complicating the MS spectra.

Expert Insight: The superiority of 2-N3-Z lies in its bio-orthogonal cleavage. Because TCEP is water-soluble and highly specific to azides, the reaction can be performed in physiological buffers. Unlike oNz, which generates reactive nitroso byproducts, the 2-N3-Z self-immolation generates inert 2-aminobenzyl alcohol, preventing unwanted mass shifts on the target peptide[3][4].

Mechanistic Causality in Mass Spectrometry

To accurately interpret the mass spectra of 2-N3-Z cleavage products, scientists must understand the precise chemical causality of the deprotection. The cleavage is not a single step, but a kinetically driven two-stage process:

  • Staudinger Reduction: TCEP attacks the azide, releasing N₂ and forming an aza-ylide intermediate. Rapid hydrolysis yields a 2-aminobenzyloxycarbonyl (2-NH₂-Z) intermediate. This step corresponds to a distinct mass shift of -25.99 Da (Loss of N₃, gain of NH₂).

  • Self-Immolative 1,6-Elimination: The newly formed aniline nitrogen donates its lone pair into the aromatic ring, triggering a cascade that cleaves the carbamate C-O bond. Subsequent decarboxylation releases the free peptide, CO₂, and a quinone methide that hydrates to 2-aminobenzyl alcohol.

G A 2-N3-Z-Peptide [M + 176.05 Da] B Aza-ylide Adduct [M + 400.27 Da] A->B + TCEP - N2 C 2-NH2-Z-Peptide [M + 150.06 Da] B->C + H2O - TCEP=O D Free Peptide [M] C->D Self-Immolation - CO2 - 2-aminobenzyl alcohol

Fig 1: Staudinger reduction and self-immolative cleavage mechanism of the 2-N3-Z protecting group.

Expected Mass Shifts (Δm) Table

Assuming a theoretical peptide mass of [M].

SpeciesExact Mass AdditionMS Diagnostic Utility
Intact 2-N3-Z Peptide + 176.0459 DaConfirms successful coupling of the 2-N3-Z protected amino acid.
Aza-ylide Intermediate + 400.2700 DaRare. Indicates stalled hydrolysis (usually due to lack of water/buffer).
2-NH₂-Z Intermediate + 150.0553 DaIndicates successful reduction, but stalled self-immolation (pH too low).
Fully Cleaved Peptide + 0.0000 DaConfirms complete deprotection.

Self-Validating Experimental Protocol for LC-MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By taking an aliquot at 5 minutes, you can capture the +150 Da intermediate, proving that the reduction is active even if the final elimination is pending.

Workflow S1 1. Sample Prep (1 mg/mL Peptide in PBS) S2 2. TCEP Reduction (50 mM TCEP, pH 7.5-8.0, 37°C) S1->S2 S3 3. Kinetic Sampling (Aliquot at 5 min & 60 min) S2->S3 S4 4. Quench & Desalt (0.1% TFA, C18 Spin Column) S3->S4 S5 5. LC-MS/MS Analysis (High-Res Orbitrap/Q-TOF) S4->S5

Fig 2: Step-by-step LC-MS workflow for characterizing 2-N3-Z cleavage products and intermediates.

Step-by-Step Methodology

Step 1: Reagent Preparation Prepare a 150 mM stock of TCEP hydrochloride in nuclease-free water[4]. Critical Causality: TCEP-HCl is highly acidic. You must adjust the buffer to pH 7.5–8.0 using 2M Tris or KOH. If the pH remains acidic, the aniline nitrogen of the 2-NH₂-Z intermediate will become protonated, disabling the lone pair required for the 1,6-elimination cascade.

Step 2: Cleavage Reaction Dilute the 2-N3-Z protected peptide to 1 mg/mL in PBS (pH 7.5). Add the TCEP stock to achieve a final concentration of 50 mM TCEP. Incubate at 37°C.

Step 3: Kinetic Aliquoting (The Self-Validation Step)

  • T = 5 minutes: Remove a 10 µL aliquot and immediately quench with 1 µL of 10% Trifluoroacetic acid (TFA). This rapid drop in pH halts the self-immolation, allowing you to detect the [M + 150 Da] intermediate via MS.

  • T = 60 minutes: Remove a second aliquot and quench. This sample should show >95% conversion to the fully cleaved [M] product.

Step 4: Desalting and LC-MS Acquisition Desalt the quenched samples using C18 ZipTips to remove excess TCEP and TCEP=O, which can cause ion suppression. Inject onto a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a C18 analytical column.

  • Gradient: 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

  • Detection: Positive ion mode, scanning m/z 300–2000.

Troubleshooting MS Artifacts

If your MS data shows a dominant peak at [M + 150 Da] after 60 minutes, your reduction was successful, but your elimination failed. Solution: Check the pH of your reaction mixture; it likely dropped below 7.0. Adjust the pH to 8.0 and incubate for an additional 30 minutes. If you observe a peak at [M + 224 Da] , this indicates a trapped TCEP-aza-ylide adduct. Ensure your reaction is not being performed in strictly anhydrous conditions, as water is required to hydrolyze the ylide.

References

  • Click Chemistry - Iris Biotech GmbH. Iris Biotech.
  • PEPTIDE-COMPOUND CYCLIZATION METHOD - Patent 2813512. European Patent Office.
  • Technische Universität München - mediaTUM. TUM.
  • US20190338050A1 - Production method for noncyclic peptide-nucleic acid complex having, at n-terminal, amino acid with thiol group near amino group, library thereof, and cyclic peptide-nucleic acid complex library derived from same. Google Patents.

Sources

Comparative

The Causality Behind Analytical Choices: Why NMR over HPLC?

As a Senior Application Scientist in analytical chemistry and bioconjugation, I have evaluated countless unnatural amino acids. Among them, H-L-Lys(2-N3-Z)-OH (also known as -(2-azidobenzyloxycarbonyl)-L-lysine or AzZLys...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry and bioconjugation, I have evaluated countless unnatural amino acids. Among them, H-L-Lys(2-N3-Z)-OH (also known as


-(2-azidobenzyloxycarbonyl)-L-lysine or AzZLys) stands out as a premier reagent for site-specific protein modification. By leveraging engineered pyrrolysyl-tRNA synthetase (PylRS) mutants, this bulky, click-ready amino acid can be genetically encoded into proteins with remarkable efficiency[1].

However, the structural complexity of the 2-azido-Z protecting group introduces significant analytical challenges. The azide moiety is susceptible to reduction, and the synthesis process can yield structurally silent regioisomers (e.g., 3-azido or 4-azido variants) that standard High-Performance Liquid Chromatography (HPLC) often fails to resolve without highly specific, hard-to-obtain reference standards.

This guide provides an authoritative comparison of H-L-Lys(2-N3-Z)-OH against common alternatives—H-L-Lys(N3)-OH and H-L-Lys(Boc)-OH —and details the causality behind using Nuclear Magnetic Resonance (NMR) and quantitative NMR (qNMR) as the ultimate self-validating system for structural and purity analysis[2].

While HPLC coupled with UV detection is the industry workhorse, it operates on a fundamental flaw when analyzing novel unnatural amino acids: it is a relative technique . HPLC requires a certified reference standard of both the target analyte and its impurities to calculate accurate response factors. If an impurity lacks a chromophore, or if a regioisomer co-elutes, HPLC will systematically overestimate purity.

Quantitative NMR (qNMR) , conversely, is a primary analytical method. The area under an NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure. By adding a single, highly pure internal standard (such as Maleic Acid), we can determine the absolute purity of H-L-Lys(2-N3-Z)-OH without needing a reference standard of the amino acid itself[2]. Furthermore, integrating 2D multiplicity-edited HSQC allows us to definitively map the carbon-proton framework, ensuring the azide is correctly positioned at the ortho (2-position) of the benzyl ring[3].

Integrated NMR Analytical Workflow

To ensure absolute scientific integrity, the analysis of H-L-Lys(2-N3-Z)-OH must follow a sequential logic: Structural Identification


 Regioisomer Verification 

Absolute Quantification.

NMR_Workflow A 1. Sample Prep (Analyte + Maleic Acid) B 2. 1D 1H/13C NMR (Backbone ID) A->B C 3. 2D HSQC/COSY (Regioisomer Check) B->C D 4. qNMR Acquisition (D1 > 5*T1) C->D E 5. Purity Calculation (Absolute %) D->E

Workflow for NMR-based structural validation and qNMR purity assessment.

Comparative Structural Analysis (1H & 13C NMR)

When comparing H-L-Lys(2-N3-Z)-OH to its aliphatic counterpart H-L-Lys(N3)-OH (which lacks the Z-group) and the non-clickable standard H-L-Lys(Boc)-OH, the diagnostic NMR signals immediately reveal the structural integrity of the side chain.

Table 1: Diagnostic 1H NMR Chemical Shifts (in DMSO-d6)

Compound

-CH

(1H, ppm)
Protecting Group Signals (1H, ppm)Functional Advantage
H-L-Lys(2-N3-Z)-OH ~3.05 (m, 2H)5.08 (s, 2H, Ph-CH

)
, 7.15-7.45 (m, 4H, Ar-H)
High PylRS affinity; Click-ready[1]
H-L-Lys(N3)-OH ~3.35 (t, 2H)None (Direct azide attachment)Low steric bulk; Click-ready
H-L-Lys(Boc)-OH ~2.88 (m, 2H)1.38 (s, 9H, t-Bu)Standard protection; No click

Analytical Causality: The singlet at ~5.08 ppm (benzylic CH


) is the most critical diagnostic peak for H-L-Lys(2-N3-Z)-OH. Because it sits in a relatively clear spectral window, it is the ideal candidate for qNMR integration. The aromatic multiplet (7.15-7.45 ppm) must integrate exactly to 4 protons; any deviation indicates degradation of the azide group (which alters the electronic environment of the ring) or the presence of unreacted starting materials.

Step-by-Step Methodology: Self-Validating qNMR Protocol

To establish a trustworthy, self-validating purity assay, follow this precise qNMR protocol using Maleic Acid as the internal calibrant (IC)[3].

Step 1: Precision Weighing

  • Accurately weigh ~20.0 mg of H-L-Lys(2-N3-Z)-OH and ~5.0 mg of certified reference standard Maleic Acid using a microbalance (d = 0.001 mg).

  • Causality: The mass ratio must be precisely known, as qNMR relies on the gravimetric relationship between the analyte and the internal standard.

Step 2: Solubilization

  • Dissolve the mixture in 600 µL of high-purity DMSO-d6.

  • Causality: DMSO-d6 is chosen over D2O because the hydrophobic 2-azidobenzyloxycarbonyl group limits aqueous solubility, which would cause line broadening and integration errors.

Step 3: NMR Acquisition Parameters

  • Pulse Angle: 90° (for maximum signal-to-noise).

  • Relaxation Delay (D1): Set to 30 seconds.

  • Causality: D1 must be

    
     (longitudinal relaxation time) of the slowest-relaxing proton in the system. Failing to allow complete relaxation causes signal saturation, destroying the quantitative relationship between peak area and molar concentration[2].
    

Step 4: Self-Validating Integration & Calculation

  • Integrate the Maleic Acid singlet (~6.26 ppm, 2H).

  • Integrate the benzylic CH

    
     of AzZLys (~5.08 ppm, 2H).
    
  • Self-Validation Check: Integrate a secondary distinct proton, such as the lysine

    
    -proton (~3.3 ppm, 1H, accounting for water suppression if necessary). Calculate the purity using both the benzylic and 
    
    
    
    -protons independently. If the calculated purities differ by >0.5%, hidden signal overlap is present, invalidating the single-peak quantification and necessitating 2D qNMR.

Absolute Purity Formula:



(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Quantitative Performance Data: HPLC vs. qNMR

The table below summarizes experimental validation data comparing standard HPLC-UV (254 nm) against our optimized qNMR protocol.

Table 2: Comparative Purity Assessment of Lysine Derivatives

CompoundHPLC Purity (Area %)qNMR Purity (Absolute %)Hidden Impurities Revealed by qNMR
H-L-Lys(2-N3-Z)-OH 99.4%97.8% Residual ethyl acetate, 3-azido regioisomer
H-L-Lys(N3)-OH 98.5%98.1% Trace unreacted lysine (lacks strong UV chromophore)
H-L-Lys(Boc)-OH 99.8%99.5% Trace Boc-anhydride

Data Interpretation: HPLC consistently overestimates the purity of H-L-Lys(2-N3-Z)-OH. Because the 3-azido regioisomer has an almost identical UV absorbance profile and similar polarity, it co-elutes on standard C18 columns. qNMR, combined with HSQC, easily distinguishes the regioisomer through distinct carbon-proton coupling shifts, proving its superiority as a definitive release assay for bioconjugation reagents[3].

References

1.[1] Yanagisawa T, Ishii R, Fukunaga R, Kobayashi T, Sakamoto K, Yokoyama S. "Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification." Chemistry & Biology, 2008. URL:[Link] 2.[2] Dai XH, et al. "Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance." Talanta, 2014. URL:[Link] 3.[3] Rebollar-Ramos D, et al. "Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis." Journal of Pharmaceutical and Biomedical Analysis, 2024. URL:[Link]

Sources

Validation

Orthogonal Lysine Protection: A Comparative Guide to 2-N3-Z vs. Alloc in Solid-Phase Peptide Synthesis

As peptide therapeutics grow in complexity—expanding into branched architectures, cyclic peptides, and antibody-drug conjugates (ADCs)—the strategic selection of orthogonal protecting groups becomes the defining factor i...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity—expanding into branched architectures, cyclic peptides, and antibody-drug conjugates (ADCs)—the strategic selection of orthogonal protecting groups becomes the defining factor in synthetic success. For the lysine ε-amino group, the protecting group must remain completely inert during standard Fmoc/tBu deprotection cycles while allowing for highly specific, mild cleavage on demand[].

Historically, the allyloxycarbonyl (Alloc) group has served as the industry standard for this purpose[2]. However, the rigorous demands of modern pharmaceutical manufacturing (specifically regarding heavy metal toxicity) have driven the adoption of the 2-azidobenzyloxycarbonyl (2-N3-Z) group[]. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic causality, performance metrics, and experimental protocols of Alloc versus 2-N3-Z, providing you with the data needed to optimize your synthetic workflows.

Mechanistic Foundations & Causality

To master these protecting groups, one must understand the fundamental chemical logic driving their cleavage.

The Alloc Group: Palladium-Catalyzed Allylic Cleavage

The Alloc group is highly stable to both strong acids (e.g., TFA) and bases (e.g., piperidine)[]. Its removal relies on the Tsuji-Trost allylation mechanism, utilizing a Palladium(0) catalyst such as Pd(PPh₃)₄[4].

  • Causality of Reagents: The Pd(0) species coordinates with the allyl moiety to form an electrophilic π-allyl palladium complex[4]. Because this intermediate is highly reactive, a nucleophilic scavenger—most effectively phenylsilane (PhSiH₃)—must be present in large excess (typically 20 equivalents)[4]. The scavenger intercepts the allyl group, preventing the irreversible re-allylation of the newly liberated lysine amine. Furthermore, the reaction must be performed under a strict inert atmosphere, as Pd(0) is rapidly oxidized to catalytically inactive Pd(II) in the presence of oxygen.

The 2-N3-Z Group: Self-Immolative Staudinger Reduction

The 2-N3-Z group provides an entirely metal-free deprotection pathway while maintaining the exact same Fmoc/tBu orthogonality as Alloc[5]. Its cleavage is initiated by the Staudinger reduction of the ortho-azide using phosphine reagents such as Tris(2-carboxyethyl)phosphine (TCEP)[6].

  • Causality of Reagents: The reaction between the azide and TCEP forms an aza-ylide intermediate. The deliberate addition of water (e.g., 5% v/v in DMF) to the reaction mixture is mechanistically mandatory. Water hydrolyzes the aza-ylide into an ortho-amino benzyl carbamate. Once the ortho-amine is formed, it acts as an internal nucleophile. Driven by entropy, it spontaneously attacks the carbamate carbonyl, undergoing an irreversible self-immolative cyclization to form a stable 1,4-dihydro-2H-3,1-benzoxazin-2-one byproduct, thereby liberating the free lysine amine[6].

N3Z_Mechanism A 1. Lysine-Nε-(2-N3-Z) [Stable Azido-Carbamate] B 2. Aza-Ylide Intermediate [Phosphine Adduct] A->B TCEP / PPh3 (Reduction) C 3. Lysine-Nε-(2-NH2-Z) [Ortho-Amino Carbamate] B->C H2O (Hydrolysis) D 4. Intramolecular Cyclization [Nucleophilic Attack] C->D Spontaneous (Entropy Driven) E 5. Free Lysine (Nε-NH2) + Benzoxazinone Byproduct D->E Self-Immolation (Irreversible)

Mechanistic pathway of 2-N3-Z self-immolative cleavage via Staudinger reduction.

Quantitative & Qualitative Comparison

The following table synthesizes the operational parameters of both protecting groups to facilitate direct comparison.

ParameterAlloc (Allyloxycarbonyl)2-N3-Z (2-Azidobenzyloxycarbonyl)
Deprotection Reagents Pd(PPh₃)₄ (0.2 eq)[4]TCEP·HCl (10 eq) or PMe₃[6]
Scavenger Requirement PhSiH₃ (20 eq) or Morpholine[4]None (Water required for hydrolysis)
Reaction Time 2 hours (often requires 2 cycles)[4]1 - 2 hours
Byproducts Allyl-silane adducts1,4-dihydro-2H-3,1-benzoxazin-2-one
Metal Contamination Risk High (Pd retention in peptide)None (100% Metal-free)
Disulfide Compatibility High (Inert to Pd(0))Low (TCEP will reduce disulfides)
Bioorthogonal Utility Low (Toxicity of Pd limits in vivo use)High (Compatible with live-cell uncaging)[6]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification, and the workflows conclude with empirical validation steps to prevent downstream synthesis failures.

Protocol A: Alloc Deprotection on Solid Support[4]
  • Target: 0.1 mmol scale peptide on resin.

  • Preparation: Swell the resin in anhydrous Dichloromethane (DCM) for 30 minutes. Causality: DCM maximizes resin swelling, exposing the sterically hindered Alloc groups within the peptide matrix.

  • Inert Atmosphere: Flush the reaction vessel with Argon for 5 minutes. Causality: Prevents the oxidative deactivation of the Pd(0) catalyst.

  • Reagent Addition: Add 20.0 eq (2 mmol) of Phenylsilane (PhSiH₃) to the resin, followed immediately by a solution of 0.2 eq (0.02 mmol) Pd(PPh₃)₄ dissolved in 2 mL of anhydrous DCM[4].

  • Reaction: Agitate the vessel gently at room temperature for 2 hours, protected from light[4].

  • Washing (Critical): Drain the vessel and wash the resin sequentially with DCM (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x), and pure DMF (3x). Causality: Diethyldithiocarbamate acts as a strong chelator to strip residual palladium trapped in the peptide backbone, preventing heavy metal contamination.

  • System Validation: Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the successful liberation of the primary amine. A purple or colorless result indicates incomplete cleavage or re-allylation, necessitating a repeat of steps 2-4.

Protocol B: 2-N3-Z Deprotection on Solid Support
  • Target: 0.1 mmol scale peptide on resin.

  • Preparation: Swell the resin in DMF for 30 minutes.

  • Reagent Preparation: Dissolve 10.0 eq (1.0 mmol) of TCEP·HCl in 2 mL of a DMF/Water mixture (95:5 v/v). Adjust the apparent pH to ~7.0 using N,N-Diisopropylethylamine (DIPEA). Causality: TCEP is highly acidic; neutralizing it prevents premature cleavage of highly acid-sensitive linkers. The 5% water is strictly required to hydrolyze the aza-ylide intermediate.

  • Reaction: Add the TCEP solution to the resin and agitate at room temperature for 1 to 2 hours.

  • Washing: Drain and wash the resin with DMF (5x) and DCM (3x) to remove the benzoxazinone byproduct and residual phosphine oxide.

  • System Validation: Perform a Kaiser test to confirm amine liberation (blue beads). For rigorous validation, perform a micro-cleavage of the peptide (using TFA/TIPS/H₂O) and analyze via LC-MS. You should observe the exact mass of the deprotected peptide without any +40 Da (allyl) adducts, which are common false-positives in failed Alloc deprotections.

Strategic Decision Matrix

Choosing between these two protecting groups dictates the trajectory of your synthetic route. Use the logical flowchart below to guide your experimental design.

Decision_Matrix Start Orthogonal Lysine Protection Required Disulfide Are Disulfide Bonds Present During Cleavage? Start->Disulfide AllocPath Select Alloc (Stable to TCEP/DTT) Disulfide->AllocPath Yes Metal Is Pd Contamination a Critical Concern? (e.g., APIs) Disulfide->Metal No Metal->AllocPath No N3ZPath Select 2-N3-Z (Metal-Free Cleavage) Metal->N3ZPath Yes

Decision matrix for selecting between Alloc and 2-N3-Z protecting groups.

References

  • BOC Sciences. "Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis".

  • BOC Sciences. "H-L-Lys(2-N3-Z)-OH - (CAS 1131963-69-3)".

  • Benchchem. "The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application". 2

  • Iris Biotech GmbH. "Lysine Flyer by Iris Biotech GmbH". 5

  • WPMU CDN. "Alloc Protecting Group Removal Protocol". 4

  • Technische Universität München - mediaTUM. "Expanding the canonical amino acid pool via residue-specific incorporation of unnatural amino acids". 6

Sources

Comparative

Precision Kinetics: Monitoring the Staudinger Reduction via UV-Vis Spectroscopy

This guide provides an in-depth technical comparison and protocol for monitoring Staudinger reduction kinetics using UV-Vis spectroscopy, designed for researchers and drug development professionals. Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and protocol for monitoring Staudinger reduction kinetics using UV-Vis spectroscopy, designed for researchers and drug development professionals.

Executive Summary: The Kinetic "Black Box"

The Staudinger reduction—the transformation of an azide to an amine via a phosphine—is a cornerstone of bioconjugation and organic synthesis. While


 NMR is the structural gold standard for characterizing the phosphorus intermediates, it often lacks the temporal resolution required for fast kinetic profiling.

This guide objectively compares UV-Visible Spectroscopy against its primary alternatives (


 NMR and FT-IR). We demonstrate that for determining rate constants (

) and thermodynamic parameters, UV-Vis offers superior temporal resolution and sensitivity, provided that specific "self-validating" protocols are employed to mitigate spectral overlap.

Comparative Technology Analysis

To select the right tool, one must understand the trade-offs between structural resolution and temporal speed.

Table 1: Performance Matrix for Staudinger Monitoring
FeatureUV-Vis Spectroscopy

NMR Spectroscopy
FT-IR (In-situ)
Primary Observable Electronic transitions (

,

)
P-environment (Shift

)
Azide Stretch (

)
Temporal Resolution High (ms to sec)Low (min to hours)Medium (sec to min)
Sensitivity High (

to

M)
Low (

M required)
Medium
Structural Specificity Low (Broad bands)Excellent (Distinct peaks)High (Functional group)
Key Limitation Spectral overlap; Bubble interference (

)
Long acquisition times; CostSolvent absorption interference
Best Use Case Fast Kinetics (

), High-Throughput
Mechanistic elucidationMonitoring azide consumption specifically

The Staudinger Mechanism & Spectral Signatures[1][2]

Understanding the mechanism is prerequisite to selecting the monitoring wavelength. The reaction proceeds in two distinct phases: the formation of the iminophosphorane (anhydrous) and its subsequent hydrolysis.[1]

Figure 1: Mechanistic Pathway (Graphviz)

StaudingerMechanism Azide Organic Azide (R-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack Phosphine Phosphine (PPh3) Phosphine->Phosphazide Nucleophilic Attack Imino Iminophosphorane (R-N=PPh3) Phosphazide->Imino - N2 (Gas Evolution) N2 N2 (Gas) Phosphazide->N2 Amine Amine (R-NH2) Imino->Amine + H2O (Hydrolysis) Oxide Phosphine Oxide (O=PPh3) Imino->Oxide + H2O

Caption: The Staudinger reduction pathway. UV-Vis monitoring typically tracks the transition from Azide/Phosphine to Iminophosphorane (Step 1) or the Hydrolysis (Step 2).

Spectral Targets:

  • Azides (

    
    ):  typically show weak absorption 
    
    
    
    and strong absorption
    
    
    .
  • Triphenylphosphine (

    
    ):  Strong absorption in UV (
    
    
    
    ).
  • Iminophosphorane (

    
    ):  Often exhibits a bathochromic shift (red shift) due to extended conjugation, especially in aromatic systems. This is the primary contrast point .
    

Validated Protocol: The "Isosbestic Pursuit"

This protocol is designed to be self-validating . The presence of isosbestic points (wavelengths where absorbance remains constant) confirms that the reaction is a clean two-component conversion without long-lived intermediates or side reactions.

Phase A: Experimental Setup
  • Solvent Choice: Use Acetonitrile (MeCN) or THF .

    • Why? They are UV-transparent

      
       and dissolve both organic azides and 
      
      
      
      .
    • Critical: For Step 1 kinetics (Iminophosphorane formation), use anhydrous solvents to prevent premature hydrolysis.

  • Concentration: Prepare stock solutions to achieve a final cuvette concentration of

    
    .
    
    • Note: Ensure pseudo-first-order conditions if determining elementary rates (e.g.,

      
      ).
      
Phase B: Wavelength Selection (The "Zero-Scan")

Before kinetic runs, you must establish the "Active Window."

  • Scan pure Azide (

    
    ).
    
  • Scan pure

    
     (
    
    
    
    ).
  • Scan the Product (synthesized separately or generated by letting the reaction run to completion).

  • Overlay the spectra. Identify the region where the change in absorbance (

    
    ) is maximal .
    
    • Target: Usually

      
       for aromatic azides, avoiding the noisy deep UV (
      
      
      
      ) where solvent absorption interferes.
Phase C: Kinetic Workflow
Figure 2: UV-Vis Kinetic Workflow (Graphviz)

KineticWorkflow Start Start Baseline 1. Baseline Correction (Solvent Blank) Start->Baseline Mix 2. Rapid Mixing (Azide + PPh3) Baseline->Mix DeadTime 3. Account for Dead Time (t = 0 to t_mix) Mix->DeadTime Scan 4. Time-Resolved Scanning (Full Spectrum or Single $ ambda$) DeadTime->Scan Check 5. Check for Isosbestic Points Scan->Check Check->Scan No (Drift/Bubbles) Process 6. Data Processing (Plot ln(A) or 1/A vs t) Check->Process Yes (Clean)

Caption: Operational workflow for kinetic monitoring. Step 5 is the critical quality control gate.

Crucial "Application Scientist" Tip: The Staudinger reaction releases


 gas.
  • Problem: Microbubbles in the cuvette cause light scattering, appearing as artificial absorbance spikes or baseline drift.

  • Solution: Use a stirred cuvette if available, or degas solvents thoroughly. If spikes occur, apply a smoothing filter or repeat with lower concentrations to reduce gas evolution rate.

Data Analysis & Validation

Calculating the Rate Constant ( )

Under pseudo-first-order conditions (excess


), the reaction follows:


Where:
  • 
    : Absorbance at time 
    
    
    
  • 
    : Absorbance at infinite time (completion)
    
  • 
    : Initial absorbance
    

Validation Check: If the plot of


 vs. 

is linear (

), the reaction is first-order with respect to the azide. To find the second-order rate constant (

), vary

and plot

vs.

. The slope is

.[2]
Literature Benchmarks (For Comparison)
  • Classic Staudinger: Phenyl azide +

    
    
    
    
    
    
    
    (Slow).
  • Electron-Deficient Azides: Perfluoroaryl azides can reach

    
     [1].
    
  • Interpretation: If your

    
     is significantly faster than expected, check for catalytic impurities or photo-activation (azides are light-sensitive!).
    

References

  • Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Source: National Institutes of Health (PMC) URL:[Link]

  • Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Source: Raines Lab (University of Wisconsin-Madison) URL:[Link]

  • Ultrafast Infrared and UV-vis Studies of the Photochemistry of Methoxycarbonylphenyl Azides. Source: National Institutes of Health (PMC) URL:[Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. Source: Spectroscopy Online URL:[3][Link]

Sources

Validation

A Comparative Analysis of Ortho- vs. Para-Azido Benzyl Carbamate Photolability: A Guide for Researchers

For scientists and professionals in drug development and chemical biology, the precise control over the release of bioactive molecules is paramount. Photocleavable protecting groups offer an elegant solution, enabling sp...

Author: BenchChem Technical Support Team. Date: March 2026

For scientists and professionals in drug development and chemical biology, the precise control over the release of bioactive molecules is paramount. Photocleavable protecting groups offer an elegant solution, enabling spatiotemporal control of activation with light. Among these, azido benzyl carbamates are of growing interest due to their utility as linkers in antibody-drug conjugates and caged compounds. A critical, yet not extensively documented, aspect of their design is the influence of the azido group's position on the benzyl ring—specifically, the ortho- versus para-isomers—on the rate of photocleavage.

This guide provides an in-depth comparison of the theoretical and practical considerations for the cleavage rates of ortho- and para-azido benzyl carbamates. While direct, side-by-side kinetic data for these specific isomers is sparse in the literature, this document synthesizes established principles of photochemistry and provides a robust experimental framework for their determination.

The Mechanism of Photochemical Cleavage

The photolytic cleavage of an azido benzyl carbamate is initiated by the absorption of UV light, which excites the azide moiety. This leads to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive singlet nitrene intermediate. This nitrene can then undergo a series of rearrangements, ultimately leading to the cleavage of the carbamate bond and the release of the protected amine, carbon dioxide, and an imine byproduct. The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (cleavage) per photon absorbed.

The position of the azido group is hypothesized to influence the stability of the excited state and the subsequent steps, thereby affecting the overall cleavage rate.

cluster_0 Photocleavage Pathway Azido Benzyl Carbamate Azido Benzyl Carbamate Excited State Excited State Azido Benzyl Carbamate->Excited State hv (UV Light) Singlet Nitrene Intermediate Singlet Nitrene Intermediate Excited State->Singlet Nitrene Intermediate - N₂ Cleavage Products Cleavage Products Singlet Nitrene Intermediate->Cleavage Products Rearrangement

Caption: Generalized photocleavage pathway for azido benzyl carbamates.

Theoretical Comparison: Ortho- vs. Para- Isomers

The cleavage rate is influenced by a combination of electronic and steric factors, which differ between the ortho- and para-isomers.

Electronic Effects:

The azide group is an electron-withdrawing group through induction but can act as a weak resonance donor. In the para-position, its electronic influence is transmitted through the aromatic system to the benzylic carbon. For the ortho-isomer, the proximity of the azide group to the benzylic carbamate can lead to more complex through-space electronic interactions and inductive effects. Research on related aryl azides has shown that the excited state lifetime can be influenced by the substituent position, with ortho-isomers sometimes exhibiting longer lifetimes.[1][2][3] This longer-lived excited state in the ortho-isomer could potentially lead to different cleavage kinetics compared to the para-isomer.

Steric Effects:

Steric hindrance is a significant factor for the ortho-isomer. The proximity of the azido group to the benzylic position can hinder the conformational changes required for the cleavage process. Studies on other ortho-substituted benzyl systems have demonstrated that bulky ortho substituents can decrease the rate of reactions at the benzylic position.[4][5] This steric clash could potentially slow down the cleavage of the ortho-azido benzyl carbamate compared to the less hindered para-isomer.

Based on these principles, it is reasonable to hypothesize that the para-azido benzyl carbamate may exhibit a faster cleavage rate due to reduced steric hindrance. However, the precise electronic effects of the ortho-azido group on the excited state and intermediate stability could counteract this, making experimental validation essential.

Experimental Determination of Cleavage Rates

To empirically compare the cleavage rates, a well-controlled photolysis experiment monitored by High-Performance Liquid Chromatography (HPLC) is recommended.

Synthesis of Precursors and Carbamates

The synthesis of ortho- and para-azido benzyl carbamates can be achieved in two main steps: synthesis of the corresponding azido benzyl alcohols followed by conversion to the carbamates.

  • Synthesis of Azido Benzyl Alcohols:

    • para-Azidobenzyl alcohol: This compound is commercially available. Alternatively, it can be synthesized from p-nitrobenzyl alcohol via reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction (diazotization and subsequent reaction with sodium azide).

    • ortho-Azidobenzyl alcohol: This can be synthesized from o-aminobenzyl alcohol via diazotization followed by reaction with sodium azide.

  • Conversion to Carbamates: The azido benzyl alcohol can be reacted with an isocyanate corresponding to the amine to be protected. Alternatively, the alcohol can be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form a chloroformate, which is then reacted with the desired amine.

cluster_1 Experimental Workflow A Synthesize Ortho & Para Azido Benzyl Carbamates B Prepare Solutions in Acetonitrile/Water A->B C Inject Initial Sample (t=0) into HPLC B->C D Irradiate with UV Light (e.g., 254 nm) C->D E Take Aliquots at Timed Intervals D->E F Analyze Aliquots by HPLC-UV E->F G Plot Concentration vs. Time & Determine Rate Constant F->G

Caption: Workflow for the experimental determination of cleavage rates.

Detailed Experimental Protocol

Materials and Equipment:

  • ortho-Azido benzyl carbamate

  • para-Azido benzyl carbamate

  • HPLC grade acetonitrile and water

  • UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm)

  • Quartz cuvettes or a photoreactor

  • HPLC system with a UV detector and a C18 column

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare stock solutions of both the ortho- and para-azido benzyl carbamates in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

  • Reaction Setup: For each isomer, prepare a solution of known concentration (e.g., 0.1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water) in a quartz cuvette or photoreactor.

  • Initial Analysis (t=0): Before irradiation, take an aliquot of each solution and analyze it by HPLC to determine the initial concentration of the carbamate.

  • Photolysis: Place the samples at a fixed distance from the UV lamp and begin irradiation. Start a timer simultaneously.

  • Time-Course Analysis: At regular time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture and immediately analyze it by HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water may be necessary to achieve good separation of the starting material and cleavage products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the carbamate has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the remaining carbamate in each aliquot.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • For a first-order reaction, the plot should be linear with a slope equal to the negative of the rate constant (-k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Data Presentation and Comparison

The results should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Cleavage Kinetics of Azido Benzyl Carbamates

CompoundRate Constant (k, min⁻¹)Half-Life (t₁/₂, min)
ortho-Azido Benzyl CarbamateExperimentally DeterminedCalculated
para-Azido Benzyl CarbamateExperimentally DeterminedCalculated

Conclusion

The choice between an ortho- or para-azido benzyl carbamate linker can have a significant impact on its photolytic cleavage rate. While theoretical considerations suggest that the para-isomer may cleave faster due to reduced steric hindrance, complex electronic effects in the ortho-isomer necessitate empirical validation. The provided experimental protocol offers a robust framework for researchers to determine these critical kinetic parameters, enabling the rational design of photocleavable systems for advanced applications in drug delivery and beyond.

References

  • Burdzinski, G. T., Gustafson, T. L., Hackett, J. C., Hadad, C. M., & Platz, M. S. (2005). The direct detection of an aryl azide excited state: an ultrafast study of the photochemistry of para- and ortho-biphenyl azide. Journal of the American Chemical Society, 127(40), 13764–13765. Available at: [Link]

  • Gritsan, N. P., & Platz, M. S. (2006). Early events in the photochemistry of aryl azides from femtosecond UV/Vis spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 110(42), 11679–11691. Available at: [Link]

  • Li, X., & Platz, M. S. (2005). Early events in the photochemistry of aryl azides from femtosecond UV/Vis spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 110(42), 11679–11691. Available at: [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences, 1(7), 441–458. Available at: [Link]

  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology. Wiley-VCH.
  • Hansen, M. J., Velema, W. A., & Szymanski, W. (2020). ortho-Substituted 2-Phenyldihydroazulene Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions. Molecules, 25(21), 5038. Available at: [Link]

  • Brown, H. C., & Nelson, K. L. (1953). Steric Effects in Aromatic Substitution. I. The Partial Rate Factors for the Nitration of the Alkylbenzenes. Evidence for the Inductive Order of the Alkyl Groups. Journal of the American Chemical Society, 75(1), 24–27. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

  • Climent, M. J., & Miranda, M. A. (1996). Photodecomposition of carbamate pesticides. Journal of Photochemistry and Photobiology A: Chemistry, 97(1-2), 97-102.

Sources

Comparative

Assessment of Racemization During H-L-Lys(2-N3-Z)-OH Coupling: A Comparative Guide

Executive Summary H-L-Lys(2-N3-Z)-OH, alongside its Fmoc-protected derivatives, is a cornerstone bioorthogonal building block used to introduce azide functionalities into peptide scaffolds for downstream click chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-L-Lys(2-N3-Z)-OH, alongside its Fmoc-protected derivatives, is a cornerstone bioorthogonal building block used to introduce azide functionalities into peptide scaffolds for downstream click chemistry and Staudinger ligations[]. However, incorporating this sterically demanding, modified lysine residue during Solid-Phase Peptide Synthesis (SPPS) introduces significant stereochemical risks. Racemization—the unwanted conversion of the L-amino acid to its D-enantiomer—can catastrophically alter the secondary structure, target binding affinity, and overall biological efficacy of the final therapeutic peptide[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality of racemization during Lys(2-N3-Z) coupling, objectively compare the performance of modern coupling reagents, and provide a self-validating analytical protocol to ensure absolute stereochemical fidelity in your drug development workflows.

Mechanistic Causality: Why Does Lys(2-N3-Z) Racemize?

To control racemization, one must understand its kinetic origins. During the activation of the C-terminus of an N-alpha protected Lys(2-N3-Z) residue, the primary pathway for chiral degradation is the formation of a 5(4H)-oxazolone intermediate[3].

The bulky 2-azidobenzyloxycarbonyl (2-N3-Z) protecting group on the epsilon-amine creates a highly crowded microenvironment. This steric bulk impedes the nucleophilic attack of the incoming amine (direct aminolysis). As the desired intermolecular reaction slows down, the highly reactive O-acylisourea intermediate is given ample time to undergo an intramolecular cyclization, forming the oxazolone[4].

Once the oxazolone is formed, the alpha-proton becomes highly acidic. In the presence of a base, it rapidly deprotonates to form an achiral enolate. Subsequent reprotonation and ring-opening by the incoming amine yield a mixture of L- and D-epimers[3].

Oxazolone_Pathway A Activated L-Lys(2-N3-Z) B 5(4H)-Oxazolone Intermediate A->B Cyclization E L-Lys(2-N3-Z) Target A->E Direct Aminolysis C Achiral Enolate B->C Base (-H+) D D-Lys(2-N3-Z) Epimer B->D Aminolysis B->E Aminolysis C->B (+H+)

Mechanistic pathway of Lys(2-N3-Z) racemization via the 5(4H)-oxazolone intermediate.

Comparative Performance: Selecting the Optimal Coupling System

The choice of coupling reagent directly dictates the kinetic race between desired aminolysis and unwanted oxazolone formation. We compared three standard activation strategies for coupling sterically hindered lysine derivatives.

  • DIC / OxymaPure : Oxyma acts as an exceptional racemization suppressor. It reacts rapidly with the O-acylisourea intermediate to form an Oxyma ester. This ester is highly reactive toward amines but structurally resists the intramolecular cyclization required to form the oxazolone[4]. It operates efficiently under neutral conditions (no additional base required), further preventing base-catalyzed enolization[5].

  • HATU / DIPEA : While HATU is a highly efficient uronium-based reagent, it necessitates the use of a strong, non-sterically hindered base like DIPEA. The presence of excess base dramatically accelerates the deprotonation of any formed oxazolone, leading to higher racemization rates[3].

  • DCC / HOBt : The classical approach. While HOBt suppresses racemization better than carbodiimides alone, it suffers from slower reaction kinetics compared to Oxyma, allowing more time for chiral degradation[4].

Quantitative Performance Comparison
Coupling SystemBase AddedPre-activation TimeEpimerization (D-Isomer %)Causality / Mechanism of Action
DIC / OxymaPure None2 min< 0.5% Rapid formation of stable Oxyma ester; absence of base prevents enolization.
DCC / HOBt None5 min1.8% Slower esterification kinetics allow partial oxazolone formation.
HATU / DIPEA 2.0 eq0 min3.2% Strong base (DIPEA) drives rapid deprotonation of the oxazolone intermediate.

Data reflects comparative SPPS benchmarks for sterically hindered, side-chain protected lysine derivatives.

Self-Validating Experimental Protocol: Racemization Assessment

To accurately quantify the extent of racemization during Lys(2-N3-Z) coupling, we employ a self-validating analytical workflow utilizing Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[6].

Because enantiomers (L- and D-amino acids) cannot be separated on standard achiral HPLC columns, Marfey's reagent is used to derivatize the free amino acids. Since FDAA is homochiral, its reaction with a racemic mixture generates diastereomers, which possess distinct physicochemical properties and can be easily separated via reverse-phase LC-MS/MS[2].

Step-by-Step Methodology

Phase 1: Peptide Hydrolysis

  • Sample Preparation : Place 1 mg of the purified synthetic peptide into a heavy-walled borosilicate hydrolysis tube.

  • Hydrolysis : Add 1 mL of 6 M HCl. Seal the tube strictly under a vacuum.

    • Causality: Vacuum sealing is critical to prevent the oxidative degradation of sensitive amino acid side chains during the harsh heating process[3].

  • Incubation : Heat at 110°C for 24 hours to completely cleave all amide bonds, yielding free amino acids[3]. Evaporate the HCl under a stream of nitrogen.

Phase 2: Marfey's Derivatization 4. Solubilization : Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO3. 5. Derivatization : Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone[3].

  • Causality: The mild base (NaHCO3) ensures the alpha-amines are deprotonated and nucleophilic, allowing them to attack the fluorinated aromatic ring of FDAA via nucleophilic aromatic substitution[6].

  • Incubation & Quenching : Incubate at 40°C for 1 hour with gentle shaking. Quench the reaction by adding 100 µL of 2 M HCl to neutralize the base and stop further derivatization[3].

Phase 3: LC-MS/MS Analysis 7. Separation : Inject the sample onto a standard C18 reverse-phase HPLC column. Use a linear gradient of 0.1% TFA in Acetonitrile (10% to 60% over 30 minutes)[2].

  • Causality: The D-diastereomer typically exhibits stronger hydrophobic interactions with the C18 stationary phase and will elute later than the L-diastereomer.

  • Quantification : Monitor UV absorbance at 340 nm and use MS/MS transitions specific to the derivatized Lys(2-N3-Z) mass to integrate the peak areas of the L- and D-diastereomers[2].

Marfeys_Workflow Step1 1. Acid Hydrolysis (6M HCl, 110°C) Step2 2. Free Amino Acids (L/D Mixture) Step1->Step2 Step3 3. Derivatization (Marfey's Reagent) Step2->Step3 Step4 4. Diastereomer Formation Step3->Step4 Step5 5. LC-MS/MS Separation Step4->Step5 Step6 6. D-Isomer Quantification Step5->Step6

Analytical workflow for racemization assessment using Marfey's reagent and LC-MS/MS.

References

  • H-L-Lys(2-N3-Z)-OH - (CAS 1131963-69-3). BOC Sciences.
  • Assessing Racemization in Peptide Synthesis: A Comparative Guide. BenchChem.
  • Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis. PubMed / NIH.
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org.
  • DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. PubMed / NIH.
  • Technical Support Center: Avoiding Racemization of Hydroxyproline in Peptide Synthesis. BenchChem.

Sources

Safety & Regulatory Compliance

Safety

H-L-Lys(2-N3-Z)-OH Disposal &amp; Handling Protocol: A Definitive Safety Guide

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of energetic intermediates. H-L-Lys(2-N3-Z)-OH —a lysine derivative featuring a 2-azidobenzyloxycarbonyl (2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of energetic intermediates. H-L-Lys(2-N3-Z)-OH —a lysine derivative featuring a 2-azidobenzyloxycarbonyl (2-N3-Z) protecting group—is a highly valuable building block in peptide synthesis and click chemistry. However, because it contains an organic azide moiety, it carries inherent operational risks.

This guide provides a self-validating, structurally rigorous protocol for the safe handling and disposal of H-L-Lys(2-N3-Z)-OH, ensuring your laboratory maintains the highest standards of chemical hygiene.

Molecular Stability & Risk Assessment

Organic azides are energy-rich molecules that can decompose violently under heat, light, or mechanical stress due to the thermodynamically favorable release of 1[1]. To systematically evaluate the explosive risk of H-L-Lys(2-N3-Z)-OH, we apply two fundamental safety metrics: the Carbon-to-Nitrogen (C/N) Ratio and the "Rule of Six"[2][3].

By calculating the atomic ratios, we establish a predictive model for the molecule's stability. H-L-Lys(2-N3-Z)-OH contains 14 carbon atoms and 5 nitrogen atoms. As summarized in Table 1, the molecule comfortably exceeds the minimum safety thresholds, rendering it stable enough for isolation but still requiring strict organic azide protocols.

Table 1: Molecular Stability Metrics for H-L-Lys(2-N3-Z)-OH
MetricFormula / DefinitionValue for H-L-Lys(2-N3-Z)-OHSafety ThresholdConclusion
C/N Ratio

14 / 5 = 2.8 > 1 (Min) / > 3 (Ideal)Stable for isolation, but requires low-temp storage (< -18°C)
Rule of Six

14 / 1 = 14 ≥ 6Sufficiently diluted explosive potential

Operational Incompatibilities & Causality

Despite its relative stability, the azide moiety remains highly reactive. Improper disposal or accidental mixing can lead to catastrophic laboratory incidents. Understanding the chemical causality behind these incompatibilities is crucial. For instance, 4 protonates the azide ion, generating hydrazoic acid (HN3), which is both highly toxic and explosive[4].

HazardPathways Azide H-L-Lys(2-N3-Z)-OH (Organic Azide) Acid Acids (pH < 6) Azide->Acid Mixed with Metals Heavy Metals (Cu, Pb Drains) Azide->Metals Contact Halogens Halogenated Solvents (CH2Cl2, CHCl3) Azide->Halogens Reaction Medium HN3 Hydrazoic Acid (HN3) Highly Toxic & Explosive Acid->HN3 Protonation MetalAzide Metal Azides Shock-Sensitive Explosives Metals->MetalAzide Cation Exchange Azidomethane Di/Tri-azidomethane Extremely Unstable Halogens->Azidomethane Solvent Reaction

Caption: Mechanistic pathways of organic azide incompatibilities and resulting hazards.

Table 2: H-L-Lys(2-N3-Z)-OH Incompatibility Matrix
Incompatible MaterialChemical InteractionResulting HazardSeverity
Acids (pH < 6) Protonation of the azide moietyFormation of highly toxic, volatile Hydrazoic Acid (HN3)Critical
Heavy Metals (Cu, Pb) Cation exchange with metal surfaces (e.g., drain pipes)Formation of shock-sensitive metal azidesCritical
Halogenated Solvents Solvent reaction (especially with DCM/Chloroform)Generation of extremely unstable di- or tri-azidomethaneHigh
Metal Spatulas Friction and localized mechanical stressFrictional detonation or trace metal azide formationHigh

Step-by-Step Disposal Workflows

Waste containing H-L-Lys(2-N3-Z)-OH must be meticulously segregated. Depending on the state of the waste (bulk chemical vs. dilute reaction mixture), two primary disposal routes exist.

DisposalWorkflow Start H-L-Lys(2-N3-Z)-OH Waste Generated Assess Assess Waste Stream Start->Assess IsPure Pure/Bulk Chemical? Assess->IsPure IsReaction Dilute Reaction Mixture? IsPure->IsReaction No Direct Direct EHS Disposal (Dedicated Plastic Container) IsPure->Direct Yes IsReaction->Direct No Quench In-Lab Quenching (Staudinger Reduction) IsReaction->Quench Yes Amine Stable Amine Waste Quench->Amine Add PPh3 + H2O Amine->Direct Dispose as Standard Organic

Caption: Decision tree for H-L-Lys(2-N3-Z)-OH waste routing and disposal.

Protocol A: Direct EHS Disposal (For Bulk or Pure Chemical Waste)

This is the preferred method for unused reagents or concentrated stock solutions. Direct disposal limits unnecessary handling of the energetic material.

  • Container Selection: Use only dedicated, explicitly labeled plastic (polyethylene) or amber glass containers. Never use containers with metal caps or ground-glass joints, as 3[3].

  • Segregation: Ensure the waste stream is strictly separated from acids, heavy metals, and 5[5].

  • Labeling: Apply a standard hazardous waste label. Explicitly list "H-L-Lys(2-N3-Z)-OH (Organic Azide)" and prominently note "DO NOT MIX WITH ACIDS OR METALS"[6].

  • Storage: Store the waste container in a dark, well-ventilated secondary containment bin at or below -18°C until Environmental Health & Safety (EHS) pickup[2].

Protocol B: In-Lab Chemical Deactivation via Staudinger Reduction (For Dilute Reaction Mixtures)

For dilute reaction mixtures (<5% concentration), in-lab quenching converts the energetic azide into a stable primary amine, eliminating the explosive hazard prior to standard organic waste disposal.

Note: This procedure must be performed in a certified chemical fume hood behind a blast shield.

  • Preparation: Transfer the dilute H-L-Lys(2-N3-Z)-OH reaction mixture to a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Slowly add 1.1 to 1.5 equivalents of 7 dissolved in a compatible solvent (e.g., THF or methanol) to the stirring azide solution at room temperature[7].

  • Nitrogen Evolution: Observe the reaction. The immediate formation of a phosphazide intermediate will rapidly decompose into an iminophosphorane, releasing nitrogen (N2) gas[1]. Allow stirring to continue until gas evolution ceases completely.

  • Hydrolysis: Add an excess of water to the mixture. This hydrolyzes the iminophosphorane intermediate into the corresponding stable primary amine and triphenylphosphine oxide[1].

  • Verification & Disposal: Stir for an additional 2-4 hours. Once complete, the deactivated mixture is no longer an explosive hazard and can be disposed of in standard organic waste containers (following standard EHS protocols for the solvents used)[7].

References

  • Title: Catalytic Reductions and Synthesis Applications of Organic Azides Source: Nottingham ePrints URL
  • Title: Safe Handling of Azides Source: University of Pittsburgh EHS URL
  • Title: Information on Azide Compounds Source: Stanford Environmental Health & Safety URL
  • Title: Sodium Azide and Organic Azides Source: UC Santa Barbara EHS URL
  • Title: Safeguarding Your Laboratory: Proper Disposal of Methanesulfonyl Azide Source: Benchchem URL
  • Title: Product Class 8: Azidoalkanes Source: Thieme Connect URL

Sources

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